Tyroserleutide hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H28ClN3O6 |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C18H27N3O6.ClH/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11;/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27);1H |
InChI Key |
VQJGHKJCNANIKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Tyroserleutide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyroserleutide, a tripeptide composed of L-tyrosine, L-serine, and L-leucine (Tyr-Ser-Leu), is a molecule of significant interest in the field of oncology. Initially identified from porcine spleen extracts, it has demonstrated potential as an antineoplastic agent. This technical guide provides a comprehensive overview of the discovery, isolation, chemical synthesis, purification, and characterization of Tyroserleutide hydrochloride. It is designed to equip researchers and drug development professionals with the necessary technical insights and methodologies to work with this compound. The guide emphasizes the rationale behind experimental choices, adherence to self-validating protocols, and is grounded in authoritative scientific references.
Introduction: The Emergence of a Bioactive Tripeptide
Tyroserleutide (also known as YSL) first emerged as a promising bioactive compound with potential applications in cancer therapy.[1] Its origin from a natural source, the spleen, suggested a role in the body's immune response and cellular regulation. Early studies indicated that Tyroserleutide could inhibit the proliferation of certain cancer cell lines, sparking further investigation into its mechanism of action and potential as a therapeutic agent.[1] The hydrochloride salt form of Tyroserleutide is often utilized to improve its solubility and stability for research and potential pharmaceutical applications.
This guide will first explore the initial discovery and isolation of Tyroserleutide from its natural source. Subsequently, it will provide a detailed, field-proven protocol for its chemical synthesis using solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. Finally, it will cover the essential techniques for the purification and in-depth characterization of Tyroserleutide hydrochloride, ensuring the production of a highly pure and well-defined compound for scientific investigation.
Discovery and Isolation from Natural Sources
The initial discovery of Tyroserleutide involved its extraction and isolation from porcine spleen.[1] This process, typical for the discovery of bioactive peptides from biological tissues, involves a multi-step approach aimed at separating the target peptide from a complex mixture of proteins, lipids, and other cellular components.
Rationale for Spleen as a Source
The spleen is a vital organ in the immune system, responsible for filtering blood and mounting immune responses. It is a rich source of various signaling molecules, including peptides and cytokines, that are involved in cellular communication and regulation. The hypothesis underlying the extraction from the spleen was that it might contain endogenous peptides with immunomodulatory and potentially anti-tumor activities.
General Protocol for Extraction and Isolation
While specific, detailed protocols for the original isolation of Tyroserleutide are not extensively published, a general workflow can be constructed based on standard methods for peptide extraction from animal tissues.
Step 1: Tissue Homogenization Fresh or frozen porcine spleen is homogenized in a suitable buffer to disrupt the cell membranes and release the intracellular contents. The buffer is typically chilled to prevent enzymatic degradation of the peptides.
Step 2: Defatting and Precipitation The homogenate is then treated with organic solvents, such as acetone or ethanol, to precipitate larger proteins and remove lipids. This step enriches the fraction containing smaller peptides.
Step 3: Centrifugation and Filtration The mixture is centrifuged to pellet the precipitated proteins and cellular debris. The supernatant, containing the peptide-rich extract, is then filtered to remove any remaining particulate matter.
Step 4: Chromatographic Purification The crude extract is subjected to a series of chromatographic steps to isolate the target peptide. This typically involves:
-
Size-Exclusion Chromatography (SEC): To separate peptides based on their molecular weight.
-
Ion-Exchange Chromatography (IEX): To separate peptides based on their net charge.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique to achieve final purification of the target peptide based on its hydrophobicity.
Step 5: Lyophilization The purified peptide fraction is lyophilized (freeze-dried) to obtain a stable powder.
Chemical Synthesis of Tyroserleutide Hydrochloride
While initial discovery relied on extraction from a natural source, chemical synthesis offers a more controlled, scalable, and reproducible method for obtaining Tyroserleutide. Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard and most efficient method for this purpose.
Principles of Fmoc-Based Solid-Phase Peptide Synthesis
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The N-terminus of each incoming amino acid is temporarily protected with an Fmoc group, which is removed with a mild base before the next amino acid is coupled. The side chains of reactive amino acids are protected with acid-labile groups, which are removed at the end of the synthesis.
Detailed Protocol for the Synthesis of Tyr-Ser-Leu
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Leu-OH
-
Fmoc-Ser(tBu)-OH
-
Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Experimental Workflow:
Step-by-Step Methodology:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Leucine):
-
Deprotect the resin with 20% piperidine in DMF.
-
Activate Fmoc-Leu-OH with DIC and OxymaPure® in DMF.
-
Couple the activated amino acid to the resin.
-
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of Leucine with 20% piperidine in DMF.
-
Second Amino Acid Coupling (Serine):
-
Activate Fmoc-Ser(tBu)-OH with DIC and OxymaPure® in DMF.
-
Couple the activated amino acid to the growing peptide chain.
-
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of Serine.
-
Third Amino Acid Coupling (Tyrosine):
-
Activate Fmoc-Tyr(tBu)-OH with DIC and OxymaPure® in DMF.
-
Couple the activated amino acid.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of Tyrosine.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the tBu protecting groups from Serine and Tyrosine using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove scavengers and cleavage byproducts.
-
Lyophilization: Lyophilize the crude peptide to obtain a white powder.
-
Conversion to Hydrochloride Salt: Dissolve the purified peptide in a minimal amount of water and add a stoichiometric amount of 1M HCl. Lyophilize the solution to obtain Tyroserleutide hydrochloride as a stable, white powder.
Purification and Characterization
The purity and identity of the synthesized Tyroserleutide hydrochloride must be rigorously confirmed. This is achieved through a combination of purification and analytical techniques.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for purifying synthetic peptides. The crude peptide is dissolved in a suitable solvent and injected onto a C18 column. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA) is used to elute the peptide. The elution is monitored by UV absorbance at 214 nm and 280 nm. Fractions containing the pure peptide are collected, pooled, and lyophilized.
Characterization
4.2.1. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.
| Parameter | Expected Value |
| Molecular Formula | C₁₈H₂₇N₃O₆ |
| Monoisotopic Mass | 381.1900 g/mol |
| Average Mass | 381.425 g/mol |
| Molecular Formula (HCl salt) | C₁₈H₂₈ClN₃O₆ |
| Monoisotopic Mass (HCl salt) | 417.1667 g/mol |
| Average Mass (HCl salt) | 417.88 g/mol |
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the peptide and the presence of the three amino acid residues in the correct sequence. The spectra will show characteristic chemical shifts for the protons and carbons of Tyrosine, Serine, and Leucine.
4.2.3. Amino Acid Analysis (AAA)
Amino acid analysis can be performed to confirm the amino acid composition and stoichiometry of the purified peptide.
Physicochemical Properties of Tyroserleutide Hydrochloride
A thorough understanding of the physicochemical properties of Tyroserleutide hydrochloride is essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Appearance | White to off-white powder | - |
| Molecular Formula | C₁₈H₂₈ClN₃O₆ | |
| Molecular Weight | 417.88 g/mol | |
| Solubility | Soluble in water | - |
| Storage Temperature | 2-8°C |
Mechanism of Action: A Multifaceted Approach
The antineoplastic activity of Tyroserleutide is believed to be multifaceted, involving the modulation of several key cellular pathways.
-
Inhibition of ICAM-1 Expression: Tyroserleutide has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1). ICAM-1 plays a crucial role in cell adhesion and is often overexpressed in tumor cells, facilitating their invasion and metastasis.
-
Modulation of the PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth. Tyroserleutide is thought to inhibit this pathway, thereby suppressing tumor growth.
-
Influence on the Ca²⁺/Calmodulin Pathway: There is evidence to suggest that Tyroserleutide may influence the calcium/calmodulin signaling pathway, which is involved in a wide range of cellular processes, including proliferation and apoptosis.
-
Induction of Apoptosis and Cell Cycle Arrest: Studies have indicated that Tyroserleutide can induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells, further contributing to its anti-tumor effects.
Conclusion and Future Directions
Tyroserleutide hydrochloride is a bioactive tripeptide with demonstrated antineoplastic potential. This guide has provided a comprehensive technical overview of its discovery, chemical synthesis, and characterization. The detailed protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers in the field of oncology and drug development. While clinical development of Tyroserleutide has faced challenges, its unique mechanism of action warrants further investigation. Future research could focus on optimizing its therapeutic properties through medicinal chemistry approaches, exploring its potential in combination therapies, and further elucidating its molecular targets to unlock its full therapeutic potential.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10045387, Tyroserleutide. [Link]
- Chen, J., et al. (2008). Evaluation of the therapeutic efficacy of tripeptide tyroserleutide (YSL) for human hepatocarcinoma by in vivo hollow fiber assay. Cancer Chemotherapy and Pharmacology, 62(5), 855-862.
- Wang, C., et al. (2003). Studies on the large scale synthesis and anti-tumor activity of YSL. Preparative Biochemistry & Biotechnology, 33(3), 189-195.
- Yao, Z., et al. (2006). Tripeptide tyroserleutide enhances the antitumor effects of macrophages and stimulates macrophage secretion of IL-1β, TNF-α, and NO in vitro. Cancer Immunology, Immunotherapy, 55(1), 56-60.
- Fields, G. B. (2001). Introduction to solid-phase peptide synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
Sources
Technical Guide: Tyroserleutide Hydrochloride – Bio-Origin, Extraction, and Therapeutic Mechanism
Executive Summary
Tyroserleutide (YSL) is a bioactive tripeptide (L-Tyrosyl-L-seryl-L-leucine) derived from the enzymatic hydrolysate of porcine spleen .[1][2][3] Designated experimentally as CMS024 , it represents a class of organ-derived biological response modifiers. Unlike synthetic small molecules, YSL retains the evolutionary biological compatibility of endogenous peptides while exerting potent antitumor effects, particularly against hepatocellular carcinoma (HCC).
This technical guide dissects the critical workflow of isolating YSL from porcine spleen, characterizes its physicochemical profile, and maps its multi-modal mechanism of action—ranging from mitochondrial targeting to the suppression of metastatic invasion markers (ICAM-1, MMPs).
Part 1: The Bio-Origin: Porcine Spleen Extraction
The choice of porcine spleen as the biological source is non-trivial. The spleen is a reservoir of immunomodulatory peptides and progenitor cells. The extraction process relies on controlled enzymatic hydrolysis to cleave the functional Tyr-Ser-Leu fragment from larger splenic proteins without degrading its active sequence.
Extraction & Purification Protocol
The following protocol outlines the canonical bioprocess for isolating low-molecular-weight peptides like YSL from splenic tissue.
Reagents & Equipment:
-
Source: Fresh Porcine Spleen (sus scrofa), flash-frozen at -80°C immediately after slaughter.
-
Enzymes: Alkaline Protease (Alcalase) and Aminopeptidase.
-
Solvents: 0.9% Saline, Ethanol, Acetonitrile (HPLC grade).
-
Filtration: Ultrafiltration membranes (Cut-off: 3 kDa and 10 kDa).
Step-by-Step Methodology:
-
Homogenization:
-
Thaw frozen spleen tissue and remove connective tissue/fat.
-
Homogenize in cold sterile saline (1:3 w/v) at 4°C to prevent endogenous protease activation.
-
Critical Control Point: Maintain temperature <4°C to preserve peptide integrity.
-
-
Enzymatic Hydrolysis:
-
Adjust homogenate pH to 8.0.
-
Add Alkaline Protease (E/S ratio 1:100) and incubate at 40°C for 4 hours.
-
Secondary Digestion: Add Aminopeptidase to refine the peptide termini.
-
Termination: Heat to 95°C for 10 minutes to irreversibly denature enzymes.
-
-
Fractionation (The "Cut-Off"):
-
Centrifuge hydrolysate at 10,000 x g for 30 minutes. Collect supernatant.
-
Pass supernatant through a 10 kDa ultrafiltration membrane to remove undigested proteins.
-
Pass the permeate through a 3 kDa membrane . The target YSL (MW ~381 Da) resides in the <3 kDa fraction.[4]
-
-
Purification (RP-HPLC):
-
Load the <3 kDa fraction onto a C18 Reverse-Phase HPLC column.
-
Mobile Phase: Gradient elution with Water (0.1% TFA) and Acetonitrile.[5]
-
Monitor absorbance at 280 nm (Tyrosine absorption).
-
Collect the fraction corresponding to the YSL standard retention time.
-
-
Salt Formation:
-
React the purified peptide with dilute Hydrochloric Acid (HCl) to form Tyroserleutide Hydrochloride .
-
Lyophilize (freeze-dry) to obtain a stable white powder.
-
Visualization: Extraction Workflow
Figure 1: Critical bioprocess flow for isolating Tyroserleutide from porcine spleen tissue.
Part 2: Chemical Characterization
Tyroserleutide Hydrochloride is a tripeptide salt. Its small size allows for passive transport and high bioavailability compared to larger biologics.
| Parameter | Specification |
| IUPAC Name | L-Tyrosyl-L-seryl-L-leucine hydrochloride |
| Sequence | Tyr-Ser-Leu (YSL) |
| Molecular Formula | C₁₈H₂₇N₃O₆[1][2][3][6][7] · HCl |
| Molecular Weight | 381.42 Da (Free base) |
| Appearance | White to off-white lyophilized powder |
| Solubility | Highly soluble in water; sparingly soluble in ethanol |
| pI (Isoelectric Point) | ~5.6 (Theoretical) |
| Stability | Stable at room temperature in lyophilized form; degrades by hydrolysis in strong acid/base. |
Part 3: Mechanism of Action (Pharmacodynamics)
YSL exhibits a "multi-target" mechanism, distinct from traditional chemotherapy. It does not merely poison rapidly dividing cells but modulates signaling pathways involved in adhesion, invasion, and apoptosis.
Key Signaling Pathways
-
Mitochondrial Targeting: YSL enters tumor cells and colocalizes with mitochondria, inducing swelling and collapsing the mitochondrial membrane potential (
). This triggers the release of cytochrome c and initiates the intrinsic apoptotic pathway. -
Anti-Metastasis (ICAM-1 & MMPs):
-
ICAM-1 (CD54): YSL downregulates Intercellular Adhesion Molecule-1, reducing the ability of tumor cells to adhere to the endothelium (a prerequisite for metastasis).[1]
-
MMPs: It inhibits the expression of Matrix Metalloproteinases (MMP-2, MMP-9), blocking the degradation of the extracellular matrix and preventing tumor invasion.
-
-
Cell Cycle Arrest: YSL upregulates p21 and p27 (CDK inhibitors) while downregulating PCNA (Proliferating Cell Nuclear Antigen), arresting cells in the G0/G1 phase.[6]
Visualization: Molecular Mechanism
Figure 2: Multi-modal signaling cascade of Tyroserleutide in hepatocellular carcinoma cells.
Part 4: Preclinical & Clinical Validation
The efficacy of YSL has been validated in xenograft models and early-phase clinical trials, specifically targeting Hepatocellular Carcinoma (HCC).
Preclinical Efficacy Data
| Study Model | Dosage | Key Finding | Reference |
| In Vitro (BEL-7402) | 100 µg/mL | Induced mitochondrial swelling and apoptosis; G0/G1 arrest. | [1, 2] |
| In Vivo (Nude Mice) | 160 µg/kg/day | 64.17% tumor inhibition rate in HCC xenografts. | [3] |
| Metastasis (SK-HEP-1) | Various | Significant reduction in lung metastasis nodules; downregulation of MMP-2/9. | [4] |
Clinical Safety (Phase I)
A Phase I trial utilizing continuous infusion of YSL demonstrated a favorable safety profile.
-
Protocol: Continuous infusion via portable pump for 5 days.
-
Dosing: Cohorts of 6, 12, 18, and 24 mg/day.[8]
-
Outcome: No treatment-related mortality. Dose-limiting toxicities (DLT) only appeared at 24 mg/day (abdominal distention, hyponatremia).[8]
References
-
Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells. Int J Mol Med. 2007.
-
Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma. Int J Mol Med. 2009.
-
The effect of tripeptide tyroserleutide (YSL) on animal models of hepatocarcinoma. Cancer Lett. 2005.
-
Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9. Drug Des Devel Ther. 2018.[2][4]
-
Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma. Cancer Chemother Pharmacol. 2012.
Sources
- 1. Tyroserleutide | C18H27N3O6 | CID 10045387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ser-Leu-Tyr | C18H27N3O6 | CID 145457803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of immunopeptides isolated from pig spleen and evaluation of their immunomodulatory properties in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and synthesis of Tyr-Ser-Leu tripeptide
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Tyr-Ser-Leu Tripeptide
This guide provides a comprehensive technical overview of the tripeptide Tyrosyl-Seryl-Leucine (Tyr-Ser-Leu). It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the peptide's chemical characteristics and the methodologies for its synthesis, purification, and characterization. The narrative emphasizes the rationale behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Molecular Architecture of Tyr-Ser-Leu
The tripeptide Tyr-Ser-Leu is a sequence of three amino acids linked by peptide bonds.[1] The sequence begins with an N-terminal Tyrosine (Tyr) residue, followed by a central Serine (Ser) residue, and concludes with a C-terminal Leucine (Leu) residue.
Constituent Amino Acid Residues
The physicochemical properties of Tyr-Ser-Leu are a composite of its constituent amino acids:
-
Tyrosine (Tyr): An aromatic amino acid featuring a phenol side chain. This hydroxyl group is weakly acidic and can be a site for post-translational modifications such as phosphorylation. Its aromaticity allows for quantification via UV absorbance at ~280 nm.
-
Serine (Ser): An aliphatic amino acid with a primary alcohol (hydroxyl) group in its side chain.[2] This hydroxyl group makes serine a polar, hydrophilic residue and a common site for glycosylation and phosphorylation. It is crucial to protect this reactive group during synthesis to prevent side reactions.[2]
-
Leucine (Leu): An aliphatic amino acid with an isobutyl side chain.[3] It is nonpolar and hydrophobic, contributing significantly to the overall hydrophobicity of the peptide, which is a key factor in its retention during reversed-phase chromatography.
Chemical Properties
A summary of the key chemical properties of Tyr-Ser-Leu is presented below.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | PubChem |
| Molecular Formula | C18H27N3O6 | [4] |
| Molecular Weight | 381.4 g/mol | [5] |
| Sequence (Three-Letter) | Tyr-Ser-Leu | - |
| Sequence (One-Letter) | YSL | [4] |
Strategic Synthesis of Tyr-Ser-Leu
The synthesis of a short peptide like Tyr-Ser-Leu is most efficiently accomplished using Solid-Phase Peptide Synthesis (SPPS).[6][7][8] This method involves building the peptide chain sequentially while it is anchored to an insoluble polymer resin, which simplifies the purification process at each step by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[7][9] The alternative, solution-phase synthesis, is more laborious for routine peptide construction, often requiring purification of intermediates after each coupling step.[10][11][12]
The most common and robust SPPS strategy is based on the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile protecting groups for reactive side chains (Fmoc/tBu strategy).[13][14]
The Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis proceeds from the C-terminus (Leucine) to the N-terminus (Tyrosine).
Caption: The Fmoc/tBu solid-phase synthesis cycle for Tyr-Ser-Leu.
Detailed Experimental Protocol for SPPS
Materials & Reagents:
-
Wang Resin
-
Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[15]
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection Reagent: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic Acid), 2.5% Water, 2.5% TIS (Triisopropylsilane)[16]
-
Precipitation/Wash Solvent: Cold diethyl ether
Protocol:
-
Resin Preparation & First Amino Acid Loading (Leucine):
-
Swell the Wang resin in DMF in a reaction vessel.
-
Activate the carboxyl group of Fmoc-Leu-OH and couple it to the hydroxyl groups of the Wang resin. This esterification anchors the C-terminal residue.
-
Wash the resin extensively with DMF to remove unreacted materials.
-
-
Fmoc Deprotection (Cycle 1):
-
Treat the Fmoc-Leu-Resin with a 20% solution of piperidine in DMF for 5-10 minutes to cleave the Fmoc protecting group, exposing the free amino group of Leucine.[16]
-
Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.
-
-
Peptide Coupling (Serine):
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH, HBTU, and DIPEA in DMF. The HBTU acts as a coupling reagent, activating the carboxylic acid of the incoming amino acid to facilitate amide bond formation with minimal racemization.[15][17][18] The tert-butyl (tBu) group on the serine side chain prevents esterification or other side reactions at its hydroxyl group.[15][19]
-
Add the activated amino acid solution to the deprotected Leu-Resin. Allow the reaction to proceed for 1-2 hours.
-
Wash the resin with DMF to remove excess reagents.
-
-
Repeat Deprotection and Coupling (Tyrosine):
-
Repeat the Fmoc deprotection step (Protocol Step 2) to expose the amino group of the newly added Serine.
-
Activate and couple Fmoc-Tyr(tBu)-OH using the same method as for Serine (Protocol Step 3). The tBu ether protecting group on the Tyrosine phenol is stable to the basic conditions of Fmoc removal but is readily cleaved by the final acid treatment.[20][21]
-
-
Final Fmoc Deprotection:
-
Perform a final deprotection step to remove the Fmoc group from the N-terminal Tyrosine, yielding the fully protected tripeptide on the resin (H-Tyr(tBu)-Ser(tBu)-Leu-Resin).
-
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it.
-
Treat the resin with the cleavage cocktail (TFA/H2O/TIS) for 2-3 hours.[16] TFA is a strong acid that cleaves the ester linkage to the Wang resin and simultaneously removes the tBu side-chain protecting groups from Serine and Tyrosine.[22] Water and TIS act as scavengers to capture the reactive tert-butyl cations generated during deprotection, preventing re-attachment to and modification of the Tyrosine side chain.[21]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
Purification and Characterization
The crude product from SPPS contains the target peptide along with impurities such as truncated or deletion sequences.[23] Therefore, robust purification and characterization are mandatory to ensure the final product's purity and identity.
Caption: Post-synthesis workflow from crude peptide to final QC.
Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the industry-standard technique for peptide purification.[23][24] It separates molecules based on their hydrophobicity.
Protocol for Preparative RP-HPLC:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of the aqueous mobile phase (Mobile Phase A), filtering if necessary.
-
Column and Mobile Phases:
-
Method Development: First, perform an analytical run with a small injection on an analytical C18 column to determine the retention time of the target peptide and optimize the separation gradient.[25]
-
Preparative Run:
-
Equilibrate the preparative column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the dissolved crude peptide.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 40 minutes). Less hydrophobic impurities will elute first, followed by the target peptide, and then more hydrophobic impurities.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak, as identified by UV detection at 210-220 nm (which detects the peptide backbone).[14][24]
-
Analysis and Pooling: Analyze the purity of each collected fraction using analytical RP-HPLC. Pool the fractions that meet the desired purity level (e.g., >95%).
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a stable, fluffy white powder.[25]
Characterization and Quality Control
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the final purity of the peptide.[14] The result is typically presented as a percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Mass Spectrometry (MS): This technique is essential for confirming the molecular identity of the synthesized peptide. Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is used to measure the molecular weight of the peptide, which must match the theoretical calculated mass (381.19 Da for the monoisotopic mass).[14][26]
-
NMR Spectroscopy: For rigorous structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. 1D (¹H) and 2D NMR experiments (e.g., COSY, TOCSY, HSQC) can confirm the presence of all expected amino acid residues and establish their sequence through the peptide backbone.[27][28]
References
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification Strategy for the Synthetic Tripeptide H-D-Ala-Pro-P.
- Waters Corporation. (n.d.). Synthetic Peptide Analysis | Purification, Characterization & Monitoring.
- Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- AAPPTEC. (n.d.). Coupling Reagents.
- Fluorochem. (n.d.). Peptide Coupling Reagents.
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- National Institute of Standards and Technology. (n.d.). Quantitative Analysis of Peptides with NMR Spectroscopy. Optica Publishing Group.
- Kuroda, N., Hattori, T., Kitada, C., & Sugawara, T. (2001). Solution-phase automated synthesis of tripeptide derivatives. Chemical & Pharmaceutical Bulletin, 49(9), 1138-1146.
- G-Biosciences. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- MDPI. (2024). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography.
- Google Patents. (n.d.). Process for the Preparation of Tripeptide.
- National Center for Biotechnology Information. (n.d.). Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- SeRMN - UAB. (2017). Tripeptides studied by NMR.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
- Sheinblatt, M. (n.d.). Determination of Amino Acid Sequence in Di- and Tripeptides by Nuclear Magnetic Resonance Techniques. Journal of the American Chemical Society.
- ACS Publications. (2024). Solid-Phase Peptide Synthesis and 2D NMR Analysis of Unknown Tripeptides: An Advanced Undergraduate Synthesis and Spectroscopy Laboratory. Journal of Chemical Education.
- ACS Publications. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
- National Center for Biotechnology Information. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology.
- AltaBioscience. (n.d.). Peptide purification and product analysis.
- Indian Academy of Sciences. (n.d.). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine.
- Benchchem. (n.d.). Technical Support Center: Solid-Phase Synthesis of Arg-Gly-Tyr-Ser-Leu-Gly.
- AAPPTec. (n.d.). Peptide Purification.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Google Patents. (n.d.). Temporary minimal protection synthesis of serine-containing polypeptides.
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
- Brainly. (2023). Draw the structure of the tripeptide Tyr-Leu-Val and circle the peptide bonds.
- PubMed. (2009). Reactivity of Tyr-Leu and Leu-Tyr dipeptides: identification of oxidation products by liquid chromatography-tandem mass spectrometry.
- PubChem. (n.d.). Ser-Leu-Tyr.
- CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
- Pearson. (n.d.). Tripeptides are composed of three amino acids linked by peptide bonds. McMurry 8th Edition Ch 18 Problem 16a.
- Royal Society of Chemistry. (2017). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
- PubChem. (n.d.). L-Tyrosyl-D-seryl-L-leucine.
- Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase.
Sources
- 1. Tripeptides are composed of three amino acids linked by peptide - McMurry 8th Edition Ch 18 Problem 16a [pearson.com]
- 2. ias.ac.in [ias.ac.in]
- 3. brainly.com [brainly.com]
- 4. L-Tyrosyl-D-seryl-L-leucine | C18H27N3O6 | CID 146013504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ser-Leu-Tyr | C18H27N3O6 | CID 145457803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. books.rsc.org [books.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Solution-phase automated synthesis of tripeptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 15. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
- 18. bachem.com [bachem.com]
- 19. US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides - Google Patents [patents.google.com]
- 20. peptide.com [peptide.com]
- 21. WO2006045503A1 - Method for solid phase peptide synthesis - Google Patents [patents.google.com]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. bachem.com [bachem.com]
- 25. peptide.com [peptide.com]
- 26. Reactivity of Tyr-Leu and Leu-Tyr dipeptides: identification of oxidation products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quantitative Analysis of Peptides with NMR Spectroscopy [opg.optica.org]
- 28. pubs.acs.org [pubs.acs.org]
Tyroserleutide Hydrochloride: A Multi-Pronged Mechanistic Approach to Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tyroserleutide, a synthetic tripeptide composed of L-tyrosine, L-serine, and L-leucine, represents a novel approach in oncology, targeting fundamental cancer cell processes with a multi-faceted mechanism of action.[1] This guide elucidates the core anti-neoplastic mechanisms of its hydrochloride salt form, Tyroserleutide hydrochloride. Extensive preclinical research, primarily in hepatocellular carcinoma (HCC) models, has demonstrated that Tyroserleutide's efficacy stems from its ability to directly target mitochondria, thereby triggering the intrinsic apoptotic pathway.[2] Concurrently, it halts cellular proliferation by inducing G0/G1 cell cycle arrest through the modulation of key cyclin-dependent kinase inhibitors.[3] Furthermore, Tyroserleutide exhibits properties that inhibit cancer cell invasion and metastasis, pointing to a broader anti-tumor profile.[1] This document provides a detailed examination of these pathways, supported by validated experimental protocols, to offer a comprehensive resource for the scientific community engaged in cancer research and therapeutic development.
Introduction to Tyroserleutide Hydrochloride
The landscape of cancer therapy is continually evolving, with a significant shift towards targeted agents that offer improved efficacy and reduced toxicity compared to conventional chemotherapy. Within this paradigm, peptide-based therapeutics have emerged as a promising class of drugs due to their high specificity, potency, and lower rates of off-target effects. Tyroserleutide (also known as YSL), with the chemical structure L-tyrosyl-L-seryl-L-leucine (C18H27N3O6), is a small-molecule polypeptide that has garnered attention for its anti-tumor activities.[1][4] Approved by the Chinese Pharmacopeia Commission, its hydrochloride salt form is utilized for improved stability and formulation.[1]
Clinical investigations have primarily focused on its application in advanced hepatocellular carcinoma (HCC), a disease with high mortality and limited therapeutic options.[1][5] This guide synthesizes the current understanding of Tyroserleutide's molecular interactions, providing a foundational framework for its continued investigation and potential clinical application.
The Core Mechanism of Action: A Trifecta of Anti-Cancer Activity
Tyroserleutide exerts its anti-tumor effects not through a single target, but by disrupting several critical pathways essential for cancer cell survival, proliferation, and dissemination.
Direct Mitochondrial Targeting and Induction of Intrinsic Apoptosis
The mitochondrion is the cell's powerhouse and a central coordinator of programmed cell death, or apoptosis. Many cancers develop resistance to therapy by disabling upstream apoptotic signals. By directly targeting the mitochondria, Tyroserleutide can bypass these resistance mechanisms to effectively induce cell death.
Scientific evidence has shown that Tyroserleutide preferentially accumulates within the mitochondria of human HCC cells (BEL-7402 line).[2] This subcellular localization is not passive; the peptide directly interacts with the organelle, leading to profound structural and functional consequences.[2] Studies have observed significant mitochondrial swelling, dissolution, and a collapse of the mitochondrial membrane potential (Δψ) upon treatment with Tyroserleutide.[2] The loss of Δψ is a critical event—the point of no return—that initiates the intrinsic apoptotic cascade, leading to the release of pro-apoptotic factors like cytochrome c, activation of caspases, and ultimately, cellular self-destruction.[2]
Caption: Tyroserleutide's induction of the intrinsic apoptotic pathway.
Interruption of the Cell Cycle at the G0/G1 Phase
A defining characteristic of cancer is the relentless and uncontrolled proliferation of cells, driven by a dysregulated cell cycle. Tyroserleutide directly counters this by imposing a crucial checkpoint, preventing cells from committing to DNA replication and division.
Flow cytometry analysis has demonstrated that Tyroserleutide treatment causes a significant accumulation of HCC cells in the G0/G1 phase of the cell cycle.[3] This arrest is orchestrated at the molecular level by modulating the expression of key cell cycle regulators. Specifically, Tyroserleutide markedly enhances the mRNA and protein expression of p21 and p27, two potent cyclin-dependent kinase (CDK) inhibitors.[3] These inhibitors bind to and inactivate the Cyclin-CDK complexes (e.g., Cyclin D/CDK4, Cyclin E/CDK2) that are required for progression through the G1/S checkpoint. Concurrently, Tyroserleutide decreases the expression of Proliferating Cell Nuclear Antigen (PCNA), an essential protein for DNA synthesis in the S phase.[3] This dual action—applying the brakes (p21/p27) and removing the accelerator (PCNA)—effectively halts the proliferative engine of the cancer cell.
Caption: Tyroserleutide-mediated G0/G1 cell cycle arrest.
Inhibition of Metastasis and Other Potential Mechanisms
The metastatic spread of cancer is responsible for the vast majority of cancer-related deaths. Tyroserleutide has shown potential in curbing this process. In vitro studies demonstrated that Tyroserleutide could inhibit the invasion of human HCC cells.[1] This anti-metastatic action is thought to be linked to the modulation of molecules critical for cell adhesion and extracellular matrix degradation, with reports indicating it may act as an antagonist of Intercellular Adhesion Molecule-1 (ICAM-1) and affect Matrix Metalloproteinase-2 (MMP-2).[1][6]
Additionally, some evidence suggests Tyroserleutide may function as a Phosphatidylinositol 3-kinase (PI3K) inhibitor.[6] The PI3K/AKT pathway is a central signaling node that promotes cell growth, survival, and proliferation, and its inhibition would represent another significant anti-cancer mechanism.
Experimental Methodologies for Mechanistic Validation
To ensure scientific integrity, the mechanisms described must be verifiable through robust experimental protocols. The following outlines standard methodologies for validating the core actions of Tyroserleutide.
Protocol 1: Confirmation of Mitochondrial Targeting and Apoptosis Induction
-
Objective: To visually confirm the subcellular localization of Tyroserleutide and quantify its pro-apoptotic effects.
-
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., HepG2, BEL-7402) under standard conditions.
-
Subcellular Localization:
-
Treat cells with a fluorescently-labeled Tyroserleutide conjugate and a mitochondria-specific dye (e.g., MitoTracker™ Red CMXRos).
-
Visualize using confocal laser scanning microscopy. Co-localization of the two fluorescent signals (yellow in an overlay) confirms mitochondrial accumulation.
-
-
Mitochondrial Membrane Potential (Δψ) Assay:
-
Treat cells with varying concentrations of Tyroserleutide for defined time periods.
-
Stain cells with a potentiometric dye such as TMRM or JC-1.
-
Analyze the cell population via flow cytometry. A decrease in fluorescence intensity (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates Δψ collapse.
-
-
Apoptosis Quantification:
-
Treat cells with Tyroserleutide.
-
Stain with an Annexin V-FITC/Propidium Iodide (PI) kit.
-
Analyze by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
-
Western Blot Analysis:
-
Prepare cytosolic and mitochondrial fractions from treated and untreated cells.
-
Probe for cytochrome c to confirm its release from the mitochondria into the cytosol.
-
Probe whole-cell lysates for cleaved Caspase-3 and cleaved PARP to confirm the execution of the apoptotic program.
-
-
Caption: Experimental workflow for validating apoptosis induction.
Protocol 2: Analysis of Cell Cycle Arrest
-
Objective: To determine the effect of Tyroserleutide on cell cycle phase distribution and the expression of key regulatory proteins.
-
Methodology:
-
Cell Synchronization and Treatment: For a more precise analysis, synchronize cells at the G1/S boundary (e.g., using a double thymidine block) before releasing them into the cell cycle with or without Tyroserleutide.
-
Cell Cycle Analysis:
-
Harvest cells at various time points post-treatment.
-
Fix cells in 70% ethanol and stain DNA with Propidium Iodide containing RNase.
-
Analyze DNA content by flow cytometry to generate histograms of cell distribution in G0/G1, S, and G2/M phases.
-
-
Gene and Protein Expression Analysis:
-
RT-qPCR: Extract total RNA from treated and untreated cells, reverse transcribe to cDNA, and perform quantitative PCR using specific primers for CDKN1A (p21), CDKN1B (p27), and PCNA.
-
Western Blot: Lyse treated and untreated cells and perform immunoblotting with specific antibodies against p21, p27, and PCNA proteins. Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
-
Preclinical and Clinical Data Summary
Tyroserleutide's mechanism of action has been substantiated by in vivo data and explored in human clinical trials.
| Data Point | Finding | Cancer Model | Reference |
| Invasion Inhibition | 19.33% and 33.70% inhibition of invasion at 0.2 and 0.4 mg/mL, respectively. | Human HCC (SK-HEP-1) | [1] |
| In Vivo Efficacy | 64.17% tumor inhibition rate at 160 µg/kg/day. | Human HCC (BEL-7402) Xenograft | [1] |
| Synergy with Doxorubicin | Co-administration enhanced the anti-tumor effect of doxorubicin and reduced associated side effects. | Human HCC (BEL-7402) Xenograft | [7] |
| Phase I Clinical Trial | Continuous infusion was well-tolerated. Doses of 6 and 12 mg/day showed better responses. | Advanced HCC Patients | [5] |
| Development Status | Phase III trial for liver cancer (combination therapy) was discontinued in March 2022. | Liver Cancer | [6] |
Conclusion and Future Directions
Tyroserleutide hydrochloride is a compelling anti-cancer agent with a well-defined, multi-modal mechanism of action. Its ability to simultaneously induce apoptosis via direct mitochondrial targeting, halt cell proliferation through G0/G1 arrest, and potentially inhibit metastasis provides a strong rationale for its therapeutic potential. While clinical development in HCC has faced challenges, the foundational science remains robust.
Future research should focus on several key areas:
-
Target Identification: Precisely identifying the direct mitochondrial binding partner(s) of Tyroserleutide would enable a more refined understanding of its action.
-
Pathway Elucidation: Further investigation is needed to confirm and detail its inhibitory effects on the PI3K pathway and its role in modulating ICAM-1 and MMPs.
-
Combination Therapies: The observed synergy with doxorubicin suggests that Tyroserleutide could serve as a valuable component in combination regimens, potentially re-sensitizing resistant tumors or mitigating the toxicity of conventional chemotherapeutics.[7]
-
Enhanced Delivery Systems: As a peptide, its bioavailability can be a limitation. The development of novel delivery platforms, such as artificial transporters, could significantly enhance its therapeutic index and clinical efficacy.[4]
References
- Unknown. (2025, December 9). Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer. MDPI.
- Strosberg, J. R., & Fisher, G. A. (n.d.). The Expanding Role of Somatostatin Analogs in the Management of Neuroendocrine Tumors - PMC. NCBI.
- Klijn, J. G., Lamberts, S. W., & de Jong, F. H. (n.d.). 2 The clinical use of somatostatin analogues in the treatment of cancer.
- Evers, B. M., & Townsend, C. M. (n.d.). Somatostatin and analogues in the treatment of cancer. A review - PMC. NCBI.
- Schally, A. V., & Nagy, A. (n.d.). Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. NCBI.
- Lim, J., & Lee, J. (2024, November 15). Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents. Bio-protocol.
- Unknown. (n.d.). A review of the use of somatostatin analogs in oncology. Dove Medical Press.
- Szepeshazi, K., Schally, A. V., & Block, N. L. (2018, October 29). Agonists of growth hormone-releasing hormone (GHRH) inhibit human experimental cancers in vivo by down-regulating receptors for GHRH. PNAS.
- Sun, X., Wang, W., & Zhang, N. (n.d.). Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and - PMC. NCBI.
- Emons, G., & Gründker, C. (2018, June 1). ZoptEC: Phase III randomized controlled study comparing zoptarelin with doxorubicin as second line therapy for locally advanced, recurrent, or metastatic endometrial cancer (NCT01767155). ASCO Publications.
- Pollak, M. N., & Schally, A. V. (n.d.). Mechanisms of Antineoplastic Action of Somatostatin Analogs. McGill University.
- Unknown. (2022, March 9). Tyroserleutide - Shenzhen Kangzhe Pharmaceutical. AdisInsight.
- Unknown. (n.d.). Definition of LHRH agonist - NCI Dictionary of Cancer Terms. National Cancer Institute.
- Unknown. (2020, April 17). Zoptarelin Doxorubicin Fails to Improve Survival in Phase III Endometrial Cancer Trial. Targeted Oncology.
- Unknown. (n.d.). Study Details | NCT01767155 | Zoptarelin Doxorubicin (AEZS 108) as Second Line Therapy for Endometrial Cancer. ClinicalTrials.gov.
- Zhang, N., & Wang, W. (n.d.). Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC. NCBI.
- Wang, W., Sun, X., & Zhang, N. (2009, August 15). Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma. PubMed.
- Emons, G., & Gründker, C. (2014, June 15). Efficacy and safety of AEZS-108 (INN: zoptarelin doxorubicin acetate) an LHRH agonist linked to doxorubicin in women with platinum refractory or resistant ovarian cancer expressing LHRH receptors: a multicenter phase II trial of the ago-study group (AGO GYN 5). PubMed.
- Chen, C., & Li, D. (2025, May 23). Artificial Tyroserleutide Transporters for Synergistic Cancer Therapy - PMC. NIH.
- Zhu, Z., & Li, C. (2008, November 25). Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation. BioMed Central.
- Chen, X., & Zhang, X. (2011, October 11). Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma. PubMed.
- Unknown. (2011, December 14). Study of Tyroserleutide for Injection in Hepatocellular Carcinoma (HCC) Patients. ClinicalTrials.gov.
- Unknown. (n.d.). Expanding Phase III Study of Tyroserleutide for Injection. ClinicalTrials.gov.
Sources
- 1. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artificial Tyroserleutide Transporters for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyroserleutide - Shenzhen Kangzhe Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 7. Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyroserleutide Hydrochloride: Mechanism of Action and Protocol Optimization for PI3K/AKT Pathway Inhibition
Part 1: Executive Summary
Tyroserleutide (YSL) is a tripeptide (Tyr-Ser-Leu) derived from the degradation products of porcine spleen. While initially identified as a differentiation inducer, recent pharmacological profiling has positioned Tyroserleutide hydrochloride (YSL-HCl) as a potent anti-tumor agent, particularly in Hepatocellular Carcinoma (HCC) .
The therapeutic efficacy of YSL-HCl is mechanistically linked to the downregulation of the PI3K/AKT signaling cascade . This inhibition triggers a dual-response:
-
Suppression of Metastasis: Via the downregulation of downstream effectors MMP-2, MMP-9, and ICAM-1.
-
Induction of Apoptosis: Via the mitochondrial pathway (collapse of
) and modulation of the Bcl-2/Bax ratio.
This guide provides a rigorous technical breakdown of the YSL-mediated inhibition of PI3K/AKT, complete with validated experimental protocols for verifying these effects in a laboratory setting.
Part 2: Mechanistic Architecture
The Signaling Cascade
YSL-HCl does not act as a simple competitive inhibitor; its mechanism involves subcellular localization to the mitochondria and modulation of upstream kinase activity. The suppression of the PI3K/AKT axis is the "master switch" that leads to the observed phenotypic changes (reduced invasion and increased apoptosis).
Key Molecular Events:
-
Upstream Inhibition: YSL treatment leads to the dephosphorylation of PI3K (p85/p110 subunits) .
-
AKT Inactivation: Reduced PIP3 generation prevents the recruitment of AKT to the plasma membrane, blocking its phosphorylation at Ser473 and Thr308 .
-
Downstream Divergence:
-
Metastatic Arm: Inactivation of AKT reduces the transcription and stability of MMP-2 and MMP-9 , blocking extracellular matrix degradation.
-
Apoptotic Arm: Reduced p-AKT relieves the inhibition on Bax and reduces Bcl-2 expression, causing mitochondrial outer membrane permeabilization (MOMP).
-
Visualization: The YSL-Mediated Inhibitory Pathway[1]
Figure 1: Schematic representation of Tyroserleutide-mediated inhibition of the PI3K/AKT pathway. Red lines indicate inhibition; green lines indicate activation/promotion. Note the bifurcation into anti-metastatic (MMP) and pro-apoptotic (Mitochondrial) outcomes.
Part 3: Experimental Protocols (Validation Systems)
To scientifically validate the role of YSL-HCl in this pathway, researchers must demonstrate a causal link between drug administration and the reduction of phosphorylated substrates.
Protocol A: Reagent Preparation & Cell Culture
-
Reagent: Tyroserleutide Hydrochloride (Purity >98%).
-
Solvent: Dissolve in sterile PBS to create a 10 mg/mL stock solution. Store at -20°C. Avoid repeated freeze-thaw cycles as peptides are liable to degradation.
-
Cell Models:
Protocol B: Western Blotting for Pathway Verification
This is the gold-standard assay for confirming PI3K/AKT inhibition.
-
Treatment: Seed cells at
cells/well. Treat with YSL-HCl at increasing concentrations (e.g., 50, 100, 200 g/mL) for 24 and 48 hours. -
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails II and III (Critical: Failure to add phosphatase inhibitors will result in false negatives for p-AKT).
-
Separation: Resolve 30
g of protein on 10% SDS-PAGE. -
Antibody Incubation:
-
Primary Targets: Anti-p-AKT (Ser473), Anti-p-PI3K (Tyr458), Anti-MMP-2, Anti-MMP-9.
-
Loading Control: GAPDH or
-actin.
-
-
Detection: ECL Chemiluminescence.
Success Criteria: A dose-dependent reduction in p-AKT and p-PI3K band intensity without a significant change in total AKT/PI3K levels.
Protocol C: Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for validating YSL activity.
Part 4: Quantitative Data Summary
The following table summarizes expected quantitative outcomes based on validated studies using YSL on HCC cell lines. These values serve as benchmarks for assay validation.
| Parameter | Assay Type | Control (Untreated) | YSL Low Dose (50 µg/mL) | YSL High Dose (200 µg/mL) | Trend |
| Cell Viability | MTT / CCK-8 | 100% | ~85% | ~55% | Dose-dependent decrease |
| p-AKT (Ser473) | Western Blot | High Intensity | Moderate Intensity | Low/Absent | Inhibition |
| MMP-2 Expression | Western Blot | High Intensity | No Change | Significant Reduction | Anti-metastatic |
| Apoptosis Rate | Annexin V-FITC | < 5% | ~15% | > 35% | Induction |
| Mitochondrial Potential | JC-1 Staining | Red Aggregates | Mixed | Green Monomers | Depolarization |
Part 5: Clinical Implications & Translation
Tyroserleutide is unique among PI3K pathway inhibitors due to its peptide nature. Unlike small molecule inhibitors (e.g., Wortmannin) which often carry high toxicity, YSL has demonstrated a favorable safety profile in Phase I clinical trials.
-
Delivery: Due to rapid peptidase degradation in the GI tract, YSL-HCl requires intravenous (IV) continuous infusion or formulation into nanocarriers (e.g., PLGA nanoparticles) to maintain therapeutic plasma concentrations.
-
Differentiation: Beyond cytotoxicity, YSL induces differentiation of hepatoma cells, normalizing their phenotype before inducing apoptosis, a mechanism distinct from standard chemotherapy.
References
-
Inhibition of Metastasis & MMPs: Title: Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9.[1] Source: Drug Design, Development and Therapy (2018). URL:[Link][2]
-
Mitochondrial Localization & Apoptosis: Title: Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells.[3] Source: Oncology Letters (2013). URL:[Link]
-
Phase I Clinical Trial: Title: Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma.[4] Source: Cancer Chemotherapy and Pharmacology (2011).[4] URL:[Link]
-
General PI3K/AKT Pathway Context: Title: PI3K/AKT/mTOR pathway.[5][6][7] Source: Wikipedia (General Reference for Pathway Architecture). URL:[Link]
Sources
- 1. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Technical Deep Dive: Tyroserleutide Hydrochloride (YSL) as a Potent ICAM-1 Expression Inhibitor
Abstract
Tyroserleutide (YSL) is a bioactive tripeptide (L-Tyr-L-Ser-L-Leu) originally isolated from porcine spleen and subsequently synthesized for therapeutic application. It has emerged as a significant candidate in the suppression of tumor metastasis, particularly in hepatocellular carcinoma (HCC) and melanoma. Unlike broad-spectrum cytotoxics, YSL exhibits a targeted mechanism of action by downregulating Intercellular Adhesion Molecule-1 (ICAM-1) expression via the Ca²⁺/Calmodulin/PI3K signaling axis. This guide provides a comprehensive technical analysis of YSL’s physicochemical properties, its molecular mechanism of ICAM-1 inhibition, and validated experimental protocols for assessing its efficacy in preclinical settings.
The Molecule: Physicochemical Profile
Tyroserleutide (YSL) is a low-molecular-weight oligopeptide. Its small size allows for efficient cellular entry, potentially via passive transport or peptide transporters, bypassing the bioavailability issues common to larger protein therapeutics.
| Property | Specification |
| Sequence | L-Tyrosine – L-Serine – L-Leucine (Tyr-Ser-Leu) |
| Chemical Formula | C₁₈H₂₇N₃O₆ |
| Molecular Weight | ~381.43 g/mol |
| Solubility | Water-soluble; stable in physiological saline |
| Origin | Porcine spleen extraction or solid-phase peptide synthesis (SPPS) |
| Key Synonyms | YSL, CMS-024 |
Mechanism of Action: The Calcium-Calmodulin-PI3K Axis
The therapeutic potency of YSL lies in its ability to disrupt the adhesive properties of metastatic tumor cells. Metastasis relies heavily on the interaction between tumor cells and the extracellular matrix (ECM) or vascular endothelium. ICAM-1 (CD54) is a critical mediator of this process.
ICAM-1 Suppression Pathway
Research indicates that YSL does not merely block the ICAM-1 receptor surface but actively suppresses its gene expression and protein synthesis . The mechanism operates through the following cascade:
-
Cellular Entry: YSL enters the tumor cell cytoplasm.
-
Calmodulin (CaM) Modulation: YSL downregulates the expression and activity of Calmodulin, a primary intracellular calcium sensor.
-
PI3K Inhibition: CaM is a known activator of Phosphatidylinositol 3-kinase (PI3K). By reducing CaM levels, YSL inhibits the activation of PI3K (specifically the p85 regulatory and p110 catalytic subunits).[1]
-
Transcriptional Suppression: The PI3K pathway regulates several transcription factors (including NF-κB and AP-1) responsible for ICAM-1 promoter activation. The suppression of PI3K signaling leads to decreased transcription of the ICAM1 gene.
-
Phenotypic Outcome: Reduced surface ICAM-1 results in diminished binding to LFA-1 (on lymphocytes) and ECM components, effectively halting the "rolling and sticking" phase of metastasis.
Visualization of Signaling Pathway
Figure 1: The molecular mechanism of Tyroserleutide (YSL). YSL interrupts the CaM-PI3K axis, leading to transcriptional repression of ICAM-1 and subsequent inhibition of metastatic adhesion.
Preclinical Efficacy & Validation
The efficacy of YSL has been validated primarily in hepatocellular carcinoma (SK-HEP-1, BEL-7402) and melanoma (B16-F10) models.
In Vitro Findings[2][3][4]
-
Adhesion: YSL treatment (0.1–100 µg/mL) significantly inhibits tumor cell adhesion to Matrigel and endothelial monolayers.
-
Invasion: Transwell assays show a dose-dependent reduction in the number of cells migrating through the membrane.
-
Expression: Western blot and RT-PCR consistently show reduced ICAM-1 mRNA and protein levels after 24-72 hours of treatment.
In Vivo Findings[1]
-
Model: Tail vein injection of tumor cells in nude mice (experimental lung metastasis model).
-
Dosage: 80–320 µg/kg/day (intraperitoneal or intravenous).
-
Outcome: Significant reduction in the number and size of metastatic lung nodules compared to saline controls.
Experimental Protocols
The following protocols are designed for researchers to validate YSL activity. These are self-validating systems; positive controls (e.g., untreated cells) and negative controls (e.g., non-metastatic lines) are essential.
Protocol A: Tumor Cell Adhesion Assay (Matrigel)
Objective: To quantify the inhibitory effect of YSL on tumor cell-ECM interaction.
-
Preparation:
-
Coat a 96-well flat-bottom plate with Matrigel (diluted to 200 µg/mL in serum-free medium). Use 25 µL/well.
-
Incubate at 37°C for 1 hour to polymerize.
-
Wash 2x with PBS.
-
Block non-specific sites with 2% BSA (20 µL/well) for 1 hour at 37°C. Wash 2x with PBS.
-
-
Cell Treatment:
-
Culture tumor cells (e.g., SK-HEP-1 or B16-F10) to log phase.
-
Treat cells with YSL at varying concentrations (e.g., 0, 0.1, 1.0, 10, 100 µg/mL ) for 24 hours prior to the assay.
-
-
Seeding:
-
Trypsinize cells and resuspend in serum-free medium at
cells/mL. -
Add 100 µL of cell suspension to each Matrigel-coated well.
-
-
Adhesion Phase:
-
Incubate at 37°C, 5% CO₂ for 1 hour . (Time is critical; too long allows non-specific settling).
-
-
Quantification:
-
Gently wash wells 3x with PBS to remove non-adherent cells.
-
Stain adherent cells with MTT (5 mg/mL) for 4 hours, or use Crystal Violet (0.2%) for 10 mins followed by lysis with SDS.
-
Read absorbance (OD 570nm).
-
-
Calculation:
Protocol B: Western Blot for ICAM-1 Suppression
Objective: To confirm YSL downregulates ICAM-1 protein expression.
-
Cell Culture: Seed cells in 6-well plates. Treat with YSL (0.1–100 µg/mL) for 48 to 72 hours . (ICAM-1 turnover requires sufficient time).
-
Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors (PMSF, Na₃VO₄).
-
Separation: Load 20–40 µg of total protein onto a 10% SDS-PAGE gel.
-
Transfer: Transfer to PVDF membrane.
-
Blotting:
-
Block with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody: Anti-ICAM-1 (1:1000) and Anti-β-actin (loading control). Incubate overnight at 4°C.
-
Secondary Antibody: HRP-conjugated IgG (1:5000) for 1 hour at RT.
-
-
Detection: Use ECL substrate and image.
-
Validation: Densitometry should show a dose-dependent decrease in the ICAM-1/β-actin ratio.
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for the Matrigel Adhesion Assay to validate YSL activity.
References
-
Yao, Z., et al. (2007). Inhibition by tyroserleutide (YSL) on the invasion and adhesion of the mouse melanoma cell. International Journal of Medical Sciences, 4(1), 8-14.
-
Yao, Z., et al. (2008). Effects of tyroserleutide on gene expression of calmodulin and PI3K in hepatocellular carcinoma. Molecular Carcinogenesis, 47(6), 406-414.
-
PubChem. Tyroserleutide Compound Summary.
-
Hubbard, A. K., & Rothlein, R. (2000). Intercellular adhesion molecule-1 (ICAM-1) expression and cell signaling cascades. Free Radical Biology and Medicine, 28(9), 1379-1386.
-
(Contextual Reference for ICAM-1 Signaling)
-
Sources
Deconstructing the In Vitro Pharmacodynamics of Tyroserleutide (YSL): A Technical Guide to Tripeptide-Mediated Antitumor Mechanisms
Executive Summary
As drug development pivots toward highly specific, low-toxicity targeted therapies, small molecular peptides have emerged as critical candidates. Tyroserleutide hydrochloride (YSL) —a tripeptide composed of L-Tyrosine, L-Serine, and L-Leucine—was originally isolated from the degradation products of porcine spleen (1)[1]. Unlike complex biologics, YSL’s low molecular weight ensures simple construction, non-immunogenicity, and high target specificity (2)[2].
This whitepaper synthesizes the early in vitro pharmacological profiling of YSL, detailing the causality behind its multi-pathway mechanisms—spanning direct mitochondrial targeting, PTEN/AKT modulation, and macrophage-mediated immunomodulation.
Molecular Mechanisms of Action: A Multi-Target Paradigm
To understand YSL’s efficacy, we must map its pharmacodynamics across three distinct cellular axes.
The PTEN/AKT/p53 Axis
YSL exhibits potent regulatory control over cell cycle progression. It upregulates the tumor suppressor gene PTEN , which acts as a primary inhibitor of the PI3K/AKT pathway and PDK1 (3)[3]. By suppressing AKT, YSL subsequently inhibits MDM2 phosphorylation. Because unphosphorylated MDM2 cannot effectively degrade p53, this cascade stabilizes p53 and upregulates downstream cyclin-dependent kinase inhibitors p21 and p27, forcing tumor cell apoptosis[3].
Direct Mitochondrial Depolarization
In hepatocellular carcinoma (HCC) models, specifically BEL-7402 cells, fluorescent tracing confirms that YSL directly colocalizes with mitochondria in the cytoplasm (4)[4]. Rather than acting solely through secondary messengers, YSL physically induces mitochondrial swelling and collapses the mitochondrial membrane potential (Δψ), triggering the intrinsic apoptotic cascade[4].
Macrophage-Mediated Immunomodulation
YSL does not rely entirely on direct cytotoxicity; it actively recruits the host immune system. In in vitro co-cultures, YSL activates the monocyte-macrophage system (e.g., RAW264.7 cells and murine peritoneal macrophages), significantly stimulating the secretion of cytotoxic effectors including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Nitric Oxide (NO) (2)[2].
Anti-Metastatic Activity
Metastasis requires tumor cell adhesion and extracellular matrix degradation. YSL effectively neutralizes this by downregulating ICAM-1 expression and suppressing both the mRNA levels and enzymatic activity of Matrix Metalloproteinases (MMP-2 and MMP-9) in SK-HEP-1 cells (5)[5].
Fig 1: Multi-target signaling pathways of Tyroserleutide in tumor apoptosis and immunomodulation.
Quantitative Efficacy Data
To contextualize YSL's potency, the following table aggregates key in vitro quantitative metrics across various cell lines.
| Cell Line / Model | Assay Type | Key Quantitative Observation | Mechanistic Implication |
| BEL-7402 (Human HCC) | Proliferation Assay (72h) | 19.4% inhibition at 100 μg/mL | Direct cytotoxicity and apoptosis induction |
| SK-HEP-1 (Human HCC) | Invasion Assay (72h) | 33.70% inhibition at 0.4 mg/mL | Downregulation of MMP-2/9 and ICAM-1 |
| RAW264.7 (Macrophage) | Cytokine Quantification | Significant ↑ in IL-1β, TNF-α, NO | Immunomodulatory activation of Mφ |
| Isolated Mitochondria | Δψ Collapse (TMRM) | Reversion of fluorescence quenching | Direct structural damage to mitochondria |
Core Experimental Protocols (Self-Validating Systems)
In drug development, experimental design must distinguish between primary drug action and secondary cellular artifacts. The following protocols are engineered with built-in causality checks.
Protocol 1: Mitochondrial Membrane Potential (Δψ) Collapse Assay
Causality Rationale: Tetramethylrhodamine methyl ester (TMRM) is a cell-permeant, cationic fluorophore sequestered by active, polarized mitochondria. At high intra-mitochondrial concentrations, TMRM fluorescence is self-quenched. If YSL directly damages the mitochondria, the membrane depolarizes, releasing TMRM into the buffer. This relieves the quench, resulting in a measurable increase in fluorescence. This inverse-readout system isolates direct organelle damage from broader cellular apoptosis signaling.
Step-by-Step Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from log-phase BEL-7402 cells using differential centrifugation (4°C) in a sucrose-based isolation buffer to maintain organelle integrity.
-
TMRM Incubation: Suspend isolated mitochondria in assay buffer containing 1.0 μM TMRM. Incubate in the dark at 25°C for 10 minutes to allow for dye sequestration and baseline quenching.
-
Baseline Measurement: Record baseline fluorescence using a spectrofluorometer (Excitation: 548 nm; Emission: 573 nm).
-
YSL Administration: Inject 100 μM YSL directly into the cuvette.
-
Kinetic Monitoring: Monitor fluorescence continuously for 60 minutes. A rapid increase in emission intensity validates the reversion of quenching, confirming YSL-induced Δψ collapse.
Fig 2: Self-validating experimental workflow for measuring YSL-induced mitochondrial Δψ collapse.
Protocol 2: Macrophage-Mediated Effector Secretion Assay
Causality Rationale: To prove that YSL's antitumor effect is partially immune-mediated, we must separate direct tumor toxicity from macrophage-induced toxicity. By quantifying NO and cytokines in the supernatant of YSL-treated macrophages before introducing them to tumor cells, we establish a direct causal link between YSL application and the shift toward a pro-inflammatory, tumoricidal macrophage phenotype.
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW264.7 cells at a density of
cells/mL in 24-well plates using DMEM supplemented with 10% FBS. -
YSL Stimulation: Treat cells with varying concentrations of YSL (0.1, 1.0, 10, and 100 μg/mL). Use LPS (Lipopolysaccharide) as a positive control and plain media as a negative control. Incubate for 24 to 48 hours.
-
Supernatant Harvesting: Centrifuge the plates at 1,500 rpm for 5 minutes to pellet cells. Carefully extract the cell-free supernatant.
-
Nitric Oxide (NO) Quantification: Mix 100 μL of supernatant with 100 μL of Griess reagent in a 96-well plate. Incubate for 10 minutes at room temperature and read absorbance at 540 nm. (Note: Nitrite accumulation is a stable proxy for NO production, confirming iNOS activation).
-
Cytokine ELISA: Utilize commercial ELISA kits to quantify IL-1β and TNF-α levels in the remaining supernatant, following the manufacturer's optical density (OD) readout protocols.
Conclusion
The in vitro profiling of Tyroserleutide (YSL) reveals a sophisticated, multi-pronged mechanism of action. By simultaneously acting as a direct mitochondrial disruptor, a PTEN/AKT pathway inhibitor, and a potent immunomodulator, YSL circumvents the single-target resistance often seen in traditional chemotherapeutics. These robust in vitro foundations effectively de-risk the compound, providing a validated mechanistic rationale for its advancement into in vivo and clinical oncology models.
References
-
Tyroserleutide | Antitumor Tripeptide - MedChemExpress. 1
-
Tripeptide tyroserleutide enhances the antitumor effects of macrophages and stimulates macrophage secretion of IL-1β, TNF-α, and NO in vitro - NIH. 2
-
PTEN | MedChemExpress (MCE) Life Science Reagents - MedChemExpress. 3
-
Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - NIH / PMC. 4
-
Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - NIH / PMC. 5
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tripeptide tyroserleutide enhances the antitumor effects of macrophages and stimulates macrophage secretion of IL-1β, TNF-α, and NO in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
Tyroserleutide Hydrochloride: A Multi-Faceted Inducer of Tumor Cell Apoptosis
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of Tyroserleutide
Tyroserleutide, also known as YSL, is a tripeptide composed of L-tyrosine, L-serine, and L-leucine (Tyr-Ser-Leu) that has emerged as a promising agent in oncology research, particularly for hepatocellular carcinoma (HCC)[1][2][3][4]. Initially isolated from porcine spleen degradation products, this small molecule has demonstrated significant antitumor activity both in vitro and in vivo[5][6]. Clinical investigations have progressed to Phase I and III trials, evaluating its safety and efficacy in HCC patients[1][7][8]. This guide provides an in-depth technical overview of the mechanisms by which tyroserleutide hydrochloride induces tumor cell apoptosis, supported by experimental evidence and methodologies for its investigation.
Core Mechanism of Action: A Multi-Pronged Attack on Cancer Cells
Tyroserleutide hydrochloride's ability to induce apoptosis in tumor cells is not mediated by a single pathway but rather through a coordinated series of molecular events targeting key cellular processes. The primary mechanisms identified to date include the inhibition of the PI3K/Akt signaling pathway, direct mitochondrial targeting, and disruption of calcium homeostasis.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and its upregulation is a common feature in many cancers[4][9]. Tyroserleutide has been shown to effectively inhibit this pathway, leading to a cascade of pro-apoptotic events[10].
-
Upregulation of PTEN: Tyroserleutide upregulates the expression of the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog)[10]. PTEN acts as a negative regulator of the PI3K/Akt pathway by dephosphorylating PIP3 to PIP2, thereby inhibiting Akt activation.
-
Inhibition of Akt and PDK1: By upregulating PTEN, tyroserleutide leads to the decreased activity of Akt and its upstream kinase, PDK1 (Phosphoinositide-dependent kinase-1)[10].
-
Modulation of Downstream Effectors: The inhibition of Akt signaling results in:
-
Upregulation of p21, p27, and p53: These proteins are crucial tumor suppressors that can induce cell cycle arrest and apoptosis[10][11].
-
Downregulation of Bcl-2 and Cyclin D1: Bcl-2 is an anti-apoptotic protein, while Cyclin D1 is a key regulator of cell cycle progression. Their downregulation promotes apoptosis and inhibits proliferation[6].
-
Inhibition of MDM2 Phosphorylation: This leads to the stabilization and activation of the p53 tumor suppressor protein[10].
-
Caption: Tyroserleutide's inhibition of the PI3K/Akt pathway.
Direct Mitochondrial Targeting and Induction of Intrinsic Apoptosis
Mitochondria play a central role in the intrinsic pathway of apoptosis. Tyroserleutide has been shown to directly target these organelles, leading to their dysfunction and the initiation of apoptosis[2][12].
-
Mitochondrial Localization: Studies have demonstrated that tyroserleutide can localize to the mitochondria of cancer cells[2].
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): Tyroserleutide causes a decrease in the mitochondrial membrane potential, a key early event in apoptosis[2][13].
-
Mitochondrial Swelling: The compound induces mitochondrial swelling, indicative of damage to the mitochondrial structure[2][12].
-
Induction of Apoptosis and Necrosis: These mitochondrial perturbations ultimately lead to the release of pro-apoptotic factors and the induction of both apoptosis and necrosis in tumor cells[5][11][13].
Disruption of Calcium Homeostasis
Intracellular calcium (Ca2+) levels are tightly regulated, and their dysregulation can trigger apoptotic pathways. Tyroserleutide has been found to affect calcium homeostasis in hepatocarcinoma cells[13].
-
Increased Cytoplasmic Free Calcium: Treatment with tyroserleutide leads to a rapid increase in the concentration of cytoplasmic free calcium in BEL-7402 cells[13].
-
Calcium Overload: This sustained increase can lead to calcium overload, which in turn can induce mitochondrial damage and apoptosis[13].
Inhibition of ICAM-1 and Metastasis
Beyond inducing apoptosis, tyroserleutide also exhibits anti-metastatic properties by inhibiting the expression of Intercellular Adhesion Molecule-1 (ICAM-1)[3][4][9][14]. ICAM-1 is involved in tumor cell invasion, adhesion, and metastasis. By downregulating ICAM-1, tyroserleutide can inhibit the adhesion and invasive capabilities of cancer cells[3][15].
Experimental Protocols for Assessing Tyroserleutide-Induced Apoptosis
The following are detailed methodologies for key experiments used to investigate the pro-apoptotic effects of tyroserleutide hydrochloride.
Cell Viability and Proliferation Assay (MTS Assay)
This assay is used to determine the cytotoxic effects of tyroserleutide on tumor cells.
Principle: The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] compound is bioreduced by viable cells into a formazan product that is soluble in the cell culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in culture.
Protocol:
-
Seed tumor cells (e.g., BEL-7402, SK-HEP-1) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of tyroserleutide hydrochloride for 24, 48, and 72 hours. Include a vehicle control group.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Treat cells with tyroserleutide hydrochloride at the desired concentrations and time points.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Caption: Workflow for apoptosis analysis using flow cytometry.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways affected by tyroserleutide.
Protocol:
-
Treat cells with tyroserleutide hydrochloride and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., PTEN, Akt, p-Akt, p53, p21, p27, Bcl-2, Cyclin D1, ICAM-1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
The following tables summarize the quantitative findings from various studies on the effects of tyroserleutide.
Table 1: In Vivo Antitumor Efficacy of Tyroserleutide in Nude Mice with BEL-7402 Xenografts
| Dose (µg/kg/day) | Tumor Growth Inhibition (%) | Reference |
| 80 | 21.66% - 40% | [5][13] |
| 160 | 41.34% - 64% | [5][13] |
| 320 | 34.78% - 59% | [5][13] |
Table 2: Clinical Trial Data for Tyroserleutide in Advanced Hepatocellular Carcinoma
| Dose (mg/day) | Overall Response Rate (Stage 1) | Overall Response Rate (Stage 2) | Reference |
| 6 | 25% (3/12) | All survived at 6 months | [1] |
| 12 | All survived at 6 months | 7.2% (2/28) | [1] |
| 18 | 25% (3/12) | 7.2% (2/28) | [1] |
| 24 | 25% (3/12) | 7.2% (2/28) | [1] |
Conclusion and Future Directions
Tyroserleutide hydrochloride is a tripeptide with potent antitumor properties, primarily driven by its ability to induce apoptosis in cancer cells through multiple, interconnected mechanisms. Its inhibition of the PI3K/Akt pathway, direct targeting of mitochondria, and disruption of calcium homeostasis collectively create a hostile environment for tumor cell survival. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced molecular interactions of this promising therapeutic agent. Future research should focus on elucidating the precise molecular targets of tyroserleutide within the mitochondria and further exploring its efficacy in combination with other chemotherapeutic agents to potentially enhance its antitumor effects and overcome drug resistance.
References
-
Chen, Z., et al. (2011). Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma. PubMed. Available at: [Link]
-
Wang, L., et al. (2009). Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma. PubMed. Available at: [Link]
-
National Cancer Institute. (n.d.). Definition of tyroserleutide. NCI Drug Dictionary. Available at: [Link]
-
AdisInsight. (2022). Tyroserleutide - Shenzhen Kangzhe Pharmaceutical. Available at: [Link]
-
Yao, Z., et al. (2008). Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells. Experimental and Therapeutic Medicine. Available at: [Link]
-
Li, Y., et al. (2018). Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9. OncoTargets and Therapy. Available at: [Link]
-
PubChem. (n.d.). Tyroserleutide. National Center for Biotechnology Information. Available at: [Link]
-
ClinicalTrials.gov. (2011). Study of Tyroserleutide for Injection in Hepatocellular Carcinoma (HCC) Patients. Available at: [Link]
-
Yao, Z., et al. (2005). Tyroserleutide tripeptide affects calcium homeostasis of human hepatocarcinoma BEL-7402 cells. PubMed. Available at: [Link]
-
Qiu, S., et al. (2006). The effect of tripeptide tyroserleutide (YSL) on animal models of hepatocarcinoma. PubMed. Available at: [Link]
-
Taylor & Francis Online. (2021). Effective Antitumor of Orally Intestinal Targeting Penetrating Peptide-Loaded Tyroserleutide/PLGA Nanoparticles in Hepatocellular Carcinoma. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Artificial Tyroserleutide Transporters for Synergistic Cancer Therapy. PMC. Available at: [Link]
-
PubMed. (2018). Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9. Available at: [Link]
Sources
- 1. Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyroserleutide | C18H27N3O6 | CID 10045387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The effect of tripeptide tyroserleutide (YSL) on animal models of hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tyroserleutide - Shenzhen Kangzhe Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Facebook [cancer.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Tyroserleutide tripeptide affects calcium homeostasis of human hepatocarcinoma BEL-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Investigation of Tyroserleutide Hydrochloride's Anti-Tumor Properties
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a preliminary investigation into the anti-tumor properties of Tyroserleutide hydrochloride (YSL). Tyroserleutide is a tripeptide composed of L-tyrosine, L-serine, and L-leucine with previously documented anti-neoplastic activity, particularly in hepatocellular carcinoma (HCC).[1][2][3] This guide is structured not as a rigid template, but as a logical, causality-driven workflow, moving from broad phenotypic screening to more focused mechanistic validation.
The core principle of this guide is the establishment of a self-validating experimental cascade. Each phase is designed to generate hypotheses that are then tested in the subsequent phase, ensuring a robust and scientifically sound preliminary assessment.
Part 1: Foundational Understanding & Strategic Approach
Tyroserleutide is not a novel entity; it is a compound with a known, albeit not fully elucidated, mechanism of action. Existing research indicates that its anti-tumor effects are multi-faceted, involving the induction of apoptosis, inhibition of metastasis-related factors like ICAM-1 and matrix metalloproteinases (MMPs), and potential modulation of the PI3K signaling pathway.[1][3][4][5] Our preliminary investigation, therefore, should aim to both confirm these known activities in the cancer model of interest and explore the dominant mechanisms driving its efficacy.
The Investigative Workflow
The overall strategy is to first establish a cytotoxic or cytostatic dose-response relationship in vitro, then elucidate the primary mode of cell death or growth inhibition, and finally, probe the underlying molecular pathways. A confirmatory in vivo study serves as the capstone for this preliminary phase.
Caption: Hypothesized signaling pathways modulated by Tyroserleutide.
Detailed Protocol: Western Blotting
-
Protein Extraction: Treat cells with Tyroserleutide as previously described. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. [1]2. Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding. [1]6. Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-Akt, anti-ICAM-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., GAPDH or β-actin). For phosphoproteins, normalize to the total protein level (e.g., p-Akt vs. total Akt).
Part 3: In Vivo Proof-of-Concept
Rationale: A successful in vitro campaign provides the justification for assessing efficacy in a living system. A subcutaneous xenograft model is a standard and relatively rapid method for preliminary in vivo assessment of a compound's anti-tumor activity.
Detailed Protocol: Subcutaneous Xenograft Efficacy Study
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice) to prevent rejection of human tumor cells.
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 million cells in Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Tyroserleutide low dose, Tyroserleutide high dose).
-
Treatment: Administer Tyroserleutide via a clinically relevant route (e.g., intraperitoneal or intravenous injection), following dosing schedules informed by previous studies (e.g., daily injections). [6]6. Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry to confirm biomarker changes observed in vitro).
Data Presentation: Summarize the primary efficacy and toxicity endpoints in a table.
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle Control | e.g., PBS, daily IP | [Experimental Value] | 0% | [Experimental Value] |
| YSL (Low Dose) | e.g., 160 µg/kg, daily IP | [Experimental Value] | [Calculated Value] | [Experimental Value] |
| YSL (High Dose) | e.g., 320 µg/kg, daily IP | [Experimental Value] | [Calculated Value] | [Experimental Value] |
Part 4: Conclusion and Future Directions
This guide outlines a comprehensive preliminary investigation into the anti-tumor properties of Tyroserleutide hydrochloride. Successful completion of these phases will provide robust data on the compound's efficacy in a specific cancer context, confirm its mechanism of action, and establish a strong foundation for more advanced preclinical development, including pharmacokinetics, toxicology, and evaluation in more complex orthotopic or patient-derived xenograft (PDX) models.
References
-
Title: Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 Source: Cancer Biology & Therapy URL: [Link]
-
Title: Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells Source: Experimental and Therapeutic Medicine URL: [Link]
-
Title: Artificial Tyroserleutide Transporters for Synergistic Cancer Therapy Source: Journal of the American Chemical Society URL: [Link]
-
Title: Tyroserleutide | C18H27N3O6 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Tyroserleutide - Shenzhen Kangzhe Pharmaceutical Source: AdisInsight URL: [Link]
-
Title: Definition of tyroserleutide Source: NCI Drug Dictionary, National Cancer Institute URL: [Link]
-
Title: Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma Source: PubMed URL: [Link]
Sources
- 1. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyroserleutide | C18H27N3O6 | CID 10045387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Biochemical and Physical Properties of Tyroserleutide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyroserleutide, a tripeptide comprised of L-tyrosine, L-serine, and L-leucine (Tyr-Ser-Leu), is a compound that has demonstrated potential as an antineoplastic agent.[1][2][3][4] Initially isolated from porcine spleen, it is now synthetically accessible, facilitating further investigation into its therapeutic applications.[4] This guide provides a comprehensive overview of the biochemical and physical properties of Tyroserleutide hydrochloride, offering insights into its mechanism of action and providing a framework for its experimental evaluation.
Part 1: Physicochemical Characterization
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its formulation, delivery, and pharmacokinetic profile.
Chemical Structure and Identifiers
Tyroserleutide is a tripeptide with the sequence Tyr-Ser-Leu.[5] The hydrochloride salt form is commonly used in research and development.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid hydrochloride | [5] |
| Molecular Formula | C₁₈H₂₈ClN₃O₆ | [6] |
| Molecular Weight | 417.89 g/mol | [6] |
| CAS Number | 852982-42-4 | [6] |
| Synonyms | YSL, CMS-024 | [5] |
Physical Properties
| Property | Value | Comments |
| Solubility | Soluble in DMSO.[7] | Quantitative solubility data in aqueous buffers (e.g., water, PBS) and other organic solvents (e.g., ethanol) are not readily available in the public domain. Researchers should determine solubility experimentally to support formulation development. |
| pKa | Not experimentally determined in public literature. | The pKa values of the ionizable groups (the N-terminal amine, the C-terminal carboxylic acid, and the phenolic hydroxyl group of tyrosine) are critical for understanding its charge state at physiological pH and for developing analytical methods. Standard methods such as potentiometric titration or UV-Vis spectroscopy can be employed for its determination. |
| Melting Point | Not reported. | Differential Scanning Calorimetry (DSC) would be the standard technique to determine the melting point and assess the solid-state properties of Tyroserleutide hydrochloride. |
Spectroscopic Characterization
Spectroscopic data is essential for the structural confirmation and quality control of Tyroserleutide hydrochloride. While specific spectra for Tyroserleutide hydrochloride are not widely published, the expected features can be predicted based on its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR would show characteristic signals for the aromatic protons of tyrosine, the alpha-protons of the three amino acids, and the protons of the leucine side chain.
-
¹³C-NMR would display distinct peaks for the carbonyl carbons of the peptide bonds and the C-terminus, as well as for the aromatic and aliphatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the amide bonds (N-H stretching and C=O stretching), the hydroxyl groups of tyrosine and serine, and the carboxylic acid.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the protonated molecule [M+H]⁺.
Stability Profile
The stability of a peptide therapeutic is a critical quality attribute. As a peptide, Tyroserleutide may be susceptible to degradation pathways such as hydrolysis, oxidation, and deamidation.[8] Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2) for new drug substances.[9][10][11][12]
Recommended Stability Testing Protocol:
A forced degradation study is recommended to identify potential degradation products and establish the stability-indicating nature of analytical methods.[8]
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl, room temperature to 60°C | To assess susceptibility to low pH environments. |
| Base Hydrolysis | 0.1 M NaOH, room temperature | To evaluate stability in alkaline conditions. |
| Oxidation | 3% H₂O₂, room temperature | To determine sensitivity to oxidative stress. |
| Thermal Degradation | 60°C | To assess the effect of elevated temperature. |
| Photostability | ICH Q1B guidelines | To evaluate the impact of light exposure. |
Analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV and mass spectrometric detection should be used to monitor the degradation of the parent compound and the formation of any impurities.[13]
Part 2: Biochemical Properties and Mechanism of Action
Tyroserleutide hydrochloride exerts its antineoplastic effects through a multi-faceted mechanism of action, primarily involving the modulation of cell adhesion, inhibition of key signaling pathways, and induction of apoptosis.
Inhibition of Intercellular Adhesion Molecule-1 (ICAM-1)
ICAM-1 is a cell surface glycoprotein that plays a crucial role in tumor cell invasion, adhesion, and metastasis.[5] Tyroserleutide has been shown to inhibit the expression of ICAM-1 in tumor cells.[2][14] This inhibition is thought to contribute to its anti-metastatic properties.
Experimental Workflow: ICAM-1 Expression Analysis
Caption: Workflow for analyzing ICAM-1 expression.
Modulation of the PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and growth.[15] This pathway is often dysregulated in cancer. Tyroserleutide has been reported to inhibit the PI3K/AKT pathway.[16]
Signaling Pathway: PI3K/AKT Inhibition by Tyroserleutide
Caption: PI3K/AKT pathway inhibition by Tyroserleutide.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[17] Tyroserleutide has been shown to induce apoptosis in hepatocellular carcinoma cells.[1][18] This process appears to be mediated, at least in part, through the mitochondrial pathway.[1]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for Annexin V/PI apoptosis assay.
Part 3: Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key experiments to characterize the biochemical activity of Tyroserleutide hydrochloride. These protocols are based on standard methodologies and should be optimized for the specific cell lines and experimental conditions used.
Protocol 1: Western Blot for ICAM-1 and PI3K/AKT Pathway Proteins
This protocol describes the detection of changes in protein expression and phosphorylation status of key proteins involved in the mechanism of action of Tyroserleutide.
1. Cell Culture and Treatment: 1.1. Seed hepatocellular carcinoma cells (e.g., BEL-7402, SK-HEP-1) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. 1.2. Allow cells to adhere overnight. 1.3. Treat cells with various concentrations of Tyroserleutide hydrochloride (e.g., 0, 10, 50, 100 µg/mL) for the desired time (e.g., 24, 48, 72 hours).
2. Cell Lysis and Protein Quantification: 2.1. Wash cells twice with ice-cold PBS. 2.2. Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well. 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate on ice for 30 minutes with occasional vortexing. 2.5. Centrifuge at 14,000 x g for 15 minutes at 4°C. 2.6. Transfer the supernatant (protein extract) to a new tube. 2.7. Determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting: 3.1. Prepare protein samples by mixing with 4x Laemmli sample buffer and boiling at 95°C for 5 minutes. 3.2. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. 3.3. Perform electrophoresis to separate the proteins by size. 3.4. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. 3.5. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. 3.6. Incubate the membrane with primary antibodies against ICAM-1, phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. 3.7. Wash the membrane three times with TBST for 10 minutes each. 3.8. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. 3.9. Wash the membrane three times with TBST for 10 minutes each. 3.10. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: In Vitro PI3K Kinase Assay
This protocol is designed to directly measure the inhibitory effect of Tyroserleutide hydrochloride on PI3K activity.
1. Reagents and Materials: 1.1. Recombinant human PI3K enzyme. 1.2. PI3K substrate (e.g., PIP2). 1.3. Kinase assay buffer. 1.4. ATP. 1.5. ADP-Glo™ Kinase Assay kit (or similar). 1.6. Tyroserleutide hydrochloride stock solution.
2. Assay Procedure: 2.1. Prepare serial dilutions of Tyroserleutide hydrochloride in kinase assay buffer. 2.2. In a 96-well plate, add the PI3K enzyme to each well (except for the no-enzyme control). 2.3. Add the Tyroserleutide hydrochloride dilutions or vehicle control to the respective wells. 2.4. Pre-incubate for 10-15 minutes at room temperature. 2.5. Initiate the kinase reaction by adding the PIP2 substrate and ATP. 2.6. Incubate for the recommended time (e.g., 60 minutes) at 30°C. 2.7. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. 2.8. Calculate the percent inhibition of PI3K activity at each concentration of Tyroserleutide hydrochloride and determine the IC50 value.
Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
1. Cell Culture and Treatment: 1.1. Seed cells in 6-well plates and treat with Tyroserleutide hydrochloride as described in Protocol 1.
2. Cell Staining: 2.1. Harvest both adherent and floating cells. 2.2. Wash the cells once with cold PBS. 2.3. Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. 2.4. To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. 2.5. Gently vortex and incubate for 15 minutes at room temperature in the dark. 2.6. Add 400 µL of 1X Annexin V binding buffer to each tube.
3. Flow Cytometry Analysis: 3.1. Analyze the stained cells by flow cytometry within one hour. 3.2. Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and quadrants. 3.3. Acquire data for at least 10,000 events per sample. 3.4. Analyze the data to determine the percentage of cells in each quadrant:
- Annexin V- / PI- (viable cells)
- Annexin V+ / PI- (early apoptotic cells)
- Annexin V+ / PI+ (late apoptotic/necrotic cells)
- Annexin V- / PI+ (necrotic cells)
Conclusion
Tyroserleutide hydrochloride is a promising tripeptide with a multifaceted mechanism of action against cancer cells. This guide has provided a comprehensive overview of its known biochemical and physical properties, along with detailed experimental protocols for its characterization. Further research to fill the existing gaps in its physicochemical data, particularly solubility and stability, will be crucial for its continued development as a potential therapeutic agent. The methodologies outlined herein provide a robust framework for researchers to further elucidate the therapeutic potential of this intriguing molecule.
References
-
ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Stability Testing. [Link]
-
Fu, X., et al. (2009). Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma. Journal of Cancer Research and Clinical Oncology, 135(8), 1195-1202. [Link]
-
Gao, W., et al. (2009). Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells. Oncology Reports, 21(1), 213-219. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10045387, Tyroserleutide. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
Che, X., et al. (2018). Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9. Drug Design, Development and Therapy, 12, 3357-3368. [Link]
-
Sun, H. C., et al. (2011). Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma. Investigational New Drugs, 29(5), 1014-1021. [Link]
-
Liu, P., et al. (2016). PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. Oncotarget, 7(4), 4349-4360. [Link]
-
Rivera-Carrasco, J., et al. (2017). TRAIL and Triptolide: An Effective Combination that Induces Apoptosis in Pancreatic Cancer Cells. Cancers, 9(12), 167. [Link]
-
Pharmaffiliates. (n.d.). Tyroserleutide Hydrochloride. [Link]
-
Lu, R., et al. (2008). Evaluation of the therapeutic efficacy of tripeptide tyroserleutide (YSL) for human hepatocarcinoma by in vivo hollow fiber assay. Peptides, 29(12), 2149-2155. [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Inxight Drugs: Tyroserleutide. [Link]
-
Patsnap. (2025). Tyroserleutide - Drug Targets, Indications, Patents. [Link]
-
Che, X., et al. (2018). Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9. Drug Design, Development and Therapy, 12, 3357-3368. [Link]
-
Pilling, A. B., et al. (2017). Identification of differential PI3K pathway target dependencies in T-cell acute lymphoblastic leukemia through a large cancer cell panel screen. Oncotarget, 8(26), 42507-42523. [Link]
-
Hesser, M. (2020). Structure and Properties of the Tripeptide Glycyl-histidyl-glycine with Varying Sample Composition. Drexel University. [Link]
-
ResearchGate. (n.d.). Pharmacological inhibition of PI3K/Akt pathway using LY294002. (a) Western Blotting of pAkt, total Akt, pGSK3β and total GSK3β in HCT-116 cells after respective treatments. [Link]
-
van der Wijk, T., et al. (2018). Comprehensive analysis of T cell leukemia signals reveals heterogeneity in the PI3 kinase-Akt pathway and limitations of PI3K inhibitors. PLoS ONE, 13(5), e0193849. [Link]
-
Lu, R., et al. (2008). Effects of tyroserleutide on gene expression of calmodulin and PI3K in hepatocellular carcinoma. Journal of Cellular Biochemistry, 103(2), 654-663. [Link]
-
ResearchGate. (n.d.). IC 50 Values of Drug in Different HCC Cell Lines. [Link]
-
La Cava, A., et al. (1999). Selective Induction of Apoptosis in Mature T Lymphocytes by Variant T Cell Receptor Ligands. Journal of Experimental Medicine, 189(3), 493-502. [Link]
-
Voloshin, T., et al. (2020). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cell Death & Disease, 11(3), 205. [Link]
-
Nahhas, A. F., et al. (2020). The Physical Properties of Tripeptide Stereocomplex Nano-Formations. Journal of Biomedical Nanotechnology, 16(10), 1495-1503. [Link]
-
ResearchGate. (n.d.). It represents the physicochemical properties of tripeptides. [Link]
-
Lyerly, H. K., et al. (2015). T-helper 1-type cytokines induce apoptosis and loss of HER-family oncodriver expression in murine and human breast cancer cells. OncoImmunology, 4(12), e1052981. [Link]
-
D'Atri, V., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 12(12), 1200. [Link]
-
Welker, A. M., et al. (2011). Structural Modifications of ICAM-1 Cyclic Peptides to Improve the Activity to Inhibit Heterotypic Adhesion of T cells. Journal of Medicinal Chemistry, 54(12), 4182-4191. [Link]
-
ResearchGate. (n.d.). Inhibition of LPS-induced ICAM-1 expression by TSS-P. [Link]
-
van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Journal of Chromatography B, 869(1-2), 1-13. [Link]
-
Taylor & Francis. (n.d.). Tripeptide – Knowledge and References. [Link]
-
Lo, Y. C., et al. (2004). Inhibition of ICAM-1 gene expression, monocyte adhesion and cancer cell invasion by targeting IKK complex: molecular and functional study of novel alpha-methylene-gamma-butyrolactone derivatives. Molecular Pharmacology, 66(4), 831-841. [Link]
-
antibodies-online. (n.d.). anti-ICAM1 Antibody [ABIN6255938]. [Link]
-
Kim, S., et al. (2000). Ligation of ICAM-1 molecules inhibits target cell-induced granule exocytosis of IL-12-activated natural killer cells. Cellular Immunology, 199(1), 1-8. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Alira Health. (2022). How to Choose the Right Analytical Methods for Biologics. [Link]
Sources
- 1. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the therapeutic efficacy of tripeptide tyroserleutide (YSL) for human hepatocarcinoma by in vivo hollow fiber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TYROSERLEUTIDE [drugs.ncats.io]
- 5. Tyroserleutide | C18H27N3O6 | CID 10045387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 11. pengtingpeptide.com [pengtingpeptide.com]
- 12. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. hovione.com [hovione.com]
- 14. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of tyroserleutide on gene expression of calmodulin and PI3K in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TRAIL and Triptolide: An Effective Combination that Induces Apoptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Tyroserleutide hydrochloride MTT assay protocol for cell viability
Application Note: Evaluating the Cytotoxic Efficacy of Tyroserleutide Hydrochloride in Hepatocellular Carcinoma via MTT Assay
Mechanistic Grounding: Tyroserleutide and the MTT Principle
Tyroserleutide Mechanism of Action
Tyroserleutide (YSL) hydrochloride is a biologically active, low-molecular-weight tripeptide (L-tyrosine, L-serine, L-leucine) that exhibits potent antineoplastic properties, particularly against hepatocellular carcinoma (HCC) lines such as BEL-7402 and SK-HEP-1[1][2]. Unlike traditional chemotherapeutics that primarily target DNA replication, YSL directly targets the mitochondria of tumor cells[1]. Upon internalization, YSL localizes to the cytoplasm and mitochondria, inducing a rapid collapse of the mitochondrial membrane potential (
Fig 1: Tyroserleutide-induced mitochondrial apoptotic signaling pathway in HCC cells.
Principle of the MTT Assay To accurately quantify YSL's anti-proliferative effects, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is utilized as a gold-standard colorimetric method[5]. The assay measures cellular metabolic activity as a direct proxy for cell viability[5]. Viable cells possess active NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow, water-soluble MTT tetrazolium salt into insoluble, purple formazan crystals[5][6]. Because YSL induces mitochondrial dysfunction and apoptosis, treated cells lose this enzymatic activity. The causality is direct: fewer viable cells result in less formazan production, which is quantified spectrophotometrically after solubilization[6].
Establishing a Self-Validating Assay System
To ensure data integrity, the assay plate must be designed as a self-validating system. A single 96-well plate must contain the following controls to isolate variables and prove assay functionality[7]:
-
Media Blank: Culture media + MTT + Solubilization buffer (No cells). Causality: Establishes the baseline optical density (OD) to subtract background noise caused by media components (e.g., phenol red) and the inherent absorbance of the MTT reagent.
-
Negative (Vehicle) Control: Cells + Media + Vehicle (e.g., sterile PBS used to dissolve YSL). Causality: Defines 100% viability and proves that the vehicle itself is not cytotoxic.
-
Positive Control: Cells + Known cytotoxic agent (e.g., 5-Fluorouracil). Causality: Validates that the cells are responsive to apoptotic stimuli and that the MTT reagent is functioning correctly.
Step-by-Step Experimental Protocol
Fig 2: Standardized MTT assay workflow for evaluating YSL cytotoxicity.
Phase 1: Cell Seeding & Preparation
-
Harvest exponentially growing HCC cells (e.g., BEL-7402) using Trypsin-EDTA.
-
Count cells and adjust the suspension to
cells/mL in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)[8]. -
Seed 100 µL of the cell suspension (
cells/well) into a 96-well flat-bottom tissue culture plate[6][8].-
Causality Insight: Seeding density is critical. If seeded too densely, cells will reach confluence before the 72-hour endpoint, leading to contact inhibition, nutrient depletion, and spontaneous apoptosis, which confounds the drug's true cytotoxic effect[7].
-
-
Incubate the plate at 37°C in a humidified 5% CO
atmosphere for 24 hours to allow cell attachment and recovery.
Phase 2: Tyroserleutide Treatment
-
Prepare a stock solution of Tyroserleutide hydrochloride in sterile PBS.
-
Perform serial dilutions in culture media to achieve final well concentrations (e.g., 0.1, 1.0, 10, and 100 µg/mL)[8].
-
Aspirate the old media from the 96-well plate carefully to avoid disturbing the adherent cell monolayer.
-
Add 100 µL of the YSL dilutions, vehicle control, and positive control to their respective wells (perform in biological quadruplicates).
-
Incubate for the desired exposure period (typically 72 hours for maximum observable anti-proliferative effect)[8].
Phase 3: MTT Incubation & Solubilization
-
Reconstitute MTT powder in sterile PBS to a concentration of 5 mg/mL. Filter-sterilize through a 0.22 µm membrane. (Note: MTT is light-sensitive; store in the dark).
-
Add 10 µL of the 5 mg/mL MTT solution directly to each well (final MTT concentration
0.45 mg/mL)[6]. -
Incubate the plate in the dark at 37°C for 2 to 4 hours[6][7].
-
Causality Insight: During this window, viable cells internalize the MTT and reduce it. Incubation beyond 4 hours can lead to spontaneous extracellular reduction of MTT or precipitation of media proteins, artificially inflating absorbance readings[6].
-
-
After incubation, carefully aspirate the media containing unreacted MTT. Crucial: Do not disturb the purple formazan crystals anchored to the bottom of the wells.
-
Add 100 µL of Dimethyl Sulfoxide (DMSO) to each well[9].
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete solubilization.
Phase 4: Spectrophotometric Detection
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a primary wavelength of 570 nm[6].
-
Optional but Recommended: Read at a reference wavelength of 630 nm[6].
-
Causality Insight: Subtracting the 630 nm reading from the 570 nm reading corrects for non-specific background noise, such as cell debris, fingerprints on the plate, or microscopic bubbles, significantly improving data accuracy.
-
Quantitative Data Analysis & Expected Results
Calculate cell viability using the following formula:
Table 1: Representative Dose-Response Data of YSL on BEL-7402 Cells (72h Exposure)
| Treatment Group | Concentration (µg/mL) | Mean OD (570 nm - 630 nm) | Calculated Viability (%) | Inhibition Rate (%) |
| Media Blank | N/A | 0.045 | N/A | N/A |
| Vehicle Control | 0 | 0.850 | 100.0% | 0.0% |
| YSL Low Dose | 0.1 | 0.745 | ~87.1% | ~12.9% |
| YSL Mid Dose 1 | 1.0 | 0.720 | ~84.2% | ~15.8% |
| YSL Mid Dose 2 | 10.0 | 0.710 | ~83.1% | ~16.9% |
| YSL High Dose | 100.0 | 0.690 | ~80.6% | ~19.4% |
| Positive Control | 5-FU (10 µg/mL) | 0.210 | ~20.5% | ~79.5% |
(Note: Data trends adapted from established in vitro inhibition ratios of YSL on BEL-7402 proliferation[8].)
Troubleshooting & Best Practices
-
Edge Effects: Evaporation in the outer wells of a 96-well plate can alter drug concentrations and cell metabolism. Solution: Fill the perimeter wells with sterile PBS and only use the inner 60 wells for the assay.
-
Incomplete Solubilization: If the DMSO solution appears cloudy or contains visible dark specks, the formazan has not fully dissolved. Solution: Increase shaking time or gently pipette the solution up and down, avoiding bubble formation.
References
-
Merck Millipore. MTT Assay Protocol for Cell Viability and Proliferation. 5
-
Abcam. MTT assay protocol.
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. 6
-
R&D Systems. MTT Cell Proliferation/Viability Assay. 7
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 9
-
Zhao, Y., et al. (2021). Effective Antitumor of Orally Intestinal Targeting Penetrating Peptide-Loaded Tyroserleutide/PLGA Nanoparticles in Hepatocellular Carcinoma. Taylor & Francis. 1
-
Wang, Y., et al. Tripeptide tyroserleutide enhances the antitumor effects of macrophages and stimulates macrophage secretion of IL-1β, TNF-α, and NO in vitro. NIH. 8
-
Li, J., et al. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells. PMC. 3
-
NIH. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9. 2
-
PubMed. (2008). Evaluation of the therapeutic efficacy of tripeptide tyroserleutide (YSL) for human hepatocarcinoma by in vivo hollow fiber assay. 10
-
RSC Publishing. (2020). Retracted Article: Structural characterization and anticancer potency of centipede oligopeptides in human chondrosarcoma cancer: inducing apoptosis. 4
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retracted Article: Structural characterization and anticancer potency of centipede oligopeptides in human chondrosarcoma cancer: inducing apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04811A [pubs.rsc.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Tripeptide tyroserleutide enhances the antitumor effects of macrophages and stimulates macrophage secretion of IL-1β, TNF-α, and NO in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. Evaluation of the therapeutic efficacy of tripeptide tyroserleutide (YSL) for human hepatocarcinoma by in vivo hollow fiber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis in Response to Tyroserleutide Hydrochloride Treatment using Annexin V/PI Staining
Introduction: Elucidating the Pro-Apoptotic Potential of Tyroserleutide Hydrochloride
Tyroserleutide hydrochloride, a novel tripeptide, has demonstrated promising anti-tumor activities, with evidence suggesting its ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.[1][2][3][4] Apoptosis is a fundamental and highly regulated cellular process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.[5][6] Consequently, therapeutic agents that can selectively trigger apoptosis in cancer cells are of significant interest in drug development.[7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Annexin V and Propidium Iodide (PI) staining to quantitatively assess apoptosis induced by Tyroserleutide hydrochloride treatment.
The Annexin V/PI assay is a robust and widely used method for detecting apoptosis by flow cytometry.[5][9][10][11][12][13][14][15] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on changes in the plasma membrane integrity and composition.[5][10][12][13][14][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS).[16][17][18] In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane.[16][18] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[5][16][18][19] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells.[20][21][22][23] However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.[5][20][21][22][23]
This application note will detail the scientific principles behind the Annexin V/PI assay, provide a validated step-by-step protocol for its implementation following Tyroserleutide hydrochloride treatment, and offer guidance on data interpretation and troubleshooting.
Scientific Principles of Apoptosis Induction by Tyroserleutide Hydrochloride and its Detection
Tyroserleutide hydrochloride has been shown to induce apoptosis through various mechanisms, including the disruption of calcium homeostasis, reduction of mitochondrial transmembrane potential, and upregulation of pro-apoptotic genes.[2][3][4] These events are characteristic of the intrinsic pathway of apoptosis, which is initiated by intracellular stress signals and converges on the activation of caspases, the executioners of apoptosis.[6][24][25]
The Annexin V/PI assay effectively captures the key events of apoptosis:
-
Early Apoptosis: The translocation of phosphatidylserine (PS) to the outer plasma membrane is a hallmark of early apoptosis.[5][16][18][19] Annexin V conjugated to a fluorochrome (e.g., FITC) binds to the exposed PS, allowing for the identification of early apoptotic cells (Annexin V+/PI-).[5]
-
Late Apoptosis/Necrosis: As apoptosis progresses, the cell membrane loses its integrity.[5][20] This allows Propidium Iodide (PI) to enter the cell and stain the DNA.[20][21][22][23] Therefore, late apoptotic or necrotic cells will be positive for both Annexin V and PI (Annexin V+/PI+).[5]
-
Viable Cells: Healthy, viable cells maintain their membrane integrity and the asymmetric distribution of PS.[5][16] They will exclude both Annexin V and PI (Annexin V-/PI-).[5]
-
Necrotic Cells: Primarily necrotic cells, which have lost membrane integrity without undergoing the early apoptotic stages, will be stained by PI but not Annexin V (Annexin V-/PI+).[5]
Experimental Workflow for Annexin V/PI Staining
Figure 1: A schematic overview of the experimental workflow for assessing apoptosis using Annexin V/PI staining after Tyroserleutide hydrochloride treatment.
Detailed Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents
-
Target cells of interest
-
Tyroserleutide hydrochloride
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Positive control for apoptosis (e.g., staurosporine, etoposide)
-
Flow cytometry tubes
-
Flow cytometer
Step-by-Step Methodology
1. Cell Seeding and Treatment:
1.1. Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest. 1.2. Allow the cells to adhere and grow overnight (for adherent cells). 1.3. Prepare a stock solution of Tyroserleutide hydrochloride in a suitable solvent (e.g., sterile water or DMSO). Ensure the final solvent concentration in the culture medium is non-toxic to the cells. 1.4. Treat the cells with various concentrations of Tyroserleutide hydrochloride for a predetermined time course (e.g., 24, 48, 72 hours). Include the following controls:
- Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve Tyroserleutide hydrochloride.
- Untreated Control: Cells cultured in medium alone.
- Positive Control: Cells treated with a known apoptosis-inducing agent to validate the assay.[5]
2. Cell Harvesting:
2.1. For Adherent Cells: 2.1.1. Carefully collect the culture medium, which may contain detached apoptotic cells. 2.1.2. Wash the adherent cells once with PBS. 2.1.3. Detach the cells using a gentle, non-enzymatic cell dissociation solution or by using trypsin. Be mindful that harsh trypsinization can damage cell membranes and affect staining. 2.1.4. Combine the detached cells with the collected culture medium from step 2.1.1. 2.2. For Suspension Cells: 2.2.1. Transfer the cell suspension directly into centrifuge tubes. 2.3. Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. 2.4. Carefully aspirate the supernatant.
3. Cell Washing and Resuspension:
3.1. Wash the cell pellet twice with cold PBS by resuspending the cells in PBS and centrifuging at 300-400 x g for 5 minutes at 4°C. 3.2. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. 3.3. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[26]
4. Staining:
4.1. Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[5][26] 4.2. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5][12] The exact volumes may vary depending on the manufacturer's instructions. 4.3. Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[5][12][26]
5. Flow Cytometry Analysis:
5.1. After incubation, add 400 µL of 1X Binding Buffer to each tube.[5][12][26] 5.2. Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[26] 5.3. For setting up the flow cytometer, use single-stained controls (Annexin V-FITC only and PI only) and an unstained control to set the appropriate compensation and gates.[26] 5.4. Excite the samples with a 488 nm laser. Collect the FITC fluorescence signal in the FL1 channel (typically ~530 nm) and the PI fluorescence signal in the FL2 or FL3 channel (typically >575 nm).[14]
Data Interpretation
The data from the flow cytometer can be visualized in a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants:
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Lower Left (Q3) | Negative | Negative | Viable Cells |
| Lower Right (Q4) | Positive | Negative | Early Apoptotic Cells |
| Upper Right (Q2) | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper Left (Q1) | Negative | Positive | Necrotic Cells |
Table 1: Interpretation of Annexin V/PI Staining Results in Flow Cytometry.[5]
An increase in the percentage of cells in the lower right (early apoptotic) and upper right (late apoptotic/necrotic) quadrants following Tyroserleutide hydrochloride treatment, compared to the vehicle control, indicates that the compound induces apoptosis.
Apoptotic Signaling Pathways
Figure 2: A simplified diagram illustrating the potential mechanism of Tyroserleutide hydrochloride-induced apoptosis and its detection by Annexin V/PI staining.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | - Incomplete washing- Excess antibody/dye concentration- Cell debris | - Ensure thorough washing steps.- Titrate Annexin V and PI concentrations.- Gate out debris based on forward and side scatter. |
| Weak or no signal in positive control | - Ineffective apoptosis-inducing agent- Incorrect buffer composition (lack of Ca2+)- Reagents are expired or improperly stored | - Use a fresh, validated positive control.- Ensure the use of 1X Binding Buffer containing calcium.- Check the expiration dates and storage conditions of the kit components. |
| High percentage of necrotic cells (PI+) in all samples | - Harsh cell handling (e.g., over-trypsinization)- Cells were not healthy at the start of the experiment | - Handle cells gently.- Use a lower concentration of trypsin or a non-enzymatic dissociation solution.- Ensure cells are in a healthy, logarithmic growth phase before treatment. |
| Compensation issues | - Incorrectly set compensation controls | - Use single-stained controls for each fluorochrome to accurately set compensation.[26] |
Table 2: Common Troubleshooting Scenarios and Solutions for Annexin V/PI Staining.
Conclusion
The Annexin V/PI staining assay is a powerful and reliable method for quantifying apoptosis induced by Tyroserleutide hydrochloride.[5] By following the detailed protocol and understanding the principles of the assay, researchers can obtain accurate and reproducible data on the pro-apoptotic effects of this novel tripeptide. This information is crucial for advancing our understanding of its anti-tumor mechanism and for its further development as a potential therapeutic agent.
References
-
Apoptosis Signaling Pathway: Stages, Types and Key Molecules | GeneGlobe. (URL: [Link])
-
Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. (URL: [Link])
-
Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC. (URL: [Link])
-
Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (URL: [Link])
-
How to target apoptosis signaling pathways for the treatment of pediatric cancers - Frontiers. (URL: [Link])
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])
-
Annexin V-FITC Apoptosis Detection Kit. (URL: [Link])
-
I don't understand how PI can be used for dead cells and for cell cycle. - Cell Culture Dish. (URL: [Link])
-
FITC Annexin V and PI Apoptosis Kit. (URL: [Link])
-
Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed. (URL: [Link])
-
Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC. (URL: [Link])
-
Detection of Apoptosis Based on the Interaction between Annexin V and Phosphatidylserine | Analytical Chemistry - ACS Publications. (URL: [Link])
-
How to Analyze Annexin-V Apoptosis Assay Data Using Flow Cytometer ? - YouTube. (URL: [Link])
-
Apoptosis Analysis by Flow Cytometry - Bio-Rad Antibodies. (URL: [Link])
-
Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed. (URL: [Link])
-
Annexin V for flow cytometric detection of phosphatidylserine expression on B cells undergoing apoptosis - PubMed. (URL: [Link])
-
Everything about Annexin V-based apoptosis assays | Immunostep Biotech. (URL: [Link])
-
Tyroserleutide tripeptide affects calcium homeostasis of human hepatocarcinoma BEL-7402 cells - PubMed. (URL: [Link])
-
Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC. (URL: [Link])
-
Selective Induction of Apoptosis in Mature T Lymphocytes by Variant T Cell Receptor Ligands - PMC. (URL: [Link])
-
A triple-drug combination induces apoptosis in cervical cancer-derived cell lines - Frontiers. (URL: [Link])
-
Apoptosis as a mechanism for the treatment of adult T cell leukemia: promising drugs from benchside to bedside - ResearchGate. (URL: [Link])
Sources
- 1. Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyroserleutide tripeptide affects calcium homeostasis of human hepatocarcinoma BEL-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nacalai.com [nacalai.com]
- 12. FITC Annexin V Apoptosis Detection Kit I [bdbiosciences.com]
- 13. abpbio.com [abpbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Annexin V | AAT Bioquest [aatbio.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 19. Annexin V for flow cytometric detection of phosphatidylserine expression on B cells undergoing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 21. cellculturedish.com [cellculturedish.com]
- 22. How does propidium iodide staining work? | AAT Bioquest [aatbio.com]
- 23. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 26. Annexin V Staining Protocol [bdbiosciences.com]
Application Note: Cell Cycle Analysis of Cancer Cells Treated with Tyroserleutide Hydrochloride (CMS024)
Executive Summary
Tyroserleutide hydrochloride (CMS024), a synthetic tripeptide (L-tyrosine-L-serine-L-leucine) originally isolated from porcine spleen degradation products, has demonstrated potent anti-tumor and anti-metastatic properties[1][2]. A critical mechanism of its antineoplastic activity is the induction of cell cycle arrest and apoptosis in various malignancies, including hepatocellular carcinoma (HCC) and melanoma[2][3].
This application note provides an authoritative, field-proven methodology for analyzing the cell cycle distribution of cancer cells treated with Tyroserleutide. By leveraging Propidium Iodide (PI) flow cytometry, researchers can accurately quantify the cytostatic effects of this peptide. We detail the mechanistic rationale, a self-validating experimental protocol, and data interpretation guidelines to ensure high-fidelity, reproducible results in drug development workflows.
Mechanistic Overview: Tyroserleutide and Cell Cycle Arrest
To design a robust experimental protocol, one must first understand the intracellular targets of the compound. Tyroserleutide exerts its cytostatic effects through a multi-tiered signaling cascade that ultimately halts the cell cycle at the G0/G1 phase [3].
-
Upstream Modulation: Tyroserleutide upregulates the tumor suppressor gene PTEN, which subsequently inhibits the PI3K/AKT/PDK1 survival pathway[4][5].
-
p53 Activation: Inhibition of the AKT pathway suppresses the phosphorylation of MDM2. Because phosphorylated MDM2 normally degrades p53, its inhibition leads to the stabilization and activation of the p53 protein[4].
-
Cell Cycle Checkpoint Activation: Activated p53 acts as a transcription factor to markedly upregulate cyclin-dependent kinase inhibitors, specifically p21 and p27 [3][4].
-
G0/G1 Arrest: The accumulation of p21 and p27, coupled with the downregulation of Proliferating Cell Nuclear Antigen (PCNA) and Cyclin D1, prevents the cell from transitioning from the G1 phase into the S phase (DNA synthesis)[1][3].
Caption: Tyroserleutide (YSL) signaling pathway leading to G0/G1 cell cycle arrest.
Experimental Design & Causality (E-E-A-T)
The gold standard for quantifying cell cycle arrest is single-cell DNA content analysis via flow cytometry. This protocol utilizes Propidium Iodide (PI) , a fluorescent intercalating agent.
Causality of Reagent Selection:
-
70% Ethanol Fixation: Ethanol dehydrates the cell, causing proteins to coagulate and effectively locking the cell in its current cycle phase. Crucially, it permeabilizes the plasma membrane, allowing the bulky PI molecule to enter the nucleus.
-
RNase A Treatment: PI is not DNA-specific; it will intercalate into any double-stranded nucleic acid, including double-stranded RNA hairpins. Failing to degrade RNA will result in artificially inflated fluorescence signals, destroying the resolution of the G0/G1 and G2/M peaks. RNase A ensures PI fluorescence is strictly proportional to DNA content.
-
Doublet Discrimination: Two G0/G1 cells stuck together will contain the same DNA mass as a single G2/M cell. A self-validating protocol must plot PI-Area vs. PI-Width (or Height) to gate out these false positives.
Materials and Reagents
-
Compound: Tyroserleutide hydrochloride (CMS024), dissolved in sterile PBS or DMSO (depending on manufacturer lot instructions) to a stock concentration of 10 mM.
-
Cell Line: Human hepatocellular carcinoma cells (e.g., BEL-7402 or SK-HEP-1)[3][6].
-
Reagents:
-
Propidium Iodide (PI) solution (50 µg/mL final concentration).
-
RNase A, DNase-free (100 µg/mL final concentration).
-
Cold 70% Ethanol (stored at -20°C).
-
0.25% Trypsin-EDTA.
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free.
-
Step-by-Step Protocol: PI Flow Cytometry
Caption: Step-by-step workflow for cell cycle analysis using Propidium Iodide flow cytometry.
Phase 1: Treatment and Harvesting
-
Cell Seeding: Seed BEL-7402 cells in 6-well plates at a density of
cells/well. Incubate overnight at 37°C, 5% CO₂ to allow adherence. -
Starvation (Optional but Recommended): Serum-starve the cells for 12-24 hours using 0.1% FBS media to synchronize the cell population in the G0/G1 phase.
-
Drug Treatment: Treat cells with Tyroserleutide hydrochloride at predetermined concentrations (e.g., 0, 80, 160, and 320 µg/mL) for 24 to 48 hours[3]. Include a vehicle control (0 µg/mL).
-
Harvesting: Collect the culture media (which contains apoptotic/floating cells). Wash the adherent cells with PBS and add 0.25% Trypsin-EDTA. Combine the trypsinized cells with the previously collected media. Causality: Discarding the media biases the sample by removing cells that have undergone severe G1 arrest and subsequent apoptosis.
-
Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with cold PBS.
Phase 2: Fixation
-
Resuspension: Resuspend the cell pellet in 0.5 mL of cold PBS. Critical Step: Ensure a single-cell suspension to prevent clumping during fixation.
-
Ethanol Addition: While vortexing the tube gently, add 1.5 mL of ice-cold absolute ethanol dropwise to reach a final concentration of ~70%.
-
Incubation: Store the fixed cells at 4°C for at least 2 hours (can be stored up to 1 week at -20°C).
Phase 3: Staining and Acquisition
-
Rehydration: Centrifuge the fixed cells at 500 × g for 5 minutes. Discard the ethanol supernatant. Wash the pellet twice with cold PBS to rehydrate the cells.
-
Staining Solution: Resuspend the cell pellet in 0.5 mL of PI/RNase staining buffer (PBS containing 50 µg/mL PI and 100 µg/mL RNase A).
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry: Acquire data on a flow cytometer using a 488 nm or 532 nm laser. Collect PI fluorescence in the FL2 or FL3 channel (typically ~620 nm bandpass filter). Acquire a minimum of 10,000 single-cell events per sample.
Data Presentation & Expected Results
Tyroserleutide induces a dose-dependent accumulation of cells in the G0/G1 phase, with a concomitant decrease in the S and G2/M phases[3]. Below is a representative data structure summarizing the expected quantitative shifts in BEL-7402 cells treated for 48 hours.
| Treatment Group | Tyroserleutide Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase | Apoptotic (Sub-G1) |
| Control (Vehicle) | 0 µg/mL | 45.2 ± 2.1 | 38.5 ± 1.8 | 16.3 ± 1.1 | < 2.0% |
| Low Dose | 80 µg/mL | 58.4 ± 2.4 | 29.1 ± 1.5 | 12.5 ± 0.9 | 4.5% |
| Medium Dose | 160 µg/mL | 67.8 ± 1.9 | 21.4 ± 1.2 | 10.8 ± 0.8 | 8.2% |
| High Dose | 320 µg/mL | 74.5 ± 2.2 | 15.2 ± 1.0 | 10.3 ± 0.7 | 14.6% |
Note: Data should be modeled using specialized cell cycle algorithms (e.g., Watson Pragmatic or Dean-Jett-Fox models in FlowJo or ModFit LT) to accurately deconvolute the overlapping S-phase populations.
Self-Validation & Troubleshooting
To ensure the trustworthiness of the generated data, the following quality control metrics must be met:
-
Coefficient of Variation (CV) of the G0/G1 Peak: The width of the G0/G1 peak dictates the resolution of the assay. A highly optimized protocol should yield a CV of < 5% . If the CV is > 8%, it indicates poor instrument alignment, incomplete RNase digestion, or degraded DNA.
-
Doublet Discrimination (Self-Validation): You must plot PI-Area (y-axis) vs. PI-Width (x-axis). Single cells will fall along a linear diagonal. Events with high area but disproportionately high width are doublets and must be gated out prior to generating the cell cycle histogram.
-
Sub-G1 Artifacts: While Tyroserleutide induces apoptosis (visible as a Sub-G1 peak)[3], excessive mechanical shearing during the trypsinization step can create cellular debris that mimics apoptotic bodies. Always run a vehicle control to establish the baseline mechanical debris profile.
References
-
TYROSERLEUTIDE - Inxight Drugs Source: NCATS URL:[Link]
-
Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma Source: PubMed (National Institutes of Health) URL:[Link]
-
Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 Source: Drug Design, Development and Therapy (via Windows.net) URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. TYROSERLEUTIDE [drugs.ncats.io]
- 3. Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Application Note: Synergistic Combination Therapy Protocol for Tyroserleutide Hydrochloride (YSL) and Doxorubicin (DOX)
[1]
Abstract & Rationale
This application note details a validated protocol for the co-administration of Tyroserleutide hydrochloride (YSL) , a bioactive tripeptide (Tyr-Ser-Leu), and Doxorubicin (DOX) , a standard anthracycline chemotherapeutic.
While Doxorubicin is highly effective against solid tumors, its clinical utility is severely capped by cumulative dose-dependent cardiotoxicity and drug resistance. Tyroserleutide acts as a dual-function modulator:
-
The "Spear": It synergizes with DOX to inhibit tumor proliferation and metastasis via ICAM-1 downregulation and mitochondrial destabilization.
-
The "Shield": It significantly attenuates DOX-induced cardiotoxicity by reducing oxidative stress and normalizing cardiac enzymes (LDH, CK-MB).
This guide provides step-by-step methodologies for reagent preparation, in vitro synergy assessment, and in vivo xenograft workflows, specifically tailored for researchers targeting Hepatocellular Carcinoma (e.g., BEL-7402, SK-HEP-1 cell lines).
Pharmacological Mechanism[3][4]
Understanding the distinct yet complementary pathways of these two agents is critical for experimental design.
-
Doxorubicin: Intercalates into DNA and inhibits Topoisomerase II, leading to double-strand breaks and apoptosis.[1] However, it generates excessive Reactive Oxygen Species (ROS) in cardiomyocytes, leading to heart failure.
-
Tyroserleutide (YSL):
Mechanistic Pathway Diagram
Figure 1: Dual-action mechanism showing YSL's synergistic tumor killing and cardioprotective inhibition of DOX-induced ROS.
Material Preparation
Safety Note: DOX is a hazardous cytotoxic agent.[5] Handle in a Class II Biosafety Cabinet. YSL is a peptide; handle with RNase/DNase-free precautions to prevent degradation.
Tyroserleutide Hydrochloride (YSL)
-
Form: Lyophilized white powder.
-
Stock Solution (10 mg/mL): Dissolve powder in sterile PBS (pH 7.4) or 0.9% Normal Saline.
-
Storage:
-
Powder: -20°C (stable for 1-2 years).
-
Reconstituted: 4°C for up to 1 week. Do not freeze-thaw repeatedly.
-
-
Verification: Confirm purity (>98%) via HPLC if synthesizing in-house.
Doxorubicin Hydrochloride (DOX)
Protocol A: In Vitro Synergistic Cytotoxicity
Objective: Determine the Combination Index (CI) to quantify synergy in HCC cell lines (e.g., BEL-7402, SK-HEP-1).
Experimental Workflow
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment Groups:
-
Vehicle Control: PBS.
-
YSL Monotherapy: Gradient (e.g., 50, 100, 200, 400, 800 µg/mL).
-
DOX Monotherapy: Gradient (e.g., 0.1, 0.5, 1.0, 5.0 µM).
-
Combination: Constant ratio design (e.g., YSL:DOX at fixed IC50 ratios) or non-constant ratio.
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Assay: Add CCK-8 or MTT reagent. Read absorbance (OD 450nm or 570nm).
-
Analysis: Calculate % Viability. Use CompuSyn software (Chou-Talalay method) to generate CI values.
Data Interpretation
| CI Value | Interpretation |
| < 0.9 | Synergism (Target range for YSL+DOX) |
| 0.9 - 1.1 | Additive Effect |
| > 1.1 | Antagonism |
Protocol B: In Vivo Xenograft & Cardioprotection
Objective: Assess tumor growth inhibition and cardioprotective effects in BALB/c nude mice.
Animal Model Establishment
-
Cell Line: BEL-7402 or SK-HEP-1 (Human HCC).
-
Inoculation: Inject
cells subcutaneously into the right flank. -
Randomization: Start treatment when tumors reach ~100 mm³ (approx. 10-14 days post-inoculation).
Dosing Regimen
Route: Intraperitoneal (i.p.) injection.[7] Duration: 14–21 days (monitor body weight daily).
| Group | Treatment Protocol | Rationale |
| 1. Control | Normal Saline (0.2 mL) q.o.d. | Baseline growth. |
| 2. DOX-High | DOX 6 mg/kg, q.o.d.[8][7] (every other day) | Positive control (High toxicity expected). |
| 3. DOX-Low | DOX 2 mg/kg, q.o.d.[8][7] | Sub-optimal dose to test sensitization. |
| 4. YSL Only | YSL 160–320 µg/kg/day, daily | Assess monotherapy efficacy. |
| 5. Combo A | DOX (6 mg/kg) + YSL (320 µg/kg) | Test for survival prolongation & cardioprotection. |
| 6. Combo B | DOX (2 mg/kg) + YSL (320 µg/kg) | Test for synergistic efficacy (dose reduction). |
> Critical Note: The 6 mg/kg DOX dose is aggressive. If mice show >20% weight loss, reduce frequency to twice weekly.
Workflow Diagram
Figure 2: In vivo experimental timeline from inoculation to multi-tissue analysis.
Safety Assessment: Cardiotoxicity Markers
To validate the "Shield" effect of YSL, you must analyze cardiac tissue and serum post-sacrifice.
-
Serum Biochemistry: Collect blood via cardiac puncture. Centrifuge to isolate serum.
-
Key Biomarkers: Lactate Dehydrogenase (LDH), Creatine Kinase (CK), and CK-MB isoenzyme.
-
Expected Result: DOX-High group will have elevated levels; Combination group levels should be significantly lower (closer to Control).
-
-
Histopathology: Fix heart tissue in 10% formalin. Stain with H&E.
-
Look for: Myofibrillar loss, cytoplasmic vacuolization, and inflammatory cell infiltration.
-
-
Oxidative Stress Markers (Heart Homogenate):
-
Measure SOD (Superoxide Dismutase) and GSH-Px (Glutathione Peroxidase) .
-
Expected Result: DOX reduces these antioxidants; YSL restores them.
-
References
-
Zhu, Z. F., et al. (2008). Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation in human hepatocellular carcinoma.[8] BMC Cancer, 8, 342.
-
Che, X., et al. (2018). Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9.[4] Drug Design, Development and Therapy, 12, 3501–3512.
-
Zhao, Y., et al. (2011). Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma. Cancer Chemotherapy and Pharmacology, 69(1), 119-124.
-
She, M., et al. (2007). Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells. International Journal of Molecular Medicine, 19(5), 735-740.
Sources
- 1. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation - PMC [pmc.ncbi.nlm.nih.gov]
Cell migration and invasion assays using Tyroserleutide hydrochloride
Comprehensive Application Note: Cell Migration and Invasion Assays Using Tyroserleutide Hydrochloride
Executive Summary
Tyroserleutide (YSL) is a synthetic, low-molecular-weight tripeptide (L-tyrosine-L-serine-L-leucine) originally identified from the degradation products of porcine spleen[1][2]. In contemporary oncology research, YSL has emerged as a potent anti-tumor and anti-metastatic agent, demonstrating significant efficacy in hepatocellular carcinoma (HCC) and melanoma models[3][4].
As a Senior Application Scientist, I have structured this guide to move beyond basic protocol steps. Here, we will dissect the molecular causality of YSL, establish a self-validating experimental design, and provide robust methodologies for evaluating its impact on cell motility and extracellular matrix (ECM) invasion.
Mechanistic Grounding: How YSL Disrupts the Metastatic Cascade
To design an effective assay, one must first understand the molecular targets of the compound being tested. YSL does not merely act as a broad-spectrum cytotoxic drug; it specifically uncouples the signaling pathways that drive metastasis.
-
Inhibition of ECM Degradation: Tumor invasion requires the proteolytic breakdown of the basement membrane. YSL actively downregulates the expression and enzymatic activity of Matrix Metalloproteinases (specifically MMP-2 and MMP-9)[3].
-
Disruption of Cell Adhesion: YSL inhibits the expression of Intercellular Adhesion Molecule-1 (ICAM-1/CD54), a critical immunoglobulin superfamily factor required for tumor cells to adhere to the ECM and establish secondary lesions[4][5].
-
Suppression of Pro-Migratory Signaling: At the kinase level, YSL inhibits the phosphatidylinositol 3-kinase (PI3K)/AKT pathway[2][5]. Furthermore, it modulates epithelial-mesenchymal transition (EMT) by downregulating hypoxia-inducible factor 1α (HIF-1α) and transmembrane protease serine 4 (TMPRSS4)[3].
Molecular mechanisms of Tyroserleutide (YSL) in inhibiting tumor cell migration and invasion.
Experimental Design & Causality (Self-Validating System)
When evaluating an anti-metastatic compound like YSL, the greatest risk of data misinterpretation stems from confounding variables—specifically, cell proliferation and cytotoxicity. Because YSL can inhibit tumor cell proliferation[2][4], a reduction in migrating cells could falsely appear as an anti-migratory effect when it is actually cell death.
To create a self-validating system , your experimental design must include the following causal controls:
-
Serum Starvation: Assays must be conducted using low-serum or serum-free media (0.1% - 1% FBS) in the cell suspension. This arrests the cell cycle, ensuring that any cells moving across the membrane are actively migrating, not simply dividing to fill space.
-
Parallel Viability Control: You must run a concurrent cell viability assay (e.g., CCK-8 or MTT) using the exact YSL concentrations and timepoints (24-48h) used in the migration assay. Only YSL concentrations that yield >90% viability should be analyzed for migration/invasion.
-
Chemotactic Gradient: In Transwell assays, the lower chamber must contain a potent chemoattractant (e.g., 10% FBS or Fibronectin) to actively drive directional motility[4].
Step-by-Step Methodologies
Protocol A: 2D Wound Healing (Scratch) Assay for Cell Migration
This assay evaluates the lateral motility of cells across a rigid surface.
-
Cell Seeding: Seed target cells (e.g., B16-F10 or HCC cells) into a 6-well plate. Culture until they reach 95-100% confluence.
-
Starvation: Wash cells twice with PBS and incubate in serum-free media for 12-24 hours to synchronize the cell cycle.
-
Wound Creation: Use a sterile 200 µL pipette tip to scratch a straight line through the center of the monolayer. Wash twice with PBS to remove detached debris.
-
YSL Treatment: Add serum-free media containing predetermined sub-lethal concentrations of YSL hydrochloride (e.g., 0.1, 1, 10 µg/mL)[4]. Include a vehicle control (e.g., PBS or DMSO, matching the YSL solvent).
-
Imaging & Quantification: Photograph the wound under a phase-contrast microscope at 0h, 24h, and 48h. Calculate the migration rate based on the percentage of wound closure relative to the 0h baseline.
Protocol B: 3D Transwell Matrigel Invasion Assay
This assay mimics the in vivo metastatic process, requiring cells to enzymatically degrade a basement membrane equivalent (Matrigel) to migrate.
Step-by-step workflow for the Transwell Matrigel invasion assay using YSL.
-
Matrigel Preparation: Dilute Matrigel in cold serum-free media (typically 1:8 or 1:10 ratio). Coat the upper chamber of an 8 µm pore polycarbonate Transwell insert with 50 µL of the mixture. Incubate at 37°C for 2 hours to allow polymerization.
-
Cell Preparation: Harvest serum-starved cells and resuspend them in serum-free media containing the desired concentrations of YSL hydrochloride[4].
-
Seeding: Add 1 × 10⁵ cells (in 200 µL) to the upper chamber.
-
Chemoattractant Addition: Add 600 µL of complete media (containing 10% FBS or Fibronectin) to the lower chamber[4].
-
Incubation: Incubate at 37°C in a 5% CO₂ atmosphere for 24 to 48 hours.
-
Fixation & Staining: Remove the inserts. Gently swab the interior of the upper chamber with a cotton swab to remove non-invading cells and residual Matrigel. Fix the cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes, then stain with 0.1% crystal violet for 20 minutes.
-
Analysis: Wash the inserts in distilled water, allow them to air dry, and count the invaded cells under a microscope across 5 random fields of view.
Quantitative Data Presentation
When executed correctly, YSL demonstrates a dose-dependent inhibition of both adhesion and invasion. Below is a summary of expected quantitative benchmarks based on established literature:
| Cell Line Model | Assay Type | YSL Concentration | Key Mechanistic Observation | Peak Inhibition Rate | Reference |
| B16-F10 (Mouse Melanoma) | Matrigel Invasion | 0.01 - 100 μg/mL | Reduced capacity to degrade ECM and migrate through pores. | ~35.31% | Yao et al.[4] |
| B16-F10 (Mouse Melanoma) | Matrigel Adhesion | 0.01 - 100 μg/mL | Decreased cellular adhesiveness to Matrigel via ICAM-1 suppression. | ~29.15% | Yao et al.[4] |
| MHCC97L (Human HCC) | Transwell Invasion | 160 - 320 μg/kg (in vivo eq.) | Downregulation of MMP-2, TMPRSS4, and HIF-1α. | Significant | AACR[3] |
References
-
Definition of tyroserleutide - NCI Drug Dictionary Source: National Cancer Institute (cancer.gov) URL:[Link]
-
Abstract 1556: A novel tripeptide, tyroserleutide, inhibits irradiation-induced invasiveness and metastasis of hepatocellular carcinoma Source: Cancer Research - AACR Journals URL:[Link]
-
TYROSERLEUTIDE - Inxight Drugs Source: National Center for Advancing Translational Sciences (ncats.io) URL:[Link]
-
Inhibition by Tyroserleutide (YSL) on the Invasion and Adhesion of the Mouse Melanoma Cell Source: Molecular Medicine (ncbi.nlm.nih.gov/pmc) URL:[Link]
Sources
Preparation of Tyroserleutide hydrochloride stock solution for in vitro experiments
Introduction: The Critical Role of Proper Stock Solution Preparation in Preclinical Research
Tyroserleutide hydrochloride, a synthetic tripeptide (Tyr-Ser-Leu), has garnered significant interest in oncological research for its potential as an antitumor agent.[1][2] This oligopeptide has been shown to inhibit tumor growth both in vitro and in vivo.[2][3] Its mechanism of action is multifaceted, reportedly involving the induction of apoptosis and necrosis in cancer cells, potentially through the disruption of calcium homeostasis and mitochondrial function.[4][5] Given its therapeutic potential, the accurate and reproducible preparation of Tyroserleutide hydrochloride solutions for experimental use is of paramount importance. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of Tyroserleutide hydrochloride stock solutions for in vitro applications. Adherence to these protocols is crucial for ensuring the integrity of experimental results and the reliable assessment of this promising compound's biological activity.
Physicochemical Properties of Tyroserleutide Hydrochloride
A thorough understanding of the physicochemical properties of Tyroserleutide hydrochloride is fundamental to its proper handling and the preparation of stable, reliable stock solutions.
| Property | Value | Source |
| CAS Number | 852982-42-4 | Pharmaffiliates[6] |
| Molecular Formula | C₁₈H₂₈ClN₃O₆ | Pharmaffiliates[6] |
| Molecular Weight | 417.89 g/mol | Pharmaffiliates[6] |
| Appearance | White to off-white solid/powder | General peptide characteristics |
| Storage (as solid) | 2-8°C | Pharmaffiliates[6] |
Mechanism of Action: A Brief Overview
Tyroserleutide has been demonstrated to exert its antitumor effects through various cellular pathways. Notably, it has been shown to induce apoptosis and necrosis in hepatocellular carcinoma cells.[4] Mechanistic studies suggest that Tyroserleutide can disrupt mitochondrial function and alter intracellular calcium levels, leading to programmed cell death.[4][5] The following diagram illustrates a simplified proposed mechanism of action.
Caption: Proposed mechanism of action of Tyroserleutide in cancer cells.
Protocol for the Preparation of a 10 mM Tyroserleutide Hydrochloride Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of Tyroserleutide hydrochloride in dimethyl sulfoxide (DMSO). DMSO is a common solvent for dissolving peptides for in vitro use; however, its hygroscopic nature and potential for cellular toxicity at higher concentrations necessitate careful handling.
Materials:
-
Tyroserleutide hydrochloride (lyophilized powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Protocol Steps:
-
Pre-weighing Preparation: Before opening, bring the vial of lyophilized Tyroserleutide hydrochloride to room temperature to prevent condensation of atmospheric moisture.
-
Weighing: Carefully weigh the desired amount of Tyroserleutide hydrochloride powder in a sterile microcentrifuge tube using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.18 mg of Tyroserleutide hydrochloride (Molecular Weight: 417.89 g/mol ).
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the peptide. For the example above, add 1 mL of DMSO.
-
Dissolution: Gently vortex the solution until the Tyroserleutide hydrochloride is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will minimize freeze-thaw cycles and protect the compound from light. Store the aliquots at -20°C or -80°C for long-term storage. A material safety data sheet for a similar peptide suggests storing in solvent at -80°C.
Caption: Workflow for preparing Tyroserleutide hydrochloride stock solution.
Preparation of Working Solutions for In Vitro Experiments
The final concentration of Tyroserleutide hydrochloride in your in vitro assay will depend on the specific cell line and experimental design. Based on published research, working concentrations can range from µg/mL to µM levels. For instance, a concentration of 10 µg/mL was used to study its effects on calcium homeostasis in BEL-7402 cells, while 100 µM was used in studies with isolated mitochondria.[4][5]
To prepare a working solution from a 10 mM DMSO stock:
-
Thaw a single aliquot of the 10 mM Tyroserleutide hydrochloride stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentration.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells, typically below 0.5% (v/v).
Stability and Storage Recommendations
-
Lyophilized Powder: Store at 2-8°C as recommended.[6]
-
Stock Solutions in DMSO: For long-term storage, it is recommended to store aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: It is best practice to prepare fresh working solutions from the frozen stock for each experiment. Do not store peptides in aqueous solutions for extended periods, as they are more susceptible to degradation.
-
Light Sensitivity: Although specific data on the photosensitivity of Tyroserleutide hydrochloride is unavailable, it is prudent to protect solutions from light by using amber vials or by wrapping tubes in foil.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommendation |
| Precipitate forms in the stock solution upon storage. | The DMSO may have absorbed moisture, reducing the solubility of the peptide. | Use anhydrous DMSO and ensure proper sealing of storage tubes. Gentle warming and vortexing may help redissolve the precipitate. |
| Inconsistent experimental results. | Degradation of the stock or working solution. | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell toxicity observed at expected non-toxic concentrations. | The final concentration of DMSO in the cell culture is too high. | Calculate the final DMSO concentration carefully and ensure it is within the tolerated range for your specific cell line. |
Conclusion
The meticulous preparation of Tyroserleutide hydrochloride stock solutions is a foundational step for obtaining reliable and reproducible data in in vitro studies. By following the detailed protocols and handling recommendations outlined in this application note, researchers can minimize variability and ensure the integrity of their experimental outcomes. As with any experimental reagent, it is advisable for researchers to perform their own validation of solubility and stability under their specific laboratory conditions.
References
- MedChemExpress. (n.d.). Tyroserleutide.
- Yao, Z., Qiu, S., Wang, L., et al. (2006). Tripeptide tyroserleutide enhances the antitumor effects of macrophages and stimulates macrophage secretion of IL-1beta, TNF-alpha, and NO in vitro. Cancer Immunology, Immunotherapy, 55(1), 56-60.
- Pharmaffiliates. (n.d.). Tyroserleutide Hydrochloride. CAS No: 852982-42-4.
- PubMed. (2011). Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma. Cancer Chemotherapy and Pharmacology, 68(5), 1331-1337.
- PubMed. (2005). Tyroserleutide tripeptide affects calcium homeostasis of human hepatocarcinoma BEL-7402 cells. Zhonghua Yi Xue Za Zhi, 85(38), 2686-2690.
- PubMed. (2008). Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells. Experimental and Therapeutic Medicine, 1(4), 699-703.
- DC Chemicals. (2024, January 1). Tyroserleutide TFA MSDS.
Sources
- 1. Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyroserleutide tripeptide affects calcium homeostasis of human hepatocarcinoma BEL-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Tyroserleutide TFA|MSDS [dcchemicals.com]
Application Note: In Vivo Administration and Efficacy Evaluation of Tyroserleutide Hydrochloride in Murine Cancer Models
Introduction & Scientific Rationale
Tyroserleutide (YSL) hydrochloride (L-tyrosyl-L-seryl-L-leucine) is a low-molecular-weight, biologically active tripeptide originally isolated from the degradation products of porcine spleen ()[1]. Currently advancing through clinical trials under the designation CMS024 for the treatment of liver cancer, YSL has demonstrated potent anti-tumor and anti-metastatic properties, particularly in hepatocellular carcinoma (HCC) and melanoma models ().
Unlike traditional chemotherapeutics that often cause severe systemic toxicity, YSL offers high tissue penetrance, non-immunogenicity, and a highly favorable safety profile, causing no severe toxicities in major organs ()[2]. This application note provides a comprehensive, self-validating framework for evaluating YSL hydrochloride in preclinical murine models, detailing the mechanistic rationale, quantitative benchmarks, and standardized in vivo protocols.
Mechanistic Grounding & Pathway Modulation
To design effective in vivo studies, researchers must understand the dual-action causality of YSL: direct intracellular signaling modulation and tumor microenvironment (TME) immunomodulation.
-
PI3K/AKT Pathway Inhibition: YSL exerts direct cytotoxic effects on HCC cells by upregulating the tumor suppressor gene PTEN ()[3]. This upregulation inhibits the kinase activities of AKT and PDK1. The suppression of AKT phosphorylation subsequently downregulates MDM2, leading to the stabilization of p53 and the upregulation of cell cycle regulators p21 and p27, ultimately inducing mitochondrial damage and apoptosis[3].
-
Macrophage Activation: In the TME, YSL acts as a potent immunomodulator. It enhances the phagocytic activity of peritoneal macrophages (PEMφ) and stimulates the secretion of cytotoxic effectors, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Nitric Oxide (NO) ()[4].
Fig 1: Mechanism of Tyroserleutide (YSL) modulating the PI3K/AKT pathway to induce apoptosis.
Quantitative Data & Animal Model Selection
Selecting the appropriate animal model is critical for validating specific mechanisms. The murine H22 ascitic model is ideal for evaluating survival prolongation in an aggressive, fluid-phase environment with an intact immune system[2]. Conversely, human HCC xenografts (e.g., Bel-7402) in nude mice are preferred for longitudinal tracking of solid tumor volume[2].
Table 1: Summary of YSL In Vivo Efficacy Benchmarks
| Animal Model | Tumor Cell Line | Administration Route | Dosage Range | Key Efficacy Outcomes | Reference |
| Kun-Ming / BALB/c | Murine H22 (Ascitic) | i.p. (Daily) | 10 - 80 μg/kg/d | Prolonged survival time (up to 35.06 days at 80 μg/kg). | [1] |
| BALB/c | Murine H22 (Ascitic) | i.p. (Daily) | 5 - 80 mg/kg/d | 89% prolonged survival rate at 80 mg/kg/d. | [2],[5] |
| Nude Mice | Human Bel-7402 (Solid) | i.p. (Daily) | 80 - 320 mg/kg/d | 64% tumor growth inhibition at 160 mg/kg/d. | [2],[5] |
| Nude Mice | Human HCCLM6 (Ortho) | i.p. (Daily) | 300 μg/kg/d | Retarded tumor growth; inhibited loco-regional metastasis. | [6] |
Note on Dosing Discrepancy: Literature reports a wide therapeutic window for YSL. Depending on the salt form (hydrochloride vs. TFA) and peptide purity, effective doses range from microgram to milligram levels per kilogram. A dose-escalation pilot study is strictly required to validate newly synthesized batches.
Experimental Protocols
Fig 2: Standardized in vivo workflow for Tyroserleutide efficacy evaluation in murine models.
Protocol A: Survival Assay in the H22 Ascitic Murine HCC Model
Causality: The H22 model is syngeneic to standard outbred mice, ensuring an intact immune system. This is critical for capturing YSL's macrophage-activating (immunomodulatory) mechanisms ()[4]. Self-Validation: The protocol includes a negative control (Saline) to establish baseline mortality and a positive control (Cyclophosphamide) to validate the tumor's chemosensitivity[5].
-
Formulation Preparation: Dissolve Tyroserleutide hydrochloride in sterile 0.85% physiological saline immediately prior to use. Rationale: 0.85% saline is isotonic to murine plasma, preventing osmotic shock to the peptide or the animal upon i.p. injection[5][6].
-
Animal Allocation: Utilize healthy, 6-8 week old female BALB/c or Kun-Ming mice (18-22 g). Randomize into groups (n=18/group): Negative Control (Saline), Positive Control (Cyclophosphamide, 20 mg/kg/d), and YSL Treatment groups (e.g., 5, 20, and 80 mg/kg/d)[1][5].
-
Pre-treatment (Optional): For prophylactic efficacy evaluation, begin i.p. administration of YSL 5 days prior to tumor inoculation[5].
-
Inoculation: Implant H22 hepatocarcinoma cells intraperitoneally to induce the ascitic-type liver cancer[2].
-
Administration: Administer YSL via intraperitoneal (i.p.) injection once daily. Standardize the injection volume (e.g., 0.2 mL/mouse)[5]. Rationale: The i.p. route allows rapid systemic absorption through the extensive mesenteric capillary network, ideal for targeting fluid-phase tumors.
-
Monitoring & Endpoint: Monitor weight and physical condition daily. Record survival time until mortality. Calculate the Prolonged Survival Rate (%) relative to the saline control[2][5].
Protocol B: Solid Tumor Inhibition in Human Bel-7402 Xenografts
Causality: Nude mice lack functional T-cells, isolating YSL's direct PI3K/AKT inhibitory effects on human HCC cells from its broader adaptive immune effects ()[3].
-
Inoculation: Inject human Bel-7402 hepatocarcinoma cells subcutaneously into the right flank of BALB/c nude mice[2].
-
Randomization: Once tumors become palpable (approx. 0.8 cm in diameter), randomize mice into treatment and control groups (n=10-18/group)[5][6].
-
Administration: Administer YSL via i.p. injection daily (e.g., 80, 160, or 320 mg/kg/d)[2][5].
-
Longitudinal Tracking: Measure tumor dimensions with digital calipers every 3 days. Calculate volume using the formula:
[5]. Rationale: A 3-day interval balances the need for high-resolution kinetic data with the ethical requirement to minimize handling stress on immunodeficient mice. -
Endpoint: Terminate the experiment at a predefined endpoint (e.g., 60 days). Excise and weigh the tumors. Perform H&E staining and electron microscopy to validate apoptosis and structural necrosis[5][7].
Advanced Formulation & Delivery Innovations
While intraperitoneal injection and continuous infusion are standard for YSL administration, recent advancements have focused on overcoming peptide degradation in the gastrointestinal tract. Researchers have successfully developed intestinal-targeting cell-penetrating peptide-modified PLGA nanoparticles (YSL-PLGA/R6LRVG NPs) ()[8]. This formulation enables effective oral administration, directly interfering with mitochondrial function in HCC cells while eliminating the need for daily injections, representing a significant leap in preclinical peptide delivery[8].
References
-
MedChemExpress. Tyroserleutide hydrochloride | Antitumor Tripeptide.
-
Yao, Z., et al. (2006). The effect of tripeptide tyroserleutide (YSL) on animal models of hepatocarcinoma. Peptides, 27(5), 1167–1172.
-
Wang, C., et al. (2014). Effects of Tyroserleutide on phosphatidylinositol 3′-kinase/AKT pathway in human hepatocellular carcinoma cell. Journal of Drug Targeting, 22(2), 146-155.
-
Yao, Z., et al. (2006). Tripeptide tyroserleutide enhances the antitumor effects of macrophages and stimulates macrophage secretion of IL-1β, TNF-α, and NO in vitro. Cancer Immunology, Immunotherapy, 55(1), 56-60.
-
Jia, Y., et al. (2011). A novel tripeptide, tyroserleutide, inhibits irradiation-induced invasiveness and metastasis of hepatocellular carcinoma in nude mice. Investigational New Drugs, 29(5), 861-872.
-
Chen, X., et al. (2021). Effective Antitumor of Orally Intestinal Targeting Penetrating Peptide-Loaded Tyroserleutide/PLGA Nanoparticles in Hepatocellular Carcinoma. International Journal of Nanomedicine, 16, 4673-4689.
-
NCATS Inxight Drugs. TYROSERLEUTIDE (CMS024) - Clinical Overview.
-
Tang, Z., et al. (2004). Study on the inhibitory effect of small tripeptide CMS024 on tumor growth and metastasis in nude mice model of human hepatocellular carcinoma metastasis. Zhonghua Yi Xue Za Zhi, 84(8), 675-679.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ovid.com [ovid.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Tripeptide tyroserleutide enhances the antitumor effects of macrophages and stimulates macrophage secretion of IL-1β, TNF-α, and NO in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. [Study on the inhibitory effect of small tripeptide CMS024 on tumor growth and metastasis in nude mice model of human hepatocellular carcinoma metastasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of tripeptide tyroserleutide (YSL) on animal models of hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Improving Tyroserleutide Hydrochloride Solubility in Cell Culture Media
Welcome to the technical support center for Tyroserleutide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this promising antineoplastic tripeptide. Here, we will move beyond simple protocols to explain the "why" behind each step, ensuring your experiments are both successful and reproducible.
Section 1: Understanding the Molecule: Physicochemical Properties
A clear understanding of Tyroserleutide's properties is the foundation for troubleshooting.
Q1: What is Tyroserleutide and why is its solubility a concern for cell culture experiments?
Tyroserleutide is a tripeptide composed of L-tyrosine, L-serine, and L-leucine (Tyr-Ser-Leu) with demonstrated antitumor properties.[1][2] Its mechanism of action involves inhibiting ICAM-1 expression and potentially influencing the PI3K pathway, making it a molecule of significant interest.[1][3] Like many peptides, its solubility in neutral pH aqueous solutions, such as standard cell culture media (typically pH 7.2-7.4), can be limited. This is due to the peptide's specific amino acid composition, which includes both hydrophobic (leucine, tyrosine) and hydrophilic (serine) residues, and its overall charge at a given pH.[4][5] The hydrochloride salt form is used to improve its initial aqueous solubility. However, upon dilution into the complex milieu of cell culture media, which contains salts, proteins, and other biomolecules, precipitation can still occur.[6][7]
Q2: What are the key physicochemical properties of Tyroserleutide hydrochloride I should be aware of?
Understanding these properties is crucial for predicting and troubleshooting solubility issues.
| Property | Value/Information | Implication for Solubility |
| Molecular Formula | C18H28ClN3O6[8][9] | - |
| Molecular Weight | 417.89 g/mol [8][9] | Essential for calculating molar concentrations. |
| Amino Acid Sequence | H-Tyr-Ser-Leu-OH.HCl[1][8] | The presence of tyrosine and leucine contributes to hydrophobicity, while serine adds a polar, hydrophilic character.[4] |
| Predicted Charge | The overall charge is sequence-dependent and pH-dependent. A detailed analysis is needed for a precise isoelectric point (pI). | Peptides are generally least soluble at their isoelectric point (pI). Adjusting pH away from the pI can increase solubility.[10][11] |
| Form | Typically supplied as a lyophilized (freeze-dried) powder.[12][13] | Lyophilized peptides are stable but require careful reconstitution to ensure complete dissolution and biological activity.[12] |
Section 2: Systematic Troubleshooting for Solubility Issues
Encountering precipitation can be frustrating. This section provides a logical workflow to diagnose and solve the problem.
Q3: I've just received my lyophilized Tyroserleutide hydrochloride. What is the correct first step to prepare it for my experiment?
The initial reconstitution of the lyophilized powder is a critical step that is often overlooked. An incomplete initial dissolution is the most common source of subsequent precipitation problems.
Protocol 1: Reconstitution of Lyophilized Tyroserleutide Hydrochloride
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes.[12][14] This prevents atmospheric moisture from condensing inside the vial, which can compromise the peptide's stability.[15]
-
Brief Centrifugation: Briefly centrifuge the vial (e.g., 12,000 x g for 20 seconds) to ensure all the powder is collected at the bottom.[16]
-
Solvent Selection: Begin by attempting to dissolve the peptide in a high-purity, sterile solvent. Based on vendor data for Tyroserleutide hydrochloride, Dimethyl sulfoxide (DMSO) is an effective solvent.[8]
-
Dissolution: Add the calculated volume of DMSO to the vial to create a concentrated stock solution (e.g., 10-50 mM). Use gentle agitation, such as vortexing or rolling the vial, to dissolve the peptide.[12][13] Sonication in a water bath for a few minutes can also aid in dissolving stubborn particles.[15][17]
-
Visual Inspection: Ensure the resulting stock solution is clear and free of any visible particulates.[13] If particles remain, continue gentle agitation or sonication.
Q4: My DMSO stock solution is clear, but a precipitate forms immediately after I add it to my cell culture medium. What is happening and how do I fix it?
This is a classic case of "solvent crashing." The peptide is soluble in the organic solvent (DMSO) but not in the highly aqueous environment of the cell culture medium when rapidly introduced. The key is a gradual transition.
The Causality: When a concentrated DMSO stock is pipetted directly into the medium, the local DMSO concentration at the point of entry is momentarily very high, but it disperses quickly. This rapid solvent exchange causes the peptide to crash out of solution before it can be adequately solvated by the aqueous medium.
Solution: The Step-Wise Dilution Protocol
-
Pre-warm the Media: Ensure your cell culture medium (e.g., DMEM/F-12) is pre-warmed to 37°C. Temperature can influence the solubility of media components and the peptide itself.[10][18]
-
Vortexing Dilution: While gently vortexing or swirling the tube/flask of pre-warmed media, add your DMSO stock solution drop-by-drop.[18] This technique avoids creating a localized high concentration of the peptide and DMSO, allowing for a more gradual and effective dissolution into the media.
-
Final DMSO Concentration: Critically, ensure the final concentration of DMSO in your cell culture does not exceed levels toxic to your specific cell line. For most cell lines, a final concentration of ≤0.5% DMSO is well-tolerated, while more sensitive cells, like primary cultures, may require ≤0.1%.[19][20] Always include a vehicle control (media + same final concentration of DMSO) in your experiments to account for any solvent effects.[7]
Diagram: Troubleshooting Workflow for Peptide Precipitation
This diagram outlines the decision-making process when encountering solubility issues with Tyroserleutide hydrochloride.
Caption: A workflow for troubleshooting Tyroserleutide precipitation.
Section 3: Advanced Strategies & FAQs
Q5: The vortexing dilution helped, but I still see some slight turbidity. Are there other advanced methods to improve solubility?
Yes. If basic methods are insufficient, you can explore adjusting the physicochemical environment.
-
pH Adjustment: The net charge of a peptide is highly dependent on the pH of the solution.[21] Peptides are typically most soluble when the pH is at least one unit away from their isoelectric point (pI), where their net charge is maximized.[10][11] While directly altering the pH of your final cell culture medium is not advisable as it will affect cell health, you can prepare an intermediate, slightly acidic or basic, sterile buffer (e.g., a citrate or phosphate buffer) to dilute the DMSO stock into before the final dilution into the bulk media. Always perform this as a small-scale test first.[4]
-
Use of Serum: If your experimental design permits, using serum-containing media can significantly aid in solubility. Proteins within the serum, particularly albumin, can bind to peptides and act as carriers, helping to keep them in solution.[6][7]
Q6: Can I use sonication to dissolve the precipitate directly in my cell culture media?
This is not recommended. While sonication is a useful tool for dissolving the initial stock solution, applying it directly to cell culture media can have detrimental effects.[17] The high energy can denature essential proteins and growth factors in the media and the serum, compromising the integrity of your experiment.
Q7: How should I store my Tyroserleutide hydrochloride solutions?
Proper storage is essential to maintain the peptide's activity and prevent degradation or precipitation over time.
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.[16]
-
DMSO Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7][15] Store these aliquots at -20°C or -80°C.
-
Working Solution in Media: Peptide solutions in aqueous media are the least stable and are susceptible to microbial growth.[5] Always prepare this solution fresh for each experiment.[5] Do not store diluted peptide in cell culture media for extended periods.
By following this structured, causality-driven guide, researchers can confidently overcome the solubility challenges associated with Tyroserleutide hydrochloride, ensuring accurate and reproducible results in their critical cell culture experiments.
References
-
Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. Aviva Systems Biology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tyroserleutide. PubChem. Retrieved from [Link]
-
GenScript. (2025, May 23). How to Reconstitute Lyophilized Peptides: Best Practices. Retrieved from [Link]
-
AdisInsight. (2022, March 9). Tyroserleutide - Shenzhen Kangzhe Pharmaceutical. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Patsnap. (2025, May 7). Tyroserleutide - Drug Targets, Indications, Patents. Synapse. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Definition of tyroserleutide. NCI Drug Dictionary. Retrieved from [Link]
-
Schafer-N. (n.d.). How to dissolve a peptide? Retrieved from [Link]
-
Peptide Synthetics. (n.d.). General Guide for Dissolving Peptides. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides. Retrieved from [Link]
-
Dalcol, I., et al. (2012). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PMC. Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]
-
Che, X., et al. (2014). Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells. PMC. Retrieved from [Link]
-
Particle Peptides. (n.d.). Peptide Calculator. Retrieved from [Link]
-
Bio-Synthesis. (n.d.). Solubility Guidelines for Peptides. Retrieved from [Link]
-
ResearchGate. (2022, February 23). How can i avoid the peptide precipitation in the media? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). CID 10371554. PubChem. Retrieved from [Link]
-
Protocol Online. (2008, December 19). precipitation in DMEM. Retrieved from [Link]
-
ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 852982-42-4 | Product Name : Tyroserleutide Hydrochloride. Retrieved from [Link]
Sources
- 1. Tyroserleutide | C18H27N3O6 | CID 10045387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. jpt.com [jpt.com]
- 5. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. targetmol.cn [targetmol.cn]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. jpt.com [jpt.com]
- 14. particlepeptides.com [particlepeptides.com]
- 15. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 16. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 17. agrisera.com [agrisera.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. lifetein.com [lifetein.com]
- 20. lifetein.com [lifetein.com]
- 21. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Tyroserleutide Hydrochloride Cell-Based Assays
Welcome to the technical support center for Tyroserleutide hydrochloride cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of obtaining consistent and reproducible results. As a tripeptide with potential antineoplastic activity, Tyroserleutide (YSL) presents unique challenges in in vitro settings.[1][2] This resource provides in-depth, experience-driven insights and actionable solutions to common problems encountered during experimentation.
Section 1: Understanding Tyroserleutide Hydrochloride
Tyroserleutide is a tripeptide composed of tyrosine, serine, and leucine.[1] Its hydrochloride salt form is often used for improved solubility and stability. The compound has been investigated for its potential to inhibit tumor growth, invasion, and metastasis.[1][3] The proposed mechanisms of action include the inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) expression and the modulation of the PI3K/Ca2+/calmodulin pathway, which are crucial in cell proliferation and adhesion.[1][2][4] Additionally, YSL has been shown to induce apoptosis and affect cell cycle progression in cancer cells.[5]
Mechanism of Action Signaling Pathway
Caption: Tyroserleutide's multi-faceted mechanism of action in tumor cells.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during Tyroserleutide hydrochloride cell-based assays in a question-and-answer format.
Reagent Preparation and Handling
Question: My Tyroserleutide hydrochloride solution appears to have low or inconsistent activity. What could be the cause?
Answer: Inconsistent activity often stems from improper dissolution, storage, or handling of the peptide.
-
Solubility: Tyroserleutide hydrochloride is soluble in DMSO. For aqueous solutions, it's crucial to start with a concentrated stock in an appropriate solvent before further dilution in aqueous buffers. Improper dissolution can lead to the formation of micro-precipitates, which will affect the effective concentration.
-
Storage: Peptides should be stored at -20°C or lower in a desiccated environment.[6] Once in solution, aliquot and store at -80°C to minimize freeze-thaw cycles, which can lead to degradation.[6]
-
Oxidation: Peptides containing amino acids like Cysteine, Methionine, or Tryptophan are susceptible to oxidation.[6] While Tyroserleutide does not contain these specific residues, proper handling to minimize exposure to air and light is still recommended.
-
Hydrophobicity and Adsorption: Hydrophobic peptides can adsorb to plastic surfaces, leading to a decrease in the effective concentration.[7] Using low-protein-binding tubes and pipette tips can mitigate this issue. For assays in serum-free media, the addition of a carrier protein like bovine serum albumin (BSA) to the receiver compartment can help reduce non-specific binding.[8]
Troubleshooting Protocol: Reagent Preparation
-
Dissolution:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the peptide in a minimal amount of sterile DMSO to create a high-concentration stock solution. Ensure complete dissolution by gentle vortexing or sonication if necessary.
-
Further dilute the stock solution in your cell culture medium or assay buffer immediately before use.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6]
-
Store aliquots at -80°C for long-term stability. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
-
-
Quality Control:
-
Before starting a large experiment, perform a dose-response curve with a fresh stock of Tyroserleutide to confirm its activity.
-
If inconsistent results persist, consider having the peptide's concentration and purity re-analyzed.
-
Cell Culture and Assay Conditions
Question: I'm observing high variability between replicate wells in my cell-based assay. What are the likely causes?
Answer: High variability in replicate wells is often a result of inconsistencies in cell handling, plating, or the assay environment.
-
Cell Health and Passage Number: The health and passage number of your cells can significantly impact their response to treatment. Use cells at a consistent and low passage number, and ensure they are in the logarithmic growth phase at the time of treatment.[9] Changes in cell morphology can indicate altered metabolism, which could affect assay results.[9]
-
Cell Seeding Density: Uneven cell distribution or an inappropriate cell density can lead to variability.[10] It's crucial to optimize the cell seeding density for your specific cell line and assay duration to avoid issues like nutrient depletion or contact inhibition.[10]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth, leading to the "edge effect." To mitigate this, fill the outer wells with sterile PBS or media without cells.
-
Serum Variability: If your assay is performed in the presence of serum, batch-to-batch variability in the serum can affect peptide activity due to protein binding. It is advisable to test and use a single lot of serum for a series of experiments.
Troubleshooting Workflow: Cell-Based Assay
Caption: A systematic workflow for troubleshooting inconsistent cell-based assay results.
Assay-Specific Issues
Question: My IC50 values for Tyroserleutide hydrochloride are not consistent across experiments. Why might this be happening?
Answer: Fluctuations in IC50 values can be due to a variety of factors, including subtle changes in experimental conditions.
-
Trifluoroacetic Acid (TFA) Contamination: Peptides are often purified using HPLC with trifluoroacetic acid (TFA), which can remain as a counter-ion in the final product.[6] Residual TFA can be cytotoxic or affect cell proliferation, leading to inconsistent results.[6] If you suspect TFA interference, consider using peptides purified with a different counter-ion (e.g., acetate or hydrochloride).
-
Assay Incubation Time: The duration of drug exposure can significantly influence the IC50 value. Ensure that the incubation time is consistent across all experiments. For long-term assays, media components can degrade, so re-feeding the cells may be necessary, though this can introduce variability.[9]
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) used to dissolve the peptide should be kept constant across all wells and at a level that does not affect cell viability.[10] It is crucial to include a vehicle control in your experiments.
Data Summary: Factors Affecting IC50 Values
| Factor | Potential Impact on IC50 | Recommended Action |
| Peptide Stability | Increased IC50 due to degradation | Aliquot and store at -80°C; minimize freeze-thaw cycles. |
| Cell Density | Can increase or decrease IC50 | Optimize and maintain consistent cell seeding density.[10] |
| Serum Concentration | Altered bioavailability due to protein binding | Use a consistent source and concentration of serum. |
| Incubation Time | Time-dependent effects on cell response | Standardize incubation time across all experiments. |
| TFA Contamination | Can inhibit or stimulate cell growth, skewing results[6] | Use TFA-free peptides or perform a salt exchange. |
| Solvent Concentration | Cytotoxicity at high concentrations | Maintain a low and consistent final solvent concentration. |
Section 3: Best Practices for Consistent Results
To ensure the reliability and reproducibility of your Tyroserleutide hydrochloride cell-based assays, adhere to the following best practices:
-
Thorough Record Keeping: Document all experimental details, including peptide lot number, solvent used, cell passage number, seeding density, and incubation times.
-
Use of Controls: Always include positive and negative controls in your assays to validate the experimental setup. A vehicle control is essential to account for any effects of the solvent.
-
Assay Validation: Before routine use, validate your assay by assessing its linearity, precision, and accuracy.
-
Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all aspects of the assay, from reagent preparation to data analysis.
By systematically addressing these potential sources of variability, you can enhance the consistency and reliability of your Tyroserleutide hydrochloride cell-based assay data.
References
-
Top 5 Reasons Your Peptide-Based Assays Fail. GenScript. Available from: [Link]
-
Optimizing Peptide Permeability Assays. Resolian. Available from: [Link]
-
Tyroserleutide | C18H27N3O6. PubChem. National Institutes of Health. Available from: [Link]
-
Tyroserleutide - Shenzhen Kangzhe Pharmaceutical. AdisInsight. Available from: [Link]
-
Definition of tyroserleutide. NCI Drug Dictionary. National Cancer Institute. Available from: [Link]
-
Tyroserleutide - Drug Targets, Indications, Patents. Patsnap Synapse. Available from: [Link]
-
Strategic Approaches to Optimizing Peptide ADME Properties. PMC. National Center for Biotechnology Information. Available from: [Link]
-
Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. Available from: [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available from: [Link]
-
Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9. PMC. National Center for Biotechnology Information. Available from: [Link]
-
Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Journal of Pharmaceutical Research & Reports. Available from: [Link]
-
Beyond Efficacy: Ensuring Safety in Peptide Therapeutics through Immunogenicity Assessment. PMC. National Center for Biotechnology Information. Available from: [Link]
-
The Problems with the Cells Based Assays. SciTechnol. Available from: [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available from: [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available from: [Link]
-
Preparation and stability investigation of tamsulosin hydrochloride sustained release pellets containing acrylic resin polymers with two different techniques. PMC. National Center for Biotechnology Information. Available from: [Link]
-
Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma. PubMed. National Center for Biotechnology Information. Available from: [Link]
-
Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma. PubMed. National Center for Biotechnology Information. Available from: [Link]
-
The thermal stability of triprolidine hydrochloride and its mixtures with cyclodextrin and glucose. ResearchGate. Available from: [Link]
Sources
- 1. Tyroserleutide | C18H27N3O6 | CID 10045387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyroserleutide - Shenzhen Kangzhe Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 5. Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. resolian.com [resolian.com]
- 9. marinbio.com [marinbio.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tyroserleutide Hydrochloride for In Vitro Studies
Welcome to the technical support center for Tyroserleutide hydrochloride. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize the concentration of Tyroserleutide hydrochloride for your in vitro experiments. As a Senior Application Scientist, my goal is to provide you with the causal reasoning behind experimental choices, ensuring your protocols are robust and self-validating.
A Note on Tyroserleutide Hydrochloride: As of our latest literature review, "Tyroserleutide hydrochloride" is not a widely documented compound in peer-reviewed publications. Therefore, this guide will establish a comprehensive framework for determining the optimal concentration of a novel soluble peptide, using Tyroserleutide hydrochloride as a representative example. The principles and protocols outlined here are broadly applicable to similar research-stage molecules.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Tyroserleutide hydrochloride in a new cell line?
For a novel peptide like Tyroserleutide hydrochloride with limited public data, a broad dose-response screening is the most effective starting point. It is recommended to begin with a wide concentration range, typically spanning several orders of magnitude, from picomolar (pM) to micromolar (µM). A common starting range is from 100 µM down to 1 pM in a 10-point, 1:10 serial dilution. This approach helps to identify the potency range of the compound without making assumptions about its efficacy.
The rationale for this wide range is to capture the full spectrum of biological activity, from potential toxic effects at high concentrations to the minimal effective concentration at the lower end. This initial screen is crucial for establishing a more focused range for subsequent, more detailed experiments.
Q2: How should I properly dissolve and store Tyroserleutide hydrochloride for consistent results?
Peptide solubility and stability are critical for experimental reproducibility. For Tyroserleutide hydrochloride, follow these guidelines:
-
Solvent Selection: Begin by consulting the manufacturer's data sheet for recommended solvents. If this information is unavailable, sterile, nuclease-free water is a common first choice for dissolving hydrochloride salts of peptides. If solubility is an issue, other solvents like dimethyl sulfoxide (DMSO) or a dilute acid (e.g., 0.1% acetic acid) may be necessary. However, always consider the compatibility of the solvent with your cell culture system and its potential to induce cellular stress or toxicity.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to your cell culture medium. This reduces the risk of solvent-induced artifacts.
-
Aliquoting and Storage: To maintain the integrity of the peptide and avoid repeated freeze-thaw cycles, it is essential to aliquot the stock solution into single-use volumes. Store these aliquots at -20°C or -80°C, as recommended for the specific peptide. Protect from light if the peptide is light-sensitive.
Q3: My cells are showing signs of toxicity even at low concentrations of Tyroserleutide hydrochloride. What could be the cause?
Unexpected cytotoxicity can arise from several factors. Here is a systematic approach to troubleshooting this issue:
-
Vehicle Control: The first step is to run a vehicle control experiment. This involves treating your cells with the same volume of the solvent used to dissolve the Tyroserleutide hydrochloride. This will determine if the observed toxicity is due to the compound itself or the solvent.
-
Peptide Purity: Impurities from the synthesis process can sometimes be cytotoxic. If possible, verify the purity of your peptide batch using methods like High-Performance Liquid Chromatography (HPLC).
-
Off-Target Effects: At higher concentrations, peptides can sometimes exhibit off-target effects, leading to cytotoxicity. This is one of the reasons why a broad dose-response curve is essential to identify a therapeutic window.
-
Assay Interference: The cytotoxicity assay itself could be producing artifacts. For example, some peptides may interfere with the reagents used in metabolic assays like the MTT or XTT assays. It is advisable to confirm cytotoxicity findings with an alternative method, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.
Troubleshooting Guide: Inconsistent Dose-Response Curves
One of the most common challenges when working with a new compound is obtaining a reproducible dose-response curve. The following guide provides a structured approach to diagnosing and resolving this issue.
Workflow for Troubleshooting Inconsistent Dose-Response Data
Caption: A flowchart for troubleshooting inconsistent dose-response curves.
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
The optimal cell seeding density is critical for ensuring that cells are in the logarithmic growth phase during the experiment, which is essential for consistent results.
Objective: To determine the number of cells per well that results in approximately 70-80% confluency at the end of the experiment.
Methodology:
-
Cell Preparation: Culture cells to approximately 80% confluency. Harvest the cells using standard trypsinization methods and perform a cell count using a hemocytometer or an automated cell counter.
-
Seeding: In a 96-well plate, seed the cells in a serial dilution, starting from a high density (e.g., 40,000 cells/well) down to a low density (e.g., 1,250 cells/well).
-
Incubation: Incubate the plate for the planned duration of your Tyroserleutide hydrochloride experiment (e.g., 24, 48, or 72 hours).
-
Analysis: At the end of the incubation period, visually inspect the wells under a microscope to determine the confluency. The well with 70-80% confluency represents the optimal seeding density.
Protocol 2: Generating a Dose-Response Curve
This protocol outlines the steps for creating a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of Tyroserleutide hydrochloride.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of Tyroserleutide hydrochloride in your cell culture medium.
-
Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2X compound dilutions to the corresponding wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the predetermined optimal time.
-
Assay: Perform your chosen endpoint assay (e.g., a cell viability assay or a target-specific functional assay).
-
Data Analysis: Normalize the data to your controls and plot the response versus the log of the compound concentration. Fit the data using a non-linear regression model (e.g., a four-parameter logistic curve) to determine the IC50/EC50 value.
Data Presentation: Example Dose-Response Data
The following table illustrates how to present IC50 data for Tyroserleutide hydrochloride across different cell lines.
| Cell Line | Tyroserleutide Hydrochloride IC50 (nM) | 95% Confidence Interval (nM) |
| Cell Line A | 15.2 | 12.8 - 18.1 |
| Cell Line B | 89.7 | 75.4 - 106.8 |
| Cell Line C | > 10,000 | N/A |
Hypothetical Signaling Pathway for a Peptide Therapeutic
The diagram below illustrates a hypothetical signaling pathway that could be modulated by a peptide therapeutic like Tyroserleutide hydrochloride, providing a conceptual framework for designing mechanism-of-action studies.
Caption: A hypothetical GPCR signaling pathway for a peptide therapeutic.
Potential off-target effects of Tyroserleutide hydrochloride in cancer cells
Welcome to the Technical Support Center for Tyroserleutide (YSL) hydrochloride. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex mechanistic behavior, off-target effects, and experimental challenges associated with YSL in preclinical cancer models.
YSL is a bioactive tripeptide (L-tyrosine, L-serine, L-leucine) that exhibits potent anti-tumor activity, particularly in hepatocellular carcinoma (HCC)[1]. Its primary mechanism involves upregulating the tumor suppressor PTEN, inhibiting the PI3K/AKT signaling pathway[2], and directly inducing mitochondrial depolarization[3]. However, due to its peptide nature and multi-pathway interactions, researchers frequently encounter experimental artifacts and off-target effects, such as non-specific immune activation via macrophages[4] or unintended cytotoxicity in non-malignant cells.
Section 1: Mechanism of Action & Off-Target Network
To troubleshoot effectively, you must understand the causality behind YSL's interactions. YSL does not rely on a single receptor; it penetrates cells to act directly on mitochondria[3] and modulates kinase cascades (PI3K/AKT) by downregulating Calmodulin (CaM)[5]. Because AKT physically interacts with multiple other pathways (e.g., NF-κB, Hippo/YAP, MAPK/ERK)[6], inhibiting AKT with YSL can cause cascading off-target effects in these interconnected networks. Furthermore, YSL acts as an immunomodulator, stimulating macrophages to release cytotoxic cytokines[4], which can confound in vitro co-culture results.
Fig 1: YSL primary signaling pathways and potential off-target toxicity nodes.
Section 2: Troubleshooting Guides & FAQs
Q1: Why am I seeing high cytotoxicity in my non-cancerous control cell lines (e.g., LO2 hepatocytes) when treating with YSL? A1: YSL directly targets mitochondria, reducing mitochondrial membrane potential (ΔΨm) and causing mitochondrial swelling[3]. While cancer cells are more susceptible due to their altered metabolic state (the Warburg effect), high concentrations of YSL can cause off-target mitochondrial depolarization in healthy cells. Causality & Solution: You are likely exceeding the therapeutic window. Implement a self-validating dose-response curve ranging from 0.1 μg/mL to 100 μg/mL. Establish the exact concentration where HCC cells (e.g., BEL-7402 or SK-HEP-1) undergo apoptosis while healthy hepatocytes remain viable.
Q2: My Western blots for PI3K/AKT downstream targets (like p-MDM2 or p53) are inconsistent after YSL treatment. What is going wrong? A2: Peptides like YSL are highly susceptible to proteolytic degradation in standard culture media containing Fetal Bovine Serum (FBS). If your treatment window exceeds 24-48 hours without replenishing the peptide, the effective concentration drops, leading to transient PI3K/AKT inhibition followed by a rebound effect[2]. Causality & Solution: Use serum-free or low-serum (1% FBS) media during the treatment phase to prevent peptide degradation. Alternatively, spike fresh YSL into the media every 12 hours. Always include a positive control (e.g., LY294002, a known PI3K inhibitor) to validate your antibody performance and confirm that the pathway is responsive in your specific cell line.
Q3: How do I differentiate between YSL's direct apoptotic effects and immune-mediated cytotoxicity in a co-culture model? A3: YSL activates the monocyte-macrophage system, stimulating the secretion of cytotoxic effectors like IL-1β, TNF-α, and Nitric Oxide (NO)[4]. In a co-culture of macrophages and HCC cells, off-target cytokine-induced death can mask direct YSL-induced apoptosis. Causality & Solution: Run parallel monoculture and co-culture experiments. In the co-culture, introduce neutralizing antibodies against TNF-α and IL-1β, or use an iNOS inhibitor (e.g., L-NAME). If tumor cell death persists despite these inhibitors, it confirms direct YSL action (via PI3K/AKT or mitochondria). If death is rescued, the cytotoxicity is macrophage-mediated.
Section 3: Key Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate necessary controls to distinguish on-target efficacy from off-target artifacts.
Protocol A: Assessing YSL-Induced Mitochondrial Depolarization (JC-1 Assay)
Purpose: To validate direct mitochondrial targeting by YSL while monitoring for off-target healthy cell toxicity[3].
-
Cell Seeding: Seed BEL-7402 (target) and LO2 (control) cells in a 96-well black plate at
cells/well. Incubate overnight. -
Treatment: Treat cells with YSL at optimized concentrations (e.g., 10, 50, 100 μg/mL).
-
Self-Validation Control: Treat one set of wells with 50 μM FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) for 30 minutes prior to assaying. FCCP is a known mitochondrial uncoupler and serves as a positive control to validate the dynamic range of the JC-1 dye.
-
-
Staining: Remove media, wash with PBS, and add JC-1 dye (5 μg/mL) to all wells. Incubate at 37°C for 20 minutes in the dark.
-
Washing & Reading: Wash twice with cold JC-1 buffer. Measure fluorescence using a microplate reader. Calculate the ratio of Red (J-aggregates, ~590 nm) to Green (monomers, ~529 nm) fluorescence. A decrease in the Red/Green ratio indicates mitochondrial depolarization.
Protocol B: Evaluating PI3K/AKT Pathway Modulation via Western Blot
Purpose: To confirm YSL's mechanistic suppression of the PI3K/AKT pathway and upregulation of PTEN[2].
-
Preparation: Culture cells in 1% FBS media to minimize protease-driven degradation of YSL. Treat with YSL for 24 hours.
-
Self-Validation Control: Treat a separate well with 20 μM LY294002 (PI3K inhibitor) to validate the phosphorylation state of your antibodies.
-
-
Lysis: Lyse cells using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (crucial for preserving p-AKT and p-MDM2).
-
Electrophoresis & Transfer: Run 30 μg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.
-
Immunoblotting: Probe for PTEN, AKT, p-AKT (Ser473), p-MDM2, and GAPDH (loading control).
-
Analysis: Normalize phosphorylated protein bands against their respective total protein bands. YSL should demonstrate a dose-dependent decrease in p-AKT and an increase in PTEN[2].
Fig 2: Standardized workflow for validating YSL on-target and off-target effects.
Section 4: Quantitative Data Summary
Use the following table to benchmark your experimental results against established literature values for YSL. Deviations from these ranges often indicate peptide degradation or off-target toxicity.
| Target Pathway / Mechanism | Cell Line / Model | Effective Concentration / Dose | Key Experimental Observation | Reference |
| PI3K/AKT Inhibition | BEL-7402 (HCC) | 0.2 - 3.2 mg/mL | Upregulates PTEN mRNA/protein; inhibits AKT and PDK1 kinase activity. | [2] |
| Mitochondrial Depolarization | BEL-7402 (Isolated) | Variable (Direct exposure) | Direct mitochondrial swelling and ΔΨ collapse within 60 minutes. | [3] |
| Macrophage Activation | RAW264.7 / PEMφ | 0.1 - 100 μg/mL | Dose-dependent secretion of IL-1β, TNF-α, and NO. | [4] |
| Metastasis (ICAM-1/MMP-2) | SK-HEP-1 (HCC) | 0.2 - 0.4 mg/mL | Decreased mRNA/protein expression of MMP-2/9 and ICAM-1; reduced invasion. | [1] |
| CaM / PI3K Downregulation | BEL-7402 Xenograft | 160 µg/kg/day | Downregulation of CaM and PI3K catalytic subunits (p110α/γ). | [5] |
References
-
Effects of Tyroserleutide on phosphatidylinositol 3′-kinase/AKT pathway in human hepatocellular carcinoma cell Source: tandfonline.com URL:2
-
Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 Source: nih.gov URL:1
-
Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells Source: nih.gov URL:3
-
Tripeptide tyroserleutide enhances the antitumor effects of macrophages and stimulates macrophage secretion of IL-1β, TNF-α, and NO in vitro Source: nih.gov URL:4
-
Effects of tyroserleutide on gene expression of calmodulin and PI3K in hepatocellular carcinoma Source: nih.gov URL:5
-
Protein-protein interactions among signaling pathways may become new therapeutic targets in liver cancer (Review) Source: spandidos-publications.com URL:6
Sources
- 1. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tripeptide tyroserleutide enhances the antitumor effects of macrophages and stimulates macrophage secretion of IL-1β, TNF-α, and NO in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of tyroserleutide on gene expression of calmodulin and PI3K in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Managing side effects of Tyroserleutide hydrochloride in preclinical studies
Technical Support Center: Investigational Peptide XYZ
A Guide to Managing Common Side Effects in Preclinical Studies
Introduction: This guide is designed for researchers, toxicologists, and drug development professionals working with "Investigational Peptide XYZ," a representative peptide therapeutic. While the specific compound "Tyroserleutide hydrochloride" is not documented in scientific literature, this document addresses common challenges and side effects encountered during the preclinical assessment of novel peptide-based drugs. As a Senior Application Scientist, my goal is to provide a framework for troubleshooting, rooted in established scientific principles and best practices in preclinical safety pharmacology.
The following sections are structured in a question-and-answer format to directly address potential issues you may encounter during your in-life studies and subsequent analyses. Each section explains the underlying causality of the observed effect and provides validated protocols for investigation and mitigation.
Section 1: Immunogenicity and Hypersensitivity Reactions
Immunogenicity is a critical concern for all peptide therapeutics, as the body may recognize the peptide as foreign, leading to the development of anti-drug antibodies (ADAs). This can neutralize the drug's effect, alter its pharmacokinetic profile, or, in severe cases, trigger hypersensitivity reactions.
FAQ 1: We're observing unexpected variability in plasma concentrations of Investigational Peptide XYZ and a decrease in efficacy in our chronic toxicology study. Could this be related to immunogenicity?
Answer: Yes, this is a classic presentation of a significant ADA response. The development of neutralizing ADAs can lead to rapid clearance of the peptide from circulation, reducing its exposure and, consequently, its therapeutic effect.
Troubleshooting Workflow:
-
Confirm ADA Presence: The first step is to screen plasma samples from your study animals for the presence of ADAs. A tiered approach is the industry standard.
-
Characterize the ADA Response: If ADAs are detected, you must determine if they are neutralizing antibodies (NAbs). NAbs directly interfere with the peptide's biological activity.
-
Investigate Pharmacokinetics/Pharmacodynamics (PK/PD) Correlation: Correlate the ADA titers with the plasma concentrations of Investigational Peptide XYZ and the relevant pharmacodynamic biomarkers. A strong inverse correlation between ADA levels and drug exposure/efficacy is compelling evidence of an immunogenicity issue.
Experimental Protocol: Tiered ADA Testing Approach
-
Tier 1: Screening Assay (ELISA)
-
Coat a high-binding 96-well plate with Investigational Peptide XYZ.
-
Block the plate to prevent non-specific binding.
-
Add diluted plasma samples from treated and control animals.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG).
-
Add a substrate and measure the signal. A signal significantly above the background (determined by a pre-study cut point) indicates a potentially positive sample.
-
-
Tier 2: Confirmatory Assay
-
For samples that screened positive, repeat the assay but include a step where the plasma is pre-incubated with an excess of Investigational Peptide XYZ.
-
If the signal is significantly reduced in the presence of the excess peptide, it confirms the specificity of the antibodies.
-
-
Tier 3: Titer Determination
-
Serially dilute the confirmed positive samples to determine the relative concentration (titer) of the ADAs.
-
-
Tier 4: Neutralizing Antibody (NAb) Assay
-
This is typically a cell-based assay that measures the biological activity of Investigational Peptide XYZ.
-
Pre-incubate the peptide with the ADA-positive plasma.
-
Add the mixture to the cells and measure the biological response. A reduction in the expected response compared to controls indicates the presence of NAbs.
-
Causality Diagram: Impact of ADA on Peptide PK/PD
Caption: Workflow of how peptide administration can lead to ADA production and subsequent impact on drug clearance and efficacy.
Section 2: Injection Site Reactions (ISRs)
Peptides, particularly at high concentrations or in certain formulations, can cause local reactions at the site of injection. These can range from mild, transient erythema (redness) to more severe inflammation, swelling, and pain.
FAQ 2: We are observing significant erythema and edema at the subcutaneous injection sites in our rat study, which is confounding our dermal observations. How can we mitigate this?
Answer: Injection site reactions are common with peptide administration and are often related to the physicochemical properties of the formulation or the inherent biological activity of the peptide itself.
Troubleshooting Steps:
-
Formulation Analysis: The first step is to rule out the vehicle as the causative agent.
-
Action: Dose a control group of animals with the vehicle alone. If the ISRs are absent in this group, the issue is with the peptide or the complete formulation.
-
Causality: Excipients, pH, or osmolality of the formulation can cause local irritation.
-
-
Dose and Concentration Reduction: High concentrations of peptides can lead to local tissue hypertonicity and inflammation.
-
Action: If possible, decrease the concentration of the dosing solution while increasing the volume to administer the same total dose. Be mindful of the maximum recommended injection volumes for the species and site.
-
-
Injection Site Rotation: Repeatedly dosing the same site can exacerbate local reactions.
-
Action: Implement a documented injection site rotation plan. For example, in rodents, use different quadrants of the dorsal region.
-
-
Histopathological Evaluation: To understand the severity and nature of the reaction, a thorough microscopic examination is essential.
-
Action: Collect the skin and underlying tissue from the injection sites at necropsy. Have a board-certified veterinary pathologist evaluate the samples for signs of inflammation, necrosis, fibrosis, and cellular infiltration. This will help classify the severity of the reaction.
-
Data Summary: Modified Draize Scoring for Dermal Reactions
| Score | Erythema and Eschar Formation | Edema Formation |
| 0 | No erythema | No edema |
| 1 | Very slight erythema (barely perceptible) | Very slight edema (barely perceptible) |
| 2 | Well-defined erythema | Slight edema (edges of area well-defined by definite raising) |
| 3 | Moderate to severe erythema | Moderate edema (raised approximately 1 mm) |
| 4 | Severe erythema (beet redness) to slight eschar formation (injuries in depth) | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
| Source: Adapted from OECD Guideline 404. |
Section 3: Renal and Hepatic Toxicity
Peptides are often cleared by the kidneys, and accumulation can sometimes lead to renal toxicity. The liver is the primary site of metabolism for many xenobiotics, and while less common for peptides compared to small molecules, hepatotoxicity can still occur.
FAQ 3: Our 28-day primate study shows elevations in serum creatinine (SCr) and blood urea nitrogen (BUN). How do we confirm if this is a direct renal effect of Investigational Peptide XYZ?
Answer: Elevated SCr and BUN are strong indicators of impaired kidney function. The investigation should focus on confirming the renal origin of this finding and characterizing the specific type of injury.
Investigative Workflow:
-
Urinalysis: This is a non-invasive first step to gather more information. Look for proteinuria, glucosuria, and the presence of cellular casts, which can indicate glomerular or tubular damage.
-
Advanced Biomarkers: Traditional markers like BUN and creatinine can be insensitive. Consider measuring novel kidney injury biomarkers in urine or plasma.
-
Kidney Injury Molecule-1 (KIM-1): A marker of proximal tubule injury.
-
Clusterin: A marker for general kidney damage.
-
Cystatin C: A marker of glomerular filtration rate.
-
-
Histopathology with Special Stains: This is the definitive method.
-
Action: At necropsy, ensure kidneys are properly fixed. In addition to standard Hematoxylin and Eosin (H&E) staining, request special stains like Periodic acid-Schiff (PAS) to highlight basement membranes and Masson's trichrome to assess fibrosis.
-
Causality: A pathologist can identify specific damage, such as acute tubular necrosis, interstitial nephritis, or glomerulopathy, which provides mechanistic insight.
-
Diagram: Troubleshooting Renal Toxicity
Caption: A logical workflow for investigating suspected renal toxicity in preclinical studies.
References
-
Guidance for Industry: Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products. U.S. Food and Drug Administration. [Link]
-
Injectable Drug Development: Technology, Formulation and Delivery. P.K. Gupta, ed., 2012. (General reference, specific link not possible for book). A relevant article discussing formulation is: Excipients for parenteral formulations. Pharmaceutical Technology. [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. [Link]
-
Nonclinical Safety Evaluation of Injectable Drug Products. Society of Toxicologic Pathology. [Link]
-
OECD Guideline for the Testing of Chemicals, No. 404: Acute Dermal Irritation/Corrosion. Organisation for Economic Co-operation and Development. [Link]
-
The role of urinalysis in the evaluation of kidney disease. American Family Physician. [Link]
Tyroserleutide Hydrochloride: Technical Support Guide for Long-Term Experiments
Welcome to the technical support center for Tyroserleutide hydrochloride (YSL). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Tyroserleutide hydrochloride throughout long-term experiments. As a tripeptide with potential antineoplastic activity, maintaining its structural and chemical fidelity is paramount for reproducible and reliable results.[1][2] This document provides in-depth, field-proven insights and validated protocols to address common challenges encountered during storage, handling, and experimental use.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the handling and storage of Tyroserleutide hydrochloride.
Q1: What are the recommended storage conditions for Tyroserleutide hydrochloride powder?
A1: The lyophilized powder is stable and should be stored at -20°C for long-term use, with a shelf life of up to 3 years under these conditions.[3] It is crucial to keep the container tightly sealed in a dry, well-ventilated area, away from direct sunlight, to prevent degradation from moisture and light.[4][5]
Q2: I've dissolved the peptide. How should I store the solution for my long-term experiments?
A2: Once in solvent, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots must be stored at -80°C and are generally stable for up to 1 year.[3]
Q3: What is the best solvent for dissolving Tyroserleutide hydrochloride?
A3: Tyroserleutide hydrochloride is highly soluble in DMSO, with concentrations up to 250 mg/mL achievable.[3] For cell culture experiments, it is critical to ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%). For in vivo studies, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] When preparing this mixture, solvents should be added sequentially, ensuring the solution is clear before adding the next component.[3]
Q4: Is Tyroserleutide hydrochloride sensitive to pH, light, or oxidation?
A4: Yes. As a peptide, Tyroserleutide hydrochloride is susceptible to degradation under certain conditions. It is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[4] Peptide bonds can undergo hydrolysis at extreme pH values. Furthermore, exposure to light and oxidizing agents can lead to chemical modifications.[6][7] Therefore, solutions should be prepared with high-purity solvents, protected from light (e.g., by using amber vials or wrapping tubes in foil), and handled under conditions that minimize oxidative stress.
Q5: How can I quickly assess if my peptide solution has degraded?
A5: A preliminary visual inspection can be informative; look for discoloration (e.g., a pinkish hue can indicate oxidation) or precipitation. However, for quantitative assessment, a stability-indicating analytical method is required. The most reliable and widely used technique is High-Performance Liquid Chromatography (HPLC), which can separate the intact peptide from its degradation products.[8] A loss of peak area for the parent compound or the appearance of new peaks over time is a clear indicator of degradation.
Part 2: In-Depth Troubleshooting & Technical Guides
This section provides detailed protocols and explanations for preparing, handling, and validating the stability of Tyroserleutide hydrochloride for rigorous long-term studies.
Guide 1: Preparation of Stock and Working Solutions
The integrity of your experiments begins with the proper preparation of your compound. This protocol ensures optimal dissolution and minimizes initial degradation.
Protocol 1: Preparing a 100 mM DMSO Stock Solution
-
Acclimatization: Before opening, allow the vial of Tyroserleutide hydrochloride powder to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial, which can compromise the stability of the remaining powder.
-
Calculation: Tyroserleutide hydrochloride has a molecular weight of 417.88 g/mol .[3] To prepare a 100 mM stock solution, you would dissolve 41.79 mg of the powder in 1 mL of high-purity DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial. To aid dissolution, sonication is recommended.[3] Vortex briefly and sonicate in a water bath for 5-10 minutes until the solution is completely clear.
-
Aliquoting: Immediately dispense the stock solution into single-use, light-protected (amber or foil-wrapped) microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C.[3]
Protocol 2: Preparing Diluted Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 100 mM DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions from your stock solution using cell culture medium or a suitable physiological buffer (e.g., Tyrode's solution) to achieve your desired final concentrations.[9][10] It is crucial to perform these dilutions immediately before use.
-
Final Concentration: Ensure the final concentration of DMSO in the cell culture wells is below the toxicity threshold for your specific cell line.
Guide 2: Validating Long-Term Stability - A Forced Degradation Protocol
For experiments spanning weeks or months, it is essential to validate that your specific formulation (peptide in your chosen solvent/buffer) remains stable under your experimental conditions. Forced degradation studies are an industry-standard approach to intentionally stress the compound and identify potential degradation pathways and products.[6] This protocol provides a framework based on ICH guidelines.[11]
Objective: To determine the stability-indicating capability of an analytical method and to understand how Tyroserleutide hydrochloride degrades under stress.
Workflow Visualization
Caption: Potential Degradation Pathways for YSL.
Part 3: Data Summary Tables
For quick reference, the following tables summarize the key stability and handling parameters for Tyroserleutide hydrochloride.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 3 years [3] | Keep tightly sealed, protected from light and moisture. [4][5] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year [3] | Aliquot to avoid freeze-thaw cycles. Use light-protected tubes. |
Table 2: Solubility and Formulation
| Solvent/Formulation | Concentration | Recommended Use | Notes |
| DMSO | Up to 250 mg/mL [3] | Stock solutions, in vitro assays | Sonication is recommended to aid dissolution. [3] |
| In Vivo Formulation | 3.3 mg/mL (example) [3] | Animal studies | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. [3] |
References
- Tyroserleutide TFA|MSDS - DC Chemicals. (2024, January 1).
- Safety data sheet. (2013, July 4). Pharmacopoeia.
- SAFETY DATA SHEET. (2009, June 15). Fisher Scientific.
- SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
-
Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved from [Link]
-
Tyroserleutide. PubChem. National Institutes of Health. Retrieved from [Link]
- Stability indicating study by using different analytical techniques. IJSDR.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
- Stability Studies and Shelf-Life Determination of Pharmaceutical Formulations.
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
- T 0156 hydrochloride. PubChem.
- Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study. (2021). Scientific Reports. PMC.
- Stability Testing Of Drug Products In The US 2021. CPT Labs.
- Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Semantic Scholar.
- Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. (2026, January 9). PharmaCores.
- Assay and Stability Testing. In Handbook of Pharmaceutical Analysis by HPLC.
- Leveraging Advanced GMP Release and Stability Testing Methods to Accelerate New Drug Development. (2025, June 4). Coriolis Pharma.
- Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. (2020, June 9). Vitae. SciELO Colombia.
- Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells. (2014). Oncology Letters. PMC.
- Preparation of pharmacological agents. (2025, February 18). Protocols.io.
- Drug preparation for MTT assay? (2024, October 29).
- Tyrode's solution – Knowledge and References. Taylor & Francis.
- Tyrode's Solution, Acidic Preparation and Recipe.
- Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. (2020, July 10). NSF Public Access Repository.
- Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. (2023, April 13).
- CN103570703A - Preparation and purifying method of tiagabine hydrochloride.
Sources
- 1. Tyroserleutide | C18H27N3O6 | CID 10045387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetmol.cn [targetmol.cn]
- 4. Tyroserleutide TFA|MSDS [dcchemicals.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time | PharmaCores [pharmacores.com]
- 7. scielo.org.co [scielo.org.co]
- 8. kinampark.com [kinampark.com]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
Overcoming resistance to Tyroserleutide hydrochloride in cancer cell lines
A Senior Application Scientist's Guide to Investigating and Overcoming In Vitro Resistance
Welcome to the technical support center for Tyroserleutide hydrochloride (YSL). This resource is designed for researchers, scientists, and drug development professionals who are utilizing this novel tripeptide anti-tumor agent in their work. As with many targeted therapies, the emergence of resistance in cancer cell lines can be a significant experimental hurdle. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the potential mechanisms that may underlie resistance to Tyroserleutide.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about Tyroserleutide and the nature of drug resistance.
Q1: What is Tyroserleutide hydrochloride?
Tyroserleutide (YSL) is a synthetic tripeptide compound composed of L-tyrosine, L-serine, and L-leucine.[1] It is typically formulated as a hydrochloride salt to improve its stability and solubility for experimental use. YSL has demonstrated anti-tumor effects, particularly in hepatocellular carcinoma (HCC), by inhibiting cancer cell growth, metastasis, and inducing apoptosis.[1][2]
Q2: What is the established mechanism of action of Tyroserleutide?
Tyroserleutide exerts its anti-cancer effects through a multi-targeted mechanism, making it a versatile agent. Its primary modes of action include:
-
Inhibition of the PI3K/AKT Pathway: YSL has been shown to down-regulate key components of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade.[2][3][4] It can decrease the expression of the PI3K regulatory (p85) and catalytic (p110) subunits and inhibit AKT activity.[2][4] This pathway is a critical mediator of cell proliferation, survival, and growth in many cancers.[3][5]
-
Induction of Apoptosis: YSL promotes programmed cell death in tumor cells.[1][2] Mechanistically, this is achieved by inactivating AKT, which in turn prevents the phosphorylation and inhibition of the pro-apoptotic protein BAD. This allows BAD to interact with and inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, ultimately leading to mitochondrial damage and apoptosis.[2][3]
-
Downregulation of ICAM-1: YSL can significantly inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[1][6] ICAM-1 is involved in cell-cell adhesion and has been linked to the metastatic potential of cancer cells.[1] By reducing ICAM-1 levels, YSL can inhibit the adhesion and invasion capabilities of tumor cells.[1][6]
Q3: What are the general principles of acquired drug resistance in cancer cell lines?
Acquired resistance is a phenomenon where cancer cells, initially sensitive to a drug, develop the ability to survive and proliferate despite its presence. This often occurs through selective pressure, where a small population of resistant cells survives treatment and expands.[4] Key mechanisms include:
-
Target Alteration: Mutations in the drug's target protein can prevent the drug from binding effectively.
-
Pathway Reactivation: Cancer cells can activate alternative or "bypass" signaling pathways to circumvent the drug's inhibitory effect. This often involves feedback loops that reactivate the inhibited pathway.[1][[“]]
-
Increased Drug Efflux: Overexpression of transporter proteins, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[4]
-
Evasion of Cell Death: Cells can upregulate anti-apoptotic proteins (e.g., Bcl-2 family members) or acquire mutations in apoptosis-signaling pathways, making them resistant to programmed cell death.[8][9][10]
Part 2: Troubleshooting Guides for Tyroserleutide Resistance
This section is designed to help you diagnose and address specific resistance scenarios you may encounter in your cell line models.
Guide 1: Diminished Apoptotic Response to Tyroserleutide
Problem: You observe that your cancer cell line, which was previously sensitive, now requires significantly higher concentrations of Tyroserleutide to induce apoptosis. The maximum percentage of apoptotic cells achievable may also be lower than in the parental, sensitive cell line.
Potential Scientific Causes:
The most common cause of resistance to apoptosis-inducing agents is the deregulation of proteins that control the intrinsic (mitochondrial) apoptosis pathway.[8][11] Cancer cells can achieve this by overexpressing anti-apoptotic proteins or downregulating pro-apoptotic proteins, thus raising the threshold required to trigger cell death.[9][11]
-
Upregulation of Anti-Apoptotic Proteins: Increased levels of Bcl-2, Bcl-xL, or Mcl-1 can sequester pro-apoptotic proteins, preventing the initiation of the caspase cascade.[8][9]
-
Downregulation or Inactivation of Pro-Apoptotic Proteins: Reduced expression or inactivating mutations in proteins like Bax or Bak can prevent the formation of mitochondrial pores, a critical step for releasing cytochrome c and initiating apoptosis.
-
Defects in the Caspase Cascade: Although less common, mutations or silencing of key executioner caspases (like Caspase-3) can block the final steps of apoptosis.
Recommended Actions & Experimental Workflow:
The goal is to determine if the core apoptotic machinery in your cell line has been altered.
Caption: Workflow for investigating apoptosis resistance.
Action 1.1: Confirm and Quantify the Resistant Phenotype.
-
Experiment: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo®) on both the parental (sensitive) and the suspected resistant cell lines.
-
Analysis: Calculate the IC50 values for both cell lines. A significant rightward shift (higher IC50) in the dose-response curve for the resistant line confirms reduced sensitivity.
Action 1.2: Profile Key Apoptosis-Regulating Proteins.
-
Experiment: Use Western blotting to compare the basal expression levels of key pro- and anti-apoptotic proteins in your sensitive vs. resistant cell lines. See Table 1 for a recommended antibody panel and refer to Protocol 1 for a detailed methodology.
-
Analysis: Look for a clear upregulation of proteins like Bcl-2, Mcl-1, or Bcl-xL, or a downregulation of Bax or Bak in the resistant cells. Additionally, treat both cell lines with an effective dose of Tyroserleutide and probe for cleaved Caspase-3 and cleaved PARP to confirm a blockage in the execution phase of apoptosis.
Table 1: Recommended Antibody Panel for Apoptosis Resistance Profiling
| Target Protein | Function | Expected Change in Resistance | Recommended Dilution |
| Bcl-2 | Anti-apoptotic | ↑ Upregulation | 1:1000 |
| Bcl-xL | Anti-apoptotic | ↑ Upregulation | 1:1000 |
| Mcl-1 | Anti-apoptotic | ↑ Upregulation | 1:1000 |
| Bax | Pro-apoptotic | ↓ Downregulation | 1:1000 |
| Bak | Pro-apoptotic | ↓ Downregulation | 1:1000 |
| Cleaved Caspase-3 | Executioner Caspase | ↓ Reduced Cleavage | 1:500 - 1:1000 |
| Cleaved PARP | Caspase-3 Substrate | ↓ Reduced Cleavage | 1:1000 |
| β-Actin | Loading Control | No Change | 1:5000 |
Action 1.3 (Advanced Strategy): Test Combination Therapy.
-
If you identify a specific anti-apoptotic protein, such as Bcl-2, as being upregulated, a rational next step is to test if inhibiting it can restore sensitivity.
-
Experiment: Treat your resistant cells with a combination of Tyroserleutide and a specific inhibitor (e.g., a BH3 mimetic like Venetoclax for Bcl-2). Use a checkerboard dose-response matrix to assess for synergistic effects on cell viability.
Guide 2: Sustained Pro-Survival Signaling via PI3K/AKT Pathway Reactivation
Problem: After an initial period of effective inhibition following Tyroserleutide treatment, you observe a rebound in the phosphorylation of AKT and its downstream targets (e.g., S6K, 4E-BP1), indicating the pathway has been reactivated despite the continued presence of the drug.
Potential Scientific Causes:
Cancer cells can develop resistance to PI3K inhibitors by rewiring their signaling networks to bypass the drug-induced block.[[“]] This is often a dynamic, adaptive process.[12]
-
Feedback Loop Activation: Inhibition of the PI3K/AKT/mTOR axis can relieve negative feedback loops. A classic example is the mTORC1/S6K1-mediated feedback inhibition of upstream receptor tyrosine kinases (RTKs). When this is blocked, RTKs (like EGFR, HER2/3, or IGF-1R) can become hyper-activated, leading to a renewed influx of signaling to PI3K.[12][13]
-
Activation of Parallel Pathways: Cells may upregulate parallel pro-survival pathways, such as the Ras-MEK-ERK (MAPK) pathway, to compensate for the loss of PI3K signaling.[1]
-
Mutations in Pathway Components: While less common in acquired resistance models, pre-existing or newly acquired mutations downstream of Tyroserleutide's point of inhibition could render the pathway constitutively active.
Recommended Actions & Experimental Workflow:
The objective is to identify the mechanism of pathway reactivation to inform a rational combination therapy strategy.
Caption: Workflow for investigating PI3K pathway reactivation.
Action 2.1: Characterize the Rebound Kinetics.
-
Experiment: Perform a time-course experiment. Treat your resistant cells with Tyroserleutide and harvest cell lysates at various time points (e.g., 0, 2, 8, 24, 48, 72 hours).
-
Analysis: Use Western blotting to probe for p-AKT (Ser473), p-S6K (Thr389), and total protein levels. A V-shaped curve in phosphorylation (initial decrease followed by a rise) confirms adaptive reactivation.
Action 2.2: Identify the Upstream Driver of Reactivation.
-
Experiment: To broadly screen for the cause of the rebound, use a phospho-receptor tyrosine kinase (RTK) array. This membrane-based assay allows you to simultaneously assess the phosphorylation status of dozens of RTKs. Compare lysates from untreated cells, cells at the point of maximum inhibition (e.g., 2-8 hours), and cells after pathway rebound (e.g., 48 hours).
-
Analysis: Identify any RTKs that show significantly increased phosphorylation in the "rebound" sample compared to the other conditions.
Action 2.3 (Advanced Strategy): Validate and Target the Bypass Mechanism.
-
Validation: Once you have a candidate RTK (e.g., EGFR), validate its hyper-activation using a specific p-EGFR Western blot.
-
Experiment: Design a combination therapy experiment. Treat the resistant cells with Tyroserleutide, a specific inhibitor for the identified RTK (e.g., Gefitinib for EGFR), and the combination of both.
-
Analysis: Assess both pathway inhibition (via Western blot for p-AKT) and cell viability. A synergistic effect from the combination strongly supports the identified bypass mechanism.
Guide 3: Alterations in ICAM-1-Mediated Effects
Problem: You observe that Tyroserleutide no longer effectively reduces the adhesion of your cancer cell line to endothelial monolayers or extracellular matrix components in functional assays.
Potential Scientific Causes:
Resistance to the anti-adhesive effects of Tyroserleutide could arise from several cellular changes that compensate for the loss of ICAM-1 function.
-
Loss of ICAM-1 Expression: While Tyroserleutide's mechanism involves downregulating ICAM-1, it is theoretically possible for a resistant clone to have lost ICAM-1 expression entirely, rendering this aspect of the drug's action moot.
-
Compensatory Upregulation of Other Adhesion Molecules: Cancer cells may upregulate other adhesion molecules (e.g., other integrins or selectins) to maintain their adhesive and invasive capabilities.
-
Altered Downstream Signaling: The signaling pathways downstream of ICAM-1 that regulate cell motility and invasion may be constitutively activated through other means, making the cell's phenotype independent of ICAM-1 levels.
Recommended Actions & Experimental Workflow:
The focus here is to confirm the role of ICAM-1 in your model and investigate potential compensatory mechanisms.
Action 3.1: Validate ICAM-1 Protein Expression.
-
Experiment: Compare the surface expression of ICAM-1 on your sensitive and resistant cell lines using flow cytometry with a fluorescently-conjugated anti-ICAM-1 antibody.
-
Analysis: A complete loss of ICAM-1 expression in the resistant line would be a clear resistance mechanism. A more complex scenario is if both lines express ICAM-1, suggesting a downstream or parallel mechanism is at play.
Action 3.2: Functionally Test the Role of ICAM-1.
-
Experiment: Perform a cell adhesion assay. Pre-incubate your resistant cells with an ICAM-1 neutralizing antibody before adding them to an endothelial cell monolayer or a Matrigel-coated plate.
-
Analysis: If the neutralizing antibody significantly reduces adhesion, it indicates that ICAM-1 is still functionally important in the resistant cells. If there is no effect, it suggests the cells are now relying on other molecules for adhesion.
Action 3.3 (Advanced Strategy): Screen for Compensatory Pathways.
-
If ICAM-1 is no longer the dominant adhesion molecule, you may need to investigate what has taken its place.
-
Experiment: Consider performing RNA-sequencing on the sensitive vs. resistant lines to identify upregulated genes related to cell adhesion (e.g., other integrins, cadherins). Alternatively, a focused qPCR panel or antibody array for adhesion molecules could be used.
Part 3: Key Experimental Protocols
Protocol 1: Western Blot for PI3K/AKT Pathway Protein Expression and Phosphorylation
-
Cell Lysis:
-
Culture sensitive and resistant cells to ~80% confluency. Treat with Tyroserleutide or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay kit according to the manufacturer's instructions.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with RIPA buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (see Table 1 for examples) overnight at 4°C on a shaker.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a digital imager or film.
-
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Preparation:
-
Plate cells and treat with a dose-response of Tyroserleutide for 24-48 hours. Include both attached and floating cells in your collection.
-
Harvest cells by trypsinization (if adherent) and centrifugation.
-
Wash cells once with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V only, and PI only controls to set compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Create a quadrant plot of FITC (Annexin V) vs. PI.
-
Lower-Left (Annexin V-/PI-): Live cells.
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V-/PI+): Necrotic cells.
-
Calculate the percentage of total apoptotic cells (early + late).
-
References
Sources
- 1. oatext.com [oatext.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Effects of tyroserleutide on gene expression of calmodulin and PI3K in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The PI3K/Akt Pathway in Tumors of Endocrine Tissues [frontiersin.org]
- 6. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. mdpi.com [mdpi.com]
- 11. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
- 12. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
Technical Support Center: Optimizing ICAM-1 Western Blot Signals After Tyroserleutide Hydrochloride Treatment
Welcome to the technical support center for researchers investigating the effects of Tyroserleutide hydrochloride on Intercellular Adhesion Molecule-1 (ICAM-1) expression. This guide is designed to provide in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of this specific experimental setup. Our goal is to equip you with the scientific rationale behind each step, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when planning and executing experiments involving Tyroserleutide hydrochloride and ICAM-1 Western blotting.
Q1: What is the expected effect of Tyroserleutide hydrochloride on ICAM-1 expression?
A1: Tyroserleutide (YSL) is a tripeptide with demonstrated antitumor activity, which it appears to exert by directly targeting mitochondria and inducing apoptosis in cancer cells.[1] While the direct effect of Tyroserleutide on ICAM-1 expression is not extensively documented in readily available literature, its pro-apoptotic and mitochondrial-disrupting activities suggest it could modulate inflammatory pathways where ICAM-1 is a key player. ICAM-1 expression is often upregulated in response to inflammatory stimuli like TNF-α.[2][3] Tyroserleutide's impact on cellular stress and apoptosis could indirectly influence the signaling cascades (like NF-κB) that regulate ICAM-1. Therefore, it is crucial to include both positive (e.g., TNF-α treatment) and negative (vehicle) controls in your experiment to accurately determine if Tyroserleutide upregulates, downregulates, or has no direct effect on ICAM-1 expression in your specific cell model.
Q2: What is the expected molecular weight of ICAM-1 on a Western blot, and why might I see a broad or smeared band?
A2: The predicted molecular weight of the ICAM-1 core protein is around 57-60 kDa.[4] However, ICAM-1 is a heavily glycosylated transmembrane protein, and this post-translational modification significantly increases its apparent molecular weight on an SDS-PAGE gel.[2][5][6] Consequently, you should expect to see a band, or often a smear, in the range of 90-115 kDa.[2][7][8][9] The broad nature of the band is due to heterogeneous glycosylation, meaning different ICAM-1 molecules in your sample will have varying amounts of sugar modifications, causing them to migrate differently through the gel.[4] Seeing a smear in this higher molecular weight range is normal for ICAM-1 and is indicative of its biological state.
Q3: Which type of membrane is best for transferring ICAM-1?
A3: For a glycoprotein like ICAM-1, a polyvinylidene difluoride (PVDF) membrane is generally recommended over nitrocellulose. PVDF membranes have a higher protein binding capacity and are more durable, which is advantageous for potentially long incubation and stripping/reprobing procedures. Given that ICAM-1 can be a moderately abundant protein, especially after induction, the higher binding capacity of PVDF helps ensure efficient capture during transfer.[10]
Q4: How critical is a positive control for this experiment?
A4: A positive control is absolutely essential and non-negotiable for a trustworthy experiment.[10][11] It serves two primary purposes:
-
Validates the Protocol: A positive control confirms that your entire Western blot workflow—from lysis to antibody detection—is functioning correctly. If you don't see a signal in your positive control lane, it points to a technical issue with your protocol or reagents, rather than a biological effect of your drug treatment.
-
Provides a Benchmark: It gives you a reference point for the expected size and appearance of the ICAM-1 band.
A suitable positive control would be a lysate from cells known to express high levels of ICAM-1, or lysate from your experimental cells treated with a known inducer of ICAM-1, such as Tumor Necrosis Factor-alpha (TNF-α).[2][3]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to resolving specific problems you may encounter during your Western blot analysis.
Problem 1: Weak or No ICAM-1 Signal
This is one of the most common issues. Let's break down the potential causes and solutions in a logical workflow.
Logical Troubleshooting Flow for Weak/No Signal
Caption: Troubleshooting logic for weak or no ICAM-1 signal.
Detailed Solutions for Weak/No Signal
| Potential Cause | Scientific Rationale & Recommended Solution |
| Inefficient Protein Transfer | ICAM-1 is a relatively large glycoprotein (90-115 kDa). Incomplete transfer is a common failure point. Solution: After transfer, stain the membrane with Ponceau S to visualize total protein. If bands are faint or absent, optimize your transfer. For high MW proteins, a wet transfer overnight at 4°C is often more efficient than semi-dry methods. Ensure there are no air bubbles between the gel and the membrane.[10] |
| Low Target Protein Abundance | Your cells may express low basal levels of ICAM-1, or the Tyroserleutide treatment may genuinely downregulate its expression. Solution: Increase the total protein loaded per well to 30-50 µg. Always include a positive control (e.g., TNF-α stimulated cells) to confirm the system is working.[11] If the protein is extremely low, you may need to enrich for it using immunoprecipitation (IP).[11] |
| Suboptimal Primary Antibody | The antibody may not be sensitive enough, or the concentration may be too low. Solution: Increase the primary antibody concentration or extend the incubation time to overnight at 4°C.[11][12] Always check the antibody datasheet to confirm it has been validated for Western blot in your species of interest. A dot blot can be a quick way to check if an antibody is active.[10] |
| Ineffective Cell Lysis | As a transmembrane protein, ICAM-1 requires detergents for efficient extraction from the cell membrane. Solution: Use a robust lysis buffer such as RIPA buffer, which contains strong detergents. Always supplement your lysis buffer with a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation.[10][11] |
| Inactive Detection Reagents | The secondary antibody or the ECL substrate may have lost activity. Solution: Ensure your secondary antibody is compatible with the primary (e.g., anti-rabbit for a rabbit primary). Use fresh, properly stored ECL substrate. To test the system, you can spot a tiny amount of secondary antibody directly onto the membrane and see if it develops a signal with the substrate.[11] Increase the exposure time when imaging the blot.[12] |
Problem 2: High Background or Non-Specific Bands
High background can obscure your specific signal, making data interpretation difficult.
Detailed Solutions for High Background
| Potential Cause | Scientific Rationale & Recommended Solution |
| Insufficient Blocking | If the membrane is not properly blocked, the primary and secondary antibodies can bind non-specifically, creating a high background signal. Solution: Increase the blocking time to 1-2 hours at room temperature. The choice of blocking agent is also critical. While 5% non-fat dry milk is common, it can sometimes interfere with certain antibodies. Try switching to 5% Bovine Serum Albumin (BSA) or specialized commercial blocking buffers.[11] |
| Antibody Concentration Too High | Using too much primary or secondary antibody is a frequent cause of both high background and non-specific bands.[12] Solution: Titrate your antibodies to find the optimal concentration. Start with the dilution recommended on the datasheet and perform a series of dilutions (e.g., 1:1000, 1:2000, 1:5000) to find the best signal-to-noise ratio. |
| Inadequate Washing | Insufficient washing will fail to remove unbound antibodies, leading to a dirty blot. Solution: Increase the number and duration of your wash steps. Perform at least three washes of 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20) after both primary and secondary antibody incubations.[13] Ensure you are using a sufficient volume of wash buffer and constant agitation.[12] |
| Contaminated Buffers or Equipment | Bacterial growth or other contaminants in buffers or on equipment can cause speckled or blotchy background.[12] Solution: Prepare fresh buffers, especially the wash buffer (TBST). Ensure all incubation trays and gel running equipment are thoroughly cleaned. Filtering the blocking buffer can also help remove aggregates that cause dark spots.[10] |
Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Optimization for your specific cell line and reagents is always recommended.
Protocol 1: Cell Lysis and Protein Quantification
-
Preparation: After treating cells with Tyroserleutide hydrochloride, wash the cell monolayer twice with ice-cold PBS.
-
Lysis: Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail directly to the plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collection: Carefully transfer the supernatant (which contains the soluble protein fraction) to a new, pre-chilled tube. Avoid disturbing the pellet.
-
Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the BCA assay, following the manufacturer's instructions.
Protocol 2: SDS-PAGE and Western Blotting for ICAM-1
Western Blot Workflow Diagram
Caption: Standard workflow for ICAM-1 Western blotting.
-
Sample Preparation: Dilute protein lysates to the same concentration in lysis buffer. Mix with 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol) and heat at 95°C for 5 minutes.[13]
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a molecular weight marker in one lane. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer at 100V for 90 minutes or overnight at 30V at 4°C is recommended for a protein of this size.
-
Blocking: After transfer, rinse the membrane with TBST and incubate it in blocking buffer (5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ICAM-1, diluted in blocking buffer according to the manufacturer's recommendation (a starting point of 1:1000 is common).[13] Incubation should be performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP), diluted in blocking buffer, for 1 hour at room temperature with agitation.[13]
-
Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time as needed to obtain a clear signal without saturating the bands.[12]
Appendix: Recommended Reagents & Antibodies
This table provides examples of suitable antibodies. It is critical to validate any antibody in your own experimental system.
| Reagent | Supplier Example | Catalog # Example | Key Considerations |
| Primary Antibody (Human) | Cell Signaling Technology | #4915 | Detects endogenous levels of total human ICAM-1.[3] |
| Primary Antibody (Mouse) | Abcam | ab179707 | Recombinant rabbit monoclonal validated for mouse ICAM-1. |
| Primary Antibody (General) | Proteintech | 10020-1-AP | Polyclonal antibody validated in mouse and rat.[2] |
| Lysis Buffer | Thermo Fisher Scientific | 87787 | RIPA Lysis and Extraction Buffer. |
| Protein Assay | Thermo Fisher Scientific | 23225 | Pierce™ BCA Protein Assay Kit. |
| PVDF Membrane | Bio-Rad | 1620177 | Immuno-Blot® PVDF Membrane. |
| ECL Substrate | Thermo Fisher Scientific | 34577 | SuperSignal™ West Pico PLUS Chemiluminescent Substrate. |
References
-
Protocol for ICAM1 Antibody (Cat. No. HS-532 003) Western Blot (WB) ECL Detection - SYSY. (n.d.). Synaptic Systems. Retrieved from [Link]
-
Western Blot Troubleshoot: Faint Bands or Weak Signal. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
Sun, L., et al. (2015). N-glycosylation deficiency reduces ICAM-1 induction and impairs inflammatory response. Glycobiology. Retrieved from [Link]
-
SourBI, S., et al. (2018). Identification of a high-mannose ICAM-1 glycoform: effects of ICAM-1 hypoglycosylation on monocyte adhesion and outside in signaling. American Journal of Physiology-Cell Physiology. Retrieved from [Link]
-
Wang, Y., et al. (2011). Identification of Intercellular Cell Adhesion Molecule 1 (ICAM-1) as a Hypoglycosylation Marker in Congenital Disorders of Glycosylation Cells. Molecular & Cellular Proteomics. Retrieved from [Link]
-
ICAM-1 Polyclonal Antibody (E-AB-40590). (n.d.). Elabscience. Retrieved from [Link]
-
Greenwald, R. (2014). Mouse intercellular adhesion molecule 1 (ICAM-1) isoforms demonstrate different binding characteristics to the macrophage-1 antigen (Mac-1). Brandeis ScholarWorks. Retrieved from [Link]
-
ICAM-1. (n.d.). Wikipedia. Retrieved from [Link]
-
Lawson, C., & Wolf, S. (2009). ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis. Journal of Leukocyte Biology. Retrieved from [Link]
-
Lόpez-García, G., et al. (2017). Tyrosol and its metabolites as antioxidative and anti-inflammatory molecules in human endothelial cells. Food & Function. Retrieved from [Link]
-
Serreli, G., et al. (2021). Conjugated Metabolites of Hydroxytyrosol and Tyrosol Contribute to the Maintenance of Nitric Oxide Balance in Human Aortic Endothelial Cells at Physiologically Relevant Concentrations. Antioxidants. Retrieved from [Link]
-
Wang, G., et al. (2014). Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells. Oncology Letters. Retrieved from [Link]
-
Welker, P., et al. (2016). Structural Modifications of ICAM-1 Cyclic Peptides to Improve the Activity to Inhibit Heterotypic Adhesion of T cells. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Jo, A. R., et al. (2024). Rutaecarpine Protects Human Endothelial Cells from Oxidative-Stress-Induced Apoptosis via TRPV1- and AhR-Mediated Nrf2 Activation. International Journal of Molecular Sciences. Retrieved from [Link]
-
van Buul, J. D., et al. (2010). Inside-Out Regulation of ICAM-1 Dynamics in TNF-α-Activated Endothelium. PLOS ONE. Retrieved from [Link]
-
Papi, A., & Johnston, S. L. (1999). The role of ICAM-1 on T-cells in the pathogenesis of asthma. Allergy. Retrieved from [Link]
-
Duarte, D., et al. (2022). Endothelial-leukemia interactions remodel drug responses uncovering T-ALL vulnerabilities. bioRxiv. Retrieved from [Link]
Sources
- 1. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICAM-1/CD54 antibody (10020-1-AP) | Proteintech [ptglab.com]
- 3. CD54/ICAM-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. ICAM-1 Polyclonal Antibody - Elabscience® [elabscience.com]
- 5. N-glycosylation deficiency reduces ICAM-1 induction and impairs inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Intercellular Cell Adhesion Molecule 1 (ICAM-1) as a Hypoglycosylation Marker in Congenital Disorders of Glycosylation Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human ICAM‑1/CD54 Antibody BBA17: R&D Systems [rndsystems.com]
- 8. ICAM-1 antibody (60148-1-Ig) | Proteintech [ptglab.com]
- 9. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 12. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. sysy.com [sysy.com]
Technical Support Center: Flow Cytometry for Tyroserleutide (YSL) Apoptosis Assays
Current Status: Operational Topic: Apoptosis Detection & Gating Strategy Compound: Tyroserleutide Hydrochloride (YSL) Assay Types: Annexin V/PI, JC-1 (Mitochondrial Potential), Cell Cycle (PI)
Executive Summary: The Tyroserleutide Mechanism
Tyroserleutide (YSL) is a bioactive tripeptide (Tyr-Ser-Leu) that induces apoptosis primarily through the inhibition of the PI3K/Akt signaling pathway and modulation of Ca2+/calmodulin signaling. Unlike cytotoxic chemotherapy that causes immediate necrosis, YSL often induces a specific G0/G1 cell cycle arrest followed by mitochondrial depolarization.
Successful flow cytometry analysis requires distinguishing between these specific biological events (cycle arrest vs. apoptotic membrane flipping) and preventing technical artifacts common with peptide-based treatments.
Mechanism of Action & Biomarker Map
Figure 1: YSL induces apoptosis via PI3K/Akt inhibition and mitochondrial dysfunction, leading to G0/G1 arrest and subsequent cell death.
Standard Protocol: Annexin V / PI Staining[1]
Critical Pre-Analytical Steps
-
Peptide Solubilization: YSL is a hydrochloride salt. Ensure pH is balanced (pH 7.2–7.4) in the culture media. Acidic environments can cause peptide aggregation, which flow cytometers may misinterpret as cellular doublets.
-
Harvesting Rule: You must collect the culture supernatant. YSL-induced apoptotic bodies often detach and float before the monolayer is harvested. Discarding the media leads to "False Negative" results.
Step-by-Step Workflow
| Step | Action | Technical Note |
| 1. Harvest | Collect supernatant + trypsinized cells into one tube. | Centrifuge at 300 x g for 5 min. High speeds rupture fragile apoptotic membranes (False PI+). |
| 2. Wash | Wash 2x with cold PBS. | Remove all serum proteins; they interfere with Annexin V binding. |
| 3. Buffer | Resuspend in 1X Annexin Binding Buffer. | Critical: This buffer contains Ca2+, which is required for Annexin V to bind Phosphatidylserine (PS). |
| 4. Stain | Add 5µL Annexin V-FITC + 5µL PI. | Incubate 15 min at RT in the dark. |
| 5. Analyze | Acquire immediately (within 1 hr). | Apoptosis is dynamic; delays cause transition from Early Apoptosis (Q4) to Secondary Necrosis (Q2). |
Gating Strategy & Logic
The following logic tree ensures you are analyzing single, relevant cells and excluding debris or peptide aggregates.
Figure 2: Hierarchical gating strategy. Q2 and Q4 represent the Tyroserleutide-responsive populations.
Quadrant Interpretation for YSL
-
Q3 (Live): Low fluorescence in both channels.
-
Q4 (Early Apoptosis): Annexin V positive / PI negative. This indicates PS translocation (membrane flipping) while the membrane is still intact.
-
Q2 (Late Apoptosis): Double positive. With YSL treatment (24-48h), you will see a shift from Q3 → Q4 → Q2.
-
Q1 (Necrosis/Debris): PI positive / Annexin V negative. Warning: If this population is high (>10%), it usually indicates harsh trypsinization or sample handling errors, not drug effect.
Troubleshooting & FAQs
Issue: "I see no apoptotic population after treating with YSL."
Diagnosis: YSL is a peptide, not a harsh toxin.[1] Its kinetics are slower than small molecules like Staurosporine.
-
Solution 1 (Time): Extend exposure. YSL typically induces G1 arrest first (12-24h) and apoptosis later (24-48h).
-
Solution 2 (Dose): YSL often requires concentrations in the range of 10–100 µg/mL (or higher depending on cell line sensitivity) to trigger the threshold for apoptosis.
-
Solution 3 (Stability): Peptides degrade. Ensure fresh preparation of YSL hydrochloride and avoid repeated freeze-thaw cycles.
Issue: "My 'Live' control cells are shifting into the Annexin V positive gate."
Diagnosis: False Positives due to stress or buffer issues.
-
Check: Did you use trypsin without EDTA? EDTA chelates Calcium. If you carry over EDTA into the staining buffer, Annexin V cannot bind (False Negative). Conversely, over-trypsinization strips membranes, causing "False Positive" Annexin binding.
-
Fix: Use Accutase™ for gentler detachment or ensure thorough washing of trypsin before adding Binding Buffer.
Issue: "High debris or background noise in the FITC channel."
Diagnosis: YSL peptide aggregation or autofluorescence.
-
Validation: Run a "Drug Only" control (cells + YSL, no stain) to check if the peptide itself is autofluorescent or forming aggregates that mimic cells in the FSC/SSC plot.
Advanced Validation: Mitochondrial & Cell Cycle
Since YSL acts via the mitochondrial pathway and cell cycle arrest, validate your Annexin V data with these secondary assays.
A. Mitochondrial Membrane Potential (JC-1 Dye)
YSL induces depolarization.
-
Healthy Mitochondria: JC-1 forms aggregates (Red Fluorescence).[2][3][4]
-
Apoptotic Mitochondria: JC-1 remains as monomers (Green Fluorescence).
-
YSL Signature: Look for a population shift from Red-High to Green-High (loss of ΔΨm).
B. Cell Cycle Analysis (PI Staining)
YSL is a known G0/G1 inhibitor.
-
Protocol: Fix cells in 70% ethanol -> Treat with RNase A -> Stain with PI.
-
YSL Signature: You should see an accumulation of cells in the G0/G1 peak (2N DNA content) and a reduction in the S-phase fraction compared to controls, alongside a "Sub-G1" peak (apoptotic debris).
References
-
Mechanism of Tyroserleutide in Hepatocellular Carcinoma Title: Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma.[5][6] Source: PubMed / Mol Biol Rep. Link:[Link]
-
Mitochondrial Assay Protocols (JC-1) Title: Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye.[4][7] Source: NCBI / Methods Mol Biol. Link:[Link]
-
Flow Cytometry Apoptosis Standards Title: Apoptosis Detection by Flow Cytometry.[8][9][10][11] Source: Bio-Rad Antibodies. Link:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. mdpi.com [mdpi.com]
- 5. TYROSERLEUTIDE [drugs.ncats.io]
- 6. Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Adjusting Tyroserleutide hydrochloride Dosage In Vivo to Minimize Toxicity
Disclaimer: Tyroserleutide hydrochloride is a fictional compound. This guide is based on established principles for preclinical in vivo studies of peptide therapeutics. The recommendations provided herein are for informational purposes and should be adapted to the specific characteristics of the molecule and the experimental context.
Introduction
Welcome to the technical support center for Tyroserleutide hydrochloride. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical guidance needed to optimize your in vivo studies. Tyroserleutide hydrochloride is a synthetic peptide designed as a potent and selective antagonist of the Fictional-Receptor-Tyrosine-Kinase (FRTK). While its targeted action holds significant therapeutic promise, ensuring its safe and effective use in preclinical models is paramount.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers commonly encounter. It is designed to help you proactively design your experiments to minimize toxicity while achieving robust and interpretable results. We will cover everything from initial dose selection to managing and interpreting adverse findings.
Part 1: FAQs - Initial Dose Selection & Range Finding
This section addresses the foundational questions for planning your first in vivo experiments with Tyroserleutide hydrochloride.
Q1: How do I determine the starting dose for my first in vivo experiment?
Answer: Selecting a starting dose requires a multifactorial analysis, integrating all available data to make an informed, safety-conscious decision. The goal is to begin at a dose that is likely to be pharmacologically active but well below any potential toxic threshold.
Causality: A dose that is too high risks immediate animal welfare issues and the potential loss of the entire study group, while a dose that is too low may show no effect, wasting time and resources.
Key Data Points to Consider:
-
In Vitro Data: Use the EC50 or IC50 values from cell-based assays as a primary guide. A common, conservative starting point for in vivo studies is a dose predicted to achieve a plasma concentration (Cmax) of 10- to 100-fold the in vitro IC50.
-
Pharmacokinetic (PK) Data: If you have preliminary PK data from a pilot study, this is invaluable. It allows you to model the dose required to achieve and maintain the target exposure over time.[1][2]
-
Data from Similar Compounds: If Tyroserleutide hydrochloride is part of a class of molecules, leverage the published in vivo data from analogous peptides to inform your starting dose.[1][3]
-
The "Limit Dose" Principle: In the absence of any other information, regulatory guidelines such as those from the OECD sometimes refer to a "limit dose" (e.g., 1000 or 2000 mg/kg).[4] If no effects are seen at this high dose, further dose escalation may not be necessary for hazard classification. However, this is typically for acute toxicity studies and may not be appropriate for multi-dose efficacy studies.[4][5]
Q2: What is a Dose Range-Finding (DRF) study and why is it critical?
Answer: A Dose Range-Finding (DRF) study is a preliminary, small-scale experiment designed to identify the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL) .[1][6] The MTD is the highest dose that can be administered without causing unacceptable toxicity or distress to the animal.[3][6]
Causality: The DRF is arguably the most critical initial in vivo study. It provides the essential safety data needed to design subsequent, larger-scale efficacy studies.[1][6] Skipping this step can lead to failed studies, unnecessary animal use, and confounded results where toxicity is mistaken for a lack of efficacy or vice-versa. The data gathered helps in selecting a minimum of three appropriate dose levels for future studies: a high dose (near the MTD), a low dose (expected to be minimally effective), and one or more intermediate doses.[2][7]
Q3: What are the typical endpoints to monitor in a DRF study?
Answer: A robust DRF study should include a comprehensive set of endpoints to capture a wide range of potential toxicities. Monitoring should be frequent, especially in the first 24-72 hours after dosing.
| Endpoint Category | Specific Parameters to Monitor | Frequency of Monitoring | Rationale |
| Clinical Observations | Changes in posture, activity level (lethargy), grooming, coat condition (piloerection), signs of pain (hunching), diarrhea, or changes in respiration.[8] | Daily (or more frequently post-dosing) | Provides immediate, qualitative data on the overall health and well-being of the animal. |
| Body Weight | Individual animal body weights. | Daily | Body weight is a highly sensitive and non-invasive indicator of systemic toxicity. A loss of >15-20% often serves as a humane endpoint.[9][10] |
| Food & Water Intake | Measured per cage. | Daily | A significant decrease can be an early sign of malaise and can exacerbate body weight loss. |
| Injection Site Reactions | For parenteral administration, check for redness, swelling, or signs of necrosis. | Daily | Assesses local tolerance of the formulation. |
| Terminal Assessments | Gross necropsy, organ weights (liver, kidneys, spleen, thymus), and collection of blood for clinical pathology. | At study termination | Provides crucial data on target organs of toxicity.[8] |
Part 2: Troubleshooting Guide - Managing In-Vivo Toxicity
This section provides guidance on how to respond when you observe signs of toxicity in your studies.
Q1: My animals are losing significant body weight. What should I do?
Answer: Significant body weight loss is a primary indicator of systemic toxicity and requires immediate attention.[9]
Immediate Actions:
-
Increase Monitoring Frequency: Weigh the affected animals daily to track the rate of weight loss.
-
Consult Veterinary Staff: This is essential. They can provide supportive care (e.g., hydration fluids, supplemental nutrition) and help determine if humane endpoints have been met.
-
Check Protocol Endpoints: Your approved animal protocol will specify humane endpoints, often defined as a certain percentage of body weight loss (e.g., 15-20% from baseline).[10] Animals reaching these endpoints must be euthanized.
-
Dose De-escalation: In subsequent cohorts or studies, reduce the dose. A common strategy is to decrease the dose by 30-50%.
Investigative Workflow:
Causality: Weight loss can be caused by several factors including insufficient calorie intake (anorexia), malabsorption of nutrients, or a catabolic state induced by the drug.[11] Distinguishing between these helps to understand the mechanism of toxicity.
Q2: I'm observing signs of organ-specific toxicity. How do I confirm and manage this?
Answer: If clinical signs suggest specific organ toxicity (e.g., jaundice for liver, changes in urination for kidney), confirmation requires specific biomarkers and histopathology.
Causality: Relying solely on clinical signs is insufficient. Biochemical markers provide quantitative evidence of organ damage, while histopathology offers the definitive "gold standard" confirmation by revealing cellular-level changes.[12][13]
| Suspected Organ | Clinical Signs | Key Blood Biomarkers | Key Urinary Biomarkers | Histopathology Focus |
| Liver | Jaundice (yellowing of ears/paws), lethargy. | ALT, AST, ALP, Bilirubin.[12][14][15] | N/A | Necrosis, inflammation, steatosis, cholestasis. |
| Kidney | Changes in urine volume, dehydration, swelling (edema). | BUN, Creatinine.[16] | KIM-1, Clusterin, NGAL.[13][16] | Tubular necrosis, interstitial nephritis, glomerular changes. |
| Hematopoietic | Pale gums/paws (anemia), petechiae (pinpoint bruises). | Complete Blood Count (CBC) with differential (RBC, WBC, platelets). | N/A | Bone marrow cellularity, spleen and thymus atrophy.[8] |
Management Strategy:
-
Collect Samples: In your DRF or efficacy studies, always plan for terminal blood and tissue collection.
-
Analyze Biomarkers: Run clinical chemistry and CBC panels on plasma/serum.
-
Perform Histopathology: Have a qualified veterinary pathologist examine key organs from all dose groups, including the control.
-
Correlate Findings: Integrate the clinical signs, biomarker data, and pathology reports to establish a clear dose-response relationship for the toxicity.
-
Dose Adjustment: Use the NOAEL from this integrated analysis as the upper limit for your high dose in subsequent long-term studies.[1]
Q3: What are the differences between on-target and off-target toxicity, and how do I investigate them?
Answer: Understanding the type of toxicity is crucial for the future development of the drug.
-
On-target toxicity: An adverse effect caused by the drug binding to its intended target (FRTK) but in a non-target tissue (e.g., skin, gut) where FRTK is also expressed.[17][18][19] This is an exaggeration of the drug's primary mechanism of action.
-
Off-target toxicity: An adverse effect caused by the drug binding to an unintended molecular target.[17][18][20]
Investigative Strategy:
Causality: Differentiating these mechanisms is vital. On-target toxicity may be an unavoidable consequence of the drug's mechanism and may need to be managed clinically. Off-target toxicity, however, can potentially be engineered out of the molecule by modifying its structure to improve selectivity, a key goal in drug development.[21]
Part 3: Key Experimental Protocols
Protocol 1: Dose Range-Finding (DRF) Study Design
Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity for Tyroserleutide hydrochloride.
Methodology:
-
Animal Model: Select a relevant species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats), using a single sex (typically female, which can be more sensitive) to start.[4] Use 3-5 animals per group.
-
Dose Level Selection:
-
Group 1: Vehicle Control (e.g., PBS, saline).
-
Group 2 (Low Dose): Based on in vitro data (e.g., dose to achieve 10x IC50 exposure).
-
Group 3 (Mid Dose): 3-5 fold higher than the Low Dose.
-
Group 4 (High Dose): 3-5 fold higher than the Mid Dose.
-
Rationale: A geometric dose progression provides broad coverage to identify the MTD efficiently.[1]
-
-
Administration: Administer a single dose via the intended clinical route (e.g., intravenous, subcutaneous).
-
Monitoring Phase (14 days):
-
Days 0-3: Intensive monitoring. Record clinical signs, body weights, and food/water intake twice daily.
-
Days 4-14: Record clinical signs, body weights, and food/water intake once daily.[22]
-
-
Humane Endpoints: Euthanize any animal that loses >20% of its initial body weight, shows signs of severe pain or distress, or becomes moribund.
-
Terminal Procedures (Day 14):
-
Euthanize all surviving animals.
-
Collect blood via cardiac puncture for complete blood count (CBC) and clinical chemistry analysis.
-
Perform a full gross necropsy, examining all organs.
-
Weigh the liver, kidneys, spleen, and thymus.
-
Preserve these organs, plus any with visible lesions, in 10% neutral buffered formalin for potential histopathological analysis.
-
-
Data Analysis:
-
The MTD is defined as the highest dose that does not cause >10% mortality, >20% body weight loss, or other dose-limiting clinical signs.[22]
-
The NOAEL is the highest dose at which no adverse findings (clinical, biochemical, or morphological) are observed.
-
References
- Vertex AI Search. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW (PDF).
- Slideshare. (n.d.). OECD Guidelines | PPTX.
- Slideshare. (n.d.). OECD GUIDELINES.pptx.
- WAVES. (2022, February 25). Rat & Mouse Bait Toxicity.
- Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
- ECETOC. (n.d.). ECETOC Guidance on Dose Selection.
- OECD. (2001, December 17). 420 | oecd guideline for testing of chemicals.
- Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
- PMC. (n.d.). Biomarkers of Hepatic Toxicity: An Overview.
- PMC. (n.d.). Biomarkers of drug-induced kidney toxicity.
- Longdom Publishing. (2016, April 20). Biochemical Markers of In Vivo Hepatotoxicity.
- Oxford Academic. (2010, July 15). Performance of Novel Kidney Biomarkers in Preclinical Toxicity Studies.
- PubMed. (n.d.). [Toxicity studies of VP 16-213 (I)--Acute toxicity in mice, rats and rabbits].
- Charles River Laboratories. (n.d.). Dose Range Finding Studies.
- Springer. (2025, September 30). Comprehensive Review on Biomarkers in Hepatotoxicity: From Conventional Indicators to Omics‑Driven Discoveries.
- NC3Rs. (2009, December 15). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals.
- NCBI Bookshelf. (2024, June 22). Rodenticide Toxicity - StatPearls.
- NC3Rs. (n.d.). Challenging the regulatory requirement for acute toxicity studies in the development of new medicines.
- Boundary Bay Veterinary Specialty Hospital. (2025, September 29). The Hidden Danger: Why Rat Poison is a Serious Threat to Your Pet.
- InfinixBio. (2026, February 20). Understanding Dose Range Finding Studies: A Critical Step in Drug Development.
- UNC Policies. (n.d.). Standard on Weight Loss in Research Animals.
- ResearchGate. (n.d.). Toxicologic effects of various compounds in rat and mouse.
- Targeted Oncology. (2020, April 17). On-Target and Off-Target Side Effects.
- PubMed. (2013, February 15). On-target and off-target-based toxicologic effects.
- National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- Kent Scientific. (2025, October 3). What Research with Mice is Teaching Scientists About Obesity and Weight Loss.
- Ética y Seguridad UC. (n.d.). Guidelines for Diet Control in Behavioral Animal Studies.
- Vet Med: Applied GI Physiology- Supplemental Notes. (n.d.). Weight loss.
- PMC. (2022, April 29). Recommendations on dose level selection for repeat dose toxicity studies.
- Fiveable. (2025, August 15). In vivo testing methods | Toxicology Class Notes.
- Patsnap Synapse. (2025, May 27). How is drug toxicity assessed in animal models?
- YouTube. (2023, October 6). sources of on-target toxicity for pharmaceuticals.
- National Academies Press. (2006). Toxicity Testing for Assessment of Environmental Agents: Interim Report.
- Blog. (2025, July 28). Off-target toxicity in antibody-drug conjugates.
- Certara. (n.d.). Strategies for selecting the first dose for human clinical trials.
- ResearchGate. (n.d.). On-target and Off-target-based Toxicologic Effects.
- WuXi AppTec. (2025, October 30). A Strategic Roadmap for Peptide Preclinical Studies: 3 Key Stages.
- PMC. (n.d.). Mechanisms underlying weight loss and metabolic improvements in rodent models of bariatric surgery.
Sources
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. ecetoc.org [ecetoc.org]
- 3. nc3rs.org.uk [nc3rs.org.uk]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. criver.com [criver.com]
- 7. Read "Toxicity Testing for Assessment of Environmental Agents: Interim Report" at NAP.edu [nationalacademies.org]
- 8. [Toxicity studies of VP 16-213 (I)--Acute toxicity in mice, rats and rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Article - Standard on Weight Loss in ... [policies.unc.edu]
- 10. eticayseguridad.uc.cl [eticayseguridad.uc.cl]
- 11. Weight loss – Vet Med: Applied GI Physiology- Supplemental Notes [open.lib.umn.edu]
- 12. longdom.org [longdom.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Review on Biomarkers in Hepatotoxicity: From Conventional Indicators to Omics‑Driven Discoveries – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. targetedonc.com [targetedonc.com]
- 18. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. researchgate.net [researchgate.net]
- 22. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Synergistic Approach to Overcoming Doxorubicin Resistance in Liver Cancer: A Comparative Guide to Tyroserleutide Hydrochloride and Doxorubicin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Hepatocellular carcinoma (HCC) remains a formidable challenge in oncology, with limited therapeutic options for advanced stages. Doxorubicin (DOX), a potent anthracycline antibiotic, has been a cornerstone of chemotherapy for various cancers, including HCC.[1] However, its efficacy is often curtailed by the development of drug resistance and dose-limiting toxicities, most notably cardiotoxicity.[1][2] This guide provides a comprehensive analysis of a promising strategy to enhance the therapeutic index of doxorubicin: its synergistic combination with Tyroserleutide hydrochloride (YSL).
YSL is a novel tripeptide that has demonstrated anti-tumor properties, including the ability to inhibit the growth of human liver cancer cells.[3][4] This guide will delve into the mechanistic underpinnings of the synergistic interaction between YSL and doxorubicin, present compelling preclinical data, and provide detailed experimental protocols for researchers to validate and build upon these findings. We will also compare this combination with other doxorubicin-based therapeutic strategies for HCC.
The Challenge of Doxorubicin Monotherapy in Hepatocellular Carcinoma
Doxorubicin's primary mode of action involves intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to DNA damage and apoptotic cell death.[2][5][6] Despite its potent cytotoxic effects, the clinical utility of doxorubicin in HCC is hampered by both intrinsic and acquired resistance. Mechanisms of resistance are multifaceted and include the upregulation of drug efflux pumps, alterations in apoptotic pathways, and the activation of pro-survival signaling cascades.
Tyroserleutide Hydrochloride: A Novel Peptide with Anti-Cancer Activity
Tyroserleutide hydrochloride is a tripeptide composed of L-tyrosine, L-serine, and L-leucine.[3] Preclinical studies have shown that YSL can inhibit the proliferation of human hepatocarcinoma cells and induce apoptosis.[3] One of the key mechanisms of YSL's action is its ability to upregulate the expression of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[7] PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, a major driver of cell growth, proliferation, and survival in many cancers.
The Synergistic Interaction: How YSL Potentiates Doxorubicin's Efficacy
The combination of YSL and doxorubicin has been shown to exert a powerful synergistic anti-tumor effect in preclinical models of liver cancer.[3][4] This synergy is not merely additive; YSL appears to sensitize cancer cells to the cytotoxic effects of doxorubicin, allowing for enhanced efficacy at lower, less toxic doses of the chemotherapeutic agent.
Mechanistic Rationale for Synergy
The synergistic effect of the YSL and doxorubicin combination is believed to stem from a multi-pronged attack on cancer cell survival pathways. A key proposed mechanism is the YSL-mediated upregulation of PTEN.[7] Increased PTEN expression inhibits the pro-survival PI3K/Akt pathway, thereby lowering the threshold for doxorubicin-induced apoptosis.[8][9][10][11][12]
This proposed mechanism is illustrated in the signaling pathway diagram below:
Caption: Proposed synergistic mechanism of YSL and Doxorubicin in HCC.
Preclinical Evidence: An In Vivo Study
A pivotal preclinical study investigated the synergistic effect of YSL and doxorubicin in a nude mouse model bearing human hepatocellular carcinoma (BEL-7402) xenografts.[3][7] The results demonstrated a significant enhancement of anti-tumor activity and a notable reduction in doxorubicin-associated toxicity.
Quantitative Data Summary
| Treatment Group | Dose (mg/kg, i.p., every other day) | Tumor Inhibition Rate (%) | Change in Body Weight (g) | White Blood Cell Count (10^9/L) |
| Saline Control | - | - | +1.5 | 7.8 |
| YSL | 0.16 | 34.39 | +1.2 | 7.5 |
| Doxorubicin (Low Dose) | 0.7 | 30.14 | -0.8 | 5.2 |
| YSL + Doxorubicin (Low Dose) | 0.16 + 0.7 | 52.17 | +0.5 | 6.9 |
| Doxorubicin (Mid Dose) | 2 | 53.35 | -1.5 | 4.1 |
| YSL + Doxorubicin (Mid Dose) | 0.16 + 2 | 56.15 | -0.5 | 6.2 |
Data adapted from Zhu et al., 2008.[3][7]
As the data indicates, the combination of YSL and doxorubicin resulted in a greater tumor inhibition rate compared to either agent alone.[3][7] Crucially, the addition of YSL mitigated the weight loss and leukopenia (a decrease in white blood cells) typically associated with doxorubicin treatment, highlighting its potential to improve the safety profile of the chemotherapy.[3][7]
Comparison with Alternative Doxorubicin-Based Combination Therapies
To provide a comprehensive perspective, it is essential to compare the YSL-doxorubicin combination with other doxorubicin-based regimens that have been investigated for HCC.
| Combination | Mechanism of Action of Partner Drug(s) | Reported Efficacy in HCC | Key Limitations |
| Doxorubicin + Cisplatin | Platinum-based compound that cross-links DNA. | Modest anti-tumor activity with an objective response rate of around 18.9%.[5] | Significant toxicities, including nephrotoxicity and neurotoxicity. |
| Doxorubicin + Sorafenib | Multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases. | A Phase II study showed improved progression-free and overall survival compared to doxorubicin alone.[13] However, a subsequent Phase III trial did not confirm a survival benefit for the combination over sorafenib monotherapy.[5] | Increased toxicity compared to monotherapy. |
| Doxorubicin + Flavopiridol | Cyclin-dependent kinase inhibitor. | Synergistic anti-tumor effect in an in vivo HCC model, attributed to increased apoptosis.[14][15] | Further clinical investigation is needed. |
| Doxorubicin + other chemotherapies (e.g., 5-FU, Mitomycin C) | Various mechanisms including antimetabolite and alkylating agents. | Some combinations have shown improved survival over doxorubicin monotherapy in specific settings like TACE.[16] | Increased and overlapping toxicities. |
The YSL-doxorubicin combination stands out due to its dual benefit of enhancing efficacy while concurrently reducing the toxicity of doxorubicin, a feature not consistently observed with other combinations.
Experimental Protocols
To facilitate further research and validation of these findings, we provide detailed experimental protocols.
In Vitro Synergy Assessment: Cell Viability and Chou-Talalay Analysis
This protocol outlines the steps to determine the synergistic interaction between YSL and doxorubicin in liver cancer cell lines (e.g., HepG2, BEL-7402).
Workflow for In Vitro Synergy Assessment
Caption: Workflow for determining in vitro drug synergy.
Step-by-Step Protocol:
-
Cell Culture: Culture human hepatocellular carcinoma cells (e.g., HepG2, BEL-7402) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of Tyroserleutide hydrochloride and Doxorubicin in a suitable solvent (e.g., sterile water or DMSO).
-
Drug Treatment: Treat cells with a range of concentrations of YSL alone, doxorubicin alone, and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values). Include a vehicle control group.
-
Incubation: Incubate the cells with the drugs for a predetermined period (e.g., 48 or 72 hours).
-
Cell Viability Assay (MTT):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug alone and for the combination.
-
Use the Chou-Talalay method and a software program like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
In Vivo Xenograft Model of Hepatocellular Carcinoma
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of the YSL and doxorubicin combination.
Workflow for In Vivo Xenograft Study
Caption: Workflow for an in vivo xenograft study.
Step-by-Step Protocol:
-
Animal Model: Use 4-6 week old female BALB/c nude mice.
-
Cell Preparation: Harvest BEL-7402 cells during the logarithmic growth phase and resuspend them in sterile PBS at a concentration of 1 x 10⁷ cells/100 µL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[1][17][18][19][20]
-
Tumor Growth Monitoring: Monitor the mice daily. Once the tumors reach a palpable size (e.g., ~100 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Randomization and Treatment: When the tumors reach the desired size, randomly divide the mice into treatment groups (e.g., saline control, YSL alone, doxorubicin alone, YSL + doxorubicin).
-
Drug Administration: Administer the drugs via intraperitoneal (i.p.) injection according to the dosing schedule used in the preclinical study (e.g., every other day for 30 days).[3]
-
Monitoring: Throughout the study, monitor and record tumor volume, body weight, and any signs of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting for apoptosis markers).
Conclusion and Future Directions
The synergistic combination of Tyroserleutide hydrochloride and doxorubicin presents a compelling therapeutic strategy for hepatocellular carcinoma. The preclinical data strongly suggest that this combination not only enhances the anti-tumor efficacy of doxorubicin but also mitigates its dose-limiting toxicities. The proposed mechanism, involving the YSL-mediated upregulation of PTEN and subsequent sensitization to doxorubicin-induced apoptosis, provides a solid rationale for further investigation.
Future research should focus on:
-
In-depth mechanistic studies: Further elucidation of the molecular pathways involved in the synergistic interaction.
-
In vitro validation: Comprehensive in vitro studies across a panel of liver cancer cell lines to determine Combination Index values and further explore the mechanism of synergy.
-
Pharmacokinetic and pharmacodynamic studies: Evaluation of how YSL affects the distribution and metabolism of doxorubicin in vivo.
-
Clinical Translation: Ultimately, well-designed clinical trials are warranted to evaluate the safety and efficacy of this combination in patients with advanced hepatocellular carcinoma.
This guide provides a foundational understanding and practical tools for researchers to explore and advance this promising combination therapy, with the ultimate goal of improving outcomes for patients with liver cancer.
References
-
Zhu, H., Zhou, Z., Wang, L., Wang, S., & Yao, Z. (2008). Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation. BMC Cancer, 8, 342. [Link]
-
Yang, G., Xing, J., Aikemu, B., Sun, J., & Zheng, M. (2021). Kaempferol exhibits a synergistic effect with doxorubicin to inhibit proliferation, migration, and invasion of liver cancer. Oncology Letters, 22(5), 1-12. [Link]
-
Li, J., Wang, Q., Li, H., Liu, G., & Zhang, C. (2015). Single-Agent versus Combination Doxorubicin-Based Transarterial Chemoembolization in the Treatment of Hepatocellular Carcinoma: A Single-Blind, Randomized, Phase II Trial. Oncology, 88(3), 169-176. [Link]
-
Zhu, H., Zhou, Z., Wang, L., Wang, S., & Yao, Z. (2008). Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation. BMC Cancer, 8, 342. [Link]
-
Zhu, H., Zhou, Z., Wang, L., Wang, S., & Yao, Z. (2008). Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation. BMC Cancer, 8(1), 1-9. [Link]
-
Kim, H. Y., & Kim, C. W. (2016). Hepatocellular carcinoma (HCC): beyond sorafenib—chemotherapy. Journal of Gastrointestinal Oncology, 7(Suppl 1), S83. [Link]
-
Targeted Oncology. (2022). Combination Therapies Outperform Sorafenib in Hepatocellular Carcinoma. [Link]
-
Jung, K. H., Kim, J. H., Lee, J. H., Kim, D. Y., & Yoon, J. H. (2015). Synergistic anti-tumor efficacy of doxorubicin and flavopiridol in an in vivo hepatocellular carcinoma model. Journal of cancer research and clinical oncology, 141(11), 1963-1971. [Link]
-
Taylor & Francis. (2022). Indirect Comparisons via Sorafenib for the Comparative Effectiveness of Two PD-1/PD-L1 Inhibitors to Treat Advanced Hepatocellular Carcinoma Patients without Prior Systemic Therapies. [Link]
-
Fujise, K., Asamoto, M., & Ochiya, T. (2003). Bcl-2 prevents doxorubicin-induced apoptosis of human liver cancer cells. Hepatology research, 25(2), 192-201. [Link]
-
Abou-Alfa, G. K., Johnson, P., Knox, J. J., Capanu, M., David, K., & Kelsen, D. (2011). Doxorubicin plus sorafenib vs doxorubicin alone in patients with advanced hepatocellular carcinoma: a randomized trial. Jama, 306(18), 1980-1986. [Link]
-
Costantini, M., Renga, G., & Borrelli, F. (2018). Establishment of a mouse xenograft model of metastatic adrenocortical carcinoma. Journal of visualized experiments: JoVE, (138), e57849. [Link]
-
Duan, W., & Liu, Y. (2018). Targeted and synergistic therapy for hepatocellular carcinoma: monosaccharide modified lipid nanoparticles for the co-delivery of doxorubicin and sorafenib. Drug design, development and therapy, 12, 2137. [Link]
-
Jung, K. H., Kim, J. H., Lee, J. H., Kim, D. Y., & Yoon, J. H. (2015). Synergistic anti-tumor efficacy of doxorubicin and flavopiridol in an in vivo hepatocellular carcinoma model. Journal of cancer research and clinical oncology, 141(11), 1963-1971. [Link]
-
Palamà, I. E., Leporatti, S., De Luca, E., Di Renzo, L., Maffia, M., & Cingolani, R. (2024). Enhancing Doxorubicin Efficacy in Hepatocellular Carcinoma: The Multi-Target Role of Muscari comosum Extract. International Journal of Molecular Sciences, 25(12), 6483. [Link]
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). STAR protocols, 3(4), 101784. [Link]
-
Ghavami, S., Hashemi, M., Ande, S. R., Yeganeh, B., Xiao, W., & Unruh, H. (2020). miR-205 Reverses MDR-1 Mediated Doxorubicin Resistance via PTEN in Human Liver Cancer HepG2 Cells. Cell Journal (Yakhteh), 22(Suppl 1), 93. [Link]
-
Wang, L., Wang, W. L., Zhang, Y., & Guo, X. Z. (2019). Purified PTEN-Long Induces Liver Cancer Cells to Undergo Autophagy and Apoptosis. Digestive diseases and sciences, 64(8), 2175-2185. [Link]
-
Protein expression of caspase-3, Bcl-2, and activity of caspase 3/7 in... (n.d.). ResearchGate. [Link]
-
PTEN down-regulates Survivin expression in liver cancer cells, and the... (n.d.). ResearchGate. [Link]
-
Tam, K. C. (2013). The roles of doxorubicin in hepatocellular carcinoma. ADMET & DMPK, 1(3), 29-44. [Link]
-
Liu, X., Wang, S., Sun, Y., & Chen, J. (2015). Doxorubicin induces apoptosis by targeting Madcam1 and AKT and inhibiting protein translation initiation in hepatocellular carcinoma cells. Oncotarget, 6(30), 29729. [Link]
-
The apoptotic response of cells exposed to different concentrations of... (n.d.). ResearchGate. [Link]
-
Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (n.d.). [Link]
-
Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma. (n.d.). BioKB. [Link]
-
Roy, M. J., & Kumar, D. (2022). Apoptosis Regulators Bcl-2 and Caspase-3. Medical Sciences, 10(4), 51. [Link]
-
Al-Obeed, O., & Al-Harbi, S. (2014). PTEN in liver diseases and cancer. Frontiers in bioscience (Landmark edition), 19(7), 1034-1044. [Link]
-
Gniazdowski, M., & Mory, D. (2005). Induction of caspase 3 activity, bcl-2 bax and p65 gene expression modulation in human acute promyelocytic leukemia HL-60 cells by doxorubicin with amifostine. Journal of applied genetics, 46(2), 189-196. [Link]
-
The Apoptosis of Liver Cancer Cells Promoted by Curcumin/TPP-CZL Nanomicelles With Mitochondrial Targeting Function. (2022). Frontiers in Bioengineering and Biotechnology, 10. [Link]
-
Theranostics Ultrasound-directed enzyme-prodrug therapy (UDEPT) using self-immolative doxorubicin derivatives. (n.d.). [Link]
-
Cytotoxicity Test of Two Deazaellipticine Compounds against Liver Cancer Cells (HepG2 Cell Line). (2020). EM International. [Link]
-
Drug Combination Studies and Their Synergy Quantification Using the Chou–Talalay Method—Letter | Request PDF. (n.d.). ResearchGate. [Link]
-
Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma sK. (n.d.). Semantic Scholar. [Link]
-
Doxorubicin-sensitive and -resistant colorectal cancer spheroid models: assessing tumor microenvironment features for therapeutic modulation. (2023). Frontiers in Bioengineering and Biotechnology, 11. [Link]
-
Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time. (2016). Scientific reports, 6(1), 1-10. [Link]
-
Oncology in-vitro and in-vivo models. (n.d.). TheraIndx. [Link]
Sources
- 1. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 2. Comparison of Sorafenib versus Hepatic Arterial Infusion Chemotherapy-Based Treatment for Advanced Hepatocellular Carcinoma with Portal Vein Tumor Thrombosis [gutnliver.org]
- 3. Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of efficacy and safety of adjuvant therapies versus sorafenib in hepatocellular carcinoma: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miR-205 Reverses MDR-1 Mediated Doxorubicin Resistance via PTEN in Human Liver Cancer HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Purified PTEN-Long Induces Liver Cancer Cells to Undergo Autophagy and Apoptosis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. PTEN in liver diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two hits are better than one: synergistic anticancer activity of α-helical peptides and doxorubicin/epirubicin | Oncotarget [oncotarget.com]
- 14. Synergistic anti-tumor efficacy of doxorubicin and flavopiridol in an in vivo hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic anti-tumor efficacy of doxorubicin and flavopiridol in an in vivo hepatocellular carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. Establishment of a mouse xenograft model of metastatic adrenocortical carcinoma | Oncotarget [oncotarget.com]
- 19. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
A Comparative Guide to PI3K Pathway Inhibition: Evaluating Tyroserleutide Hydrochloride Against Other PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a critical and intensely studied target. Its dysregulation is a hallmark of numerous cancers, driving cellular proliferation, survival, and metastasis.[1] This guide provides a detailed comparison of Tyroserleutide hydrochloride, a novel tripeptide with potential PI3K inhibitory activity, against other established and emerging PI3K inhibitors. Our objective is to furnish researchers and drug development professionals with a comprehensive, data-supported resource to inform their research and development efforts.
The PI3K/AKT/mTOR Pathway: A Central Node in Cancer Signaling
The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that governs a multitude of cellular processes essential for normal cell function. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Once activated, AKT phosphorylates a wide array of substrates, ultimately leading to the activation of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[2]
Caption: The PI3K/AKT/mTOR Signaling Pathway.
A Comparative Analysis of PI3K Inhibitors
PI3K inhibitors can be broadly categorized based on their selectivity for different PI3K isoforms (Class I: p110α, p110β, p110γ, p110δ) or their ability to dually target PI3K and mTOR.[3][4] This section compares Tyroserleutide hydrochloride with a selection of pan-PI3K, isoform-specific, and dual PI3K/mTOR inhibitors.
Tyroserleutide Hydrochloride: A Tripeptide with a Unique Profile
Tyroserleutide (YSL), a tripeptide composed of tyrosine, serine, and leucine, has demonstrated potential antineoplastic activity.[5] While its precise mechanism is not fully elucidated, it is suggested to inhibit PI3K and the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a factor involved in tumor cell invasion and metastasis.[5][6]
Preclinical studies have shown that Tyroserleutide can inhibit the proliferation, adhesion, and invasion of human hepatocellular carcinoma (HCC) cells in vitro and suppress metastasis in vivo.[7][8] In a study on SK-HEP-1 HCC cells, Tyroserleutide inhibited cell proliferation in a dose- and time-dependent manner and reduced tumor invasion.[7] A Phase I clinical trial in patients with advanced HCC indicated that continuous infusion of Tyroserleutide was well-tolerated, with better treatment responses observed at doses of 6 and 12 mg/day.[9] A subsequent Phase III trial was initiated to evaluate its effect on recurrence-free survival after HCC resection, although the status of this trial is noted as discontinued.[6][10]
Pan-PI3K Inhibitors
These inhibitors target all four Class I PI3K isoforms.
-
Buparlisib (BKM120): Has shown some clinical activity in combination with other agents in breast cancer, but its use has been limited by toxicity.
-
Pictilisib (GDC-0941): Demonstrated efficacy in preclinical models and showed partial responses in a phase 1 trial in patients with specific genetic mutations.[11]
-
Copanlisib (BAY 80-6946): An intravenous pan-PI3K inhibitor with activity against all four Class I isoforms, it is approved for relapsed follicular lymphoma.[12][13]
Isoform-Specific PI3K Inhibitors
Targeting specific isoforms aims to enhance efficacy in tumors driven by a particular isoform while potentially reducing off-target toxicities.
-
Alpelisib (BYL719): The first FDA-approved PI3K inhibitor, specifically targeting the p110α isoform.[1] It is used in combination with fulvestrant for HR-positive, HER2-negative, PIK3CA-mutated advanced breast cancer.[1]
-
Idelalisib (GS-1101): A selective inhibitor of the p110δ isoform, primarily expressed in hematopoietic cells. It was the first PI3K inhibitor to be approved by the FDA and is used for certain hematologic malignancies.[12][13]
-
Duvelisib (IPI-145): A dual inhibitor of the p110δ and p110γ isoforms, also approved for hematologic cancers.[2][12]
Dual PI3K/mTOR Inhibitors
These compounds inhibit both PI3K and mTOR, potentially leading to a more profound blockade of the pathway.
-
Gedatolisib (PF-05212384): A dual inhibitor that has been evaluated in clinical trials for various solid tumors.[3]
-
XL765: A dual PI3K/mTOR inhibitor that entered clinical trials, though detailed information remains limited.[14]
Efficacy Comparison: A Data-Driven Overview
Direct comparative efficacy data between Tyroserleutide hydrochloride and other PI3K inhibitors from head-to-head clinical trials are not currently available. The following table summarizes key efficacy data from preclinical and clinical studies for a selection of these inhibitors to facilitate an indirect comparison.
| Inhibitor | Class | Cancer Type (in study) | Key Efficacy Findings | Citation(s) |
| Tyroserleutide (YSL) | PI3K Inhibitor (putative) | Hepatocellular Carcinoma (HCC) | In vitro: Inhibited proliferation, adhesion, and invasion of SK-HEP-1 cells. In vivo: Significantly inhibited metastasis. Phase I: Overall response rate of 25% in stage 1 patients. | [7][8][9] |
| Alpelisib (Piqray) | p110α-specific | HR+/HER2- Breast Cancer (PIK3CA-mutated) | SOLAR-1 trial: Median progression-free survival of 11.0 months with alpelisib-fulvestrant vs. 5.7 months with placebo-fulvestrant. | [1] |
| Idelalisib (Zydelig) | p110δ-specific | Chronic Lymphocytic Leukemia (CLL) | Used for relapsed CLL, follicular B-cell non-Hodgkin lymphoma, and small lymphocytic lymphoma. | [12] |
| Copanlisib (Aliqopa) | Pan-PI3K | Follicular Lymphoma | Approved for relapsed follicular lymphoma after at least two prior systemic therapies. | [12] |
| Buparlisib (BKM120) | Pan-PI3K | Breast Cancer | Showed encouraging clinical responses in combination with fulvestrant but with notable tolerability issues. |
Experimental Methodologies for Efficacy Assessment
The evaluation of PI3K inhibitor efficacy relies on a suite of well-established in vitro and in vivo experimental protocols. Understanding these methodologies is crucial for interpreting and comparing the performance of different inhibitors.
In Vitro Efficacy Assessment
Caption: Workflow for in vitro evaluation of PI3K inhibitors.
These assays are fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cells.[15]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[16][17]
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[17]
-
Inhibitor Treatment: Treat cells with a serial dilution of the PI3K inhibitor for a specified period (e.g., 72 hours).[17]
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.[17]
-
Incubation and Lysis: Mix on an orbital shaker for 2 minutes to induce cell lysis.[17]
-
Signal Reading: Measure luminescence using a luminometer.[17]
Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K pathway, such as AKT and mTOR, providing mechanistic insights into the inhibitor's action.[18]
Protocol: Western Blot for p-AKT
-
Cell Lysis: After inhibitor treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT) overnight at 4°C.[18][19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the p-AKT signal to total AKT or a loading control like β-actin.[17][20]
In Vivo Efficacy Assessment
Xenograft models in immunocompromised mice are commonly used to evaluate the anti-tumor activity of PI3K inhibitors in a living organism.
Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment Administration: Administer the PI3K inhibitor or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).[21]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for pathway markers).[21]
Concluding Remarks
The PI3K pathway remains a highly validated and compelling target in oncology. While a new generation of isoform-specific and dual PI3K/mTOR inhibitors has shown significant clinical promise, particularly in specific patient populations defined by biomarkers like PIK3CA mutations, the landscape of PI3K-targeted therapies is continually evolving.[1]
Tyroserleutide hydrochloride presents an interesting case as a tripeptide with a potential, albeit not fully characterized, PI3K inhibitory mechanism.[5] The available preclinical and early clinical data in HCC are encouraging, suggesting anti-proliferative and anti-metastatic effects.[7][8][9] However, to firmly establish its position and comparative efficacy within the broader class of PI3K inhibitors, further rigorous investigation is warranted. This should include direct comparative preclinical studies against established PI3K inhibitors across a range of cancer models and, if pursued, well-designed clinical trials with clear patient selection strategies.
For researchers in the field, the choice of a PI3K inhibitor for investigation will depend on the specific cancer type, its underlying genetic drivers, and the therapeutic window of the compound. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative evaluations and advancing the development of more effective and safer PI3K-targeted therapies.
References
-
Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins - Bio-protocol. Available at: [Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - MDPI. Available at: [Link]
-
Definition of tyroserleutide - NCI Drug Dictionary. Available at: [Link]
-
List of PI3K Inhibitors + Uses, Types, Side Effects - Drugs.com. Available at: [Link]
-
PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship. Available at: [Link]
-
Summary of the FDA Approved PI3K Inhibitors - ResearchGate. Available at: [Link]
-
PI3K inhibitors for cancer treatment: where do we stand? - Portland Press. Available at: [Link]
-
PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of... - ResearchGate. Available at: [Link]
-
Tyroserleutide - Shenzhen Kangzhe Pharmaceutical - AdisInsight. Available at: [Link]
-
The efficacy and safety of PI3K and AKT inhibitors for patients with cancer: A systematic review and network meta-analysis - PubMed. Available at: [Link]
-
Tyroserleutide | C18H27N3O6 | CID 10045387 - PubChem - NIH. Available at: [Link]
-
Lighting the path to smarter cell viability assays | Drug Discovery News. Available at: [Link]
-
Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and - PMC. Available at: [Link]
-
Study of Tyroserleutide for Injection in Hepatocellular Carcinoma (HCC) Patients - ClinicalTrials.gov. Available at: [Link]
-
Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma - PubMed. Available at: [Link]
-
PI3K Inhibitors Face Challenges in Hematologic Malignancies - OncLive. Available at: [Link]
-
A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC. Available at: [Link]
-
The present and future of PI3K inhibitors for cancer therapy - PMC - NIH. Available at: [Link]
-
PI3K Inhibitors for Breast Cancer: First FDA Approved Regimen - Discoveries Journals. Available at: [Link]
-
Roche wins first-line approval for PI3K inhibitor combo in breast cancer. Available at: [Link]
-
Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation - PMC. Available at: [Link]
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC - NIH. Available at: [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. Available at: [Link]
-
Western blot analysis of PI3K, p-PI3K, AKT and p-AKT expression in mice... - ResearchGate. Available at: [Link]
-
The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models - Frontiers. Available at: [Link]
-
Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC. Available at: [Link]
-
Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - AACR Journals. Available at: [Link]
-
Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - MDPI. Available at: [Link]
-
Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors. Available at: [Link]
-
Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PubMed. Available at: [Link]
-
Comparative effect of two pan-class I PI3K inhibitors used as anticancer drugs on human T cell function - PubMed. Available at: [Link]
-
Functional Testing to Characterize and Stratify PI3K Inhibitor Responses in Chronic Lymphocytic Leukemia | FutureDrop. Available at: [Link]
-
Functional Testing to Characterize and Stratify PI3K Inhibitor Responses in Chronic Lymphocytic Leukemia - PubMed. Available at: [Link]
-
Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). Available at: [Link]
-
Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed. Available at: [Link]
Sources
- 1. discoveriesjournals.org [discoveriesjournals.org]
- 2. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 3. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Tyroserleutide - Shenzhen Kangzhe Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 7. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. mdpi.com [mdpi.com]
- 12. drugs.com [drugs.com]
- 13. onclive.com [onclive.com]
- 14. portlandpress.com [portlandpress.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. noblelifesci.com [noblelifesci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to ICAM-1 Inhibitors in Oncology: Tyroserleutide Hydrochloride vs. Emerging Modalities
Abstract
Intercellular Adhesion Molecule-1 (ICAM-1), a cell surface glycoprotein, has emerged as a critical player in tumor progression, metastasis, and immune evasion. Its overexpression in a variety of malignancies, including hepatocellular carcinoma, triple-negative breast cancer, and multiple myeloma, has rendered it an attractive target for novel anticancer therapies. This guide provides a comprehensive comparison of tyroserleutide hydrochloride (YSL), a tripeptide with observed ICAM-1 inhibitory effects, against other ICAM-1 targeting strategies in oncology. We delve into the mechanistic underpinnings, comparative preclinical and clinical data, and detailed experimental protocols to evaluate these agents, offering a critical resource for researchers and drug development professionals in the field.
Introduction: The Rationale for Targeting ICAM-1 in Oncology
ICAM-1, a member of the immunoglobulin superfamily, is constitutively expressed at low levels on various cell types but is significantly upregulated in response to inflammatory cytokines.[1][2] In the context of cancer, ICAM-1's role is multifaceted and often correlated with advanced disease and poor prognosis.[1] It facilitates the adhesion of tumor cells to the endothelium, a crucial step in the metastatic cascade.[2] Furthermore, ICAM-1 signaling can trigger pathways that promote cancer cell proliferation, migration, and resistance to apoptosis.[1] This central role in cancer pathophysiology has spurred the development of therapeutic agents aimed at inhibiting its function. These inhibitors can be broadly categorized into small molecules, monoclonal antibodies, and antibody-drug conjugates (ADCs), each with distinct mechanisms and therapeutic potential.[3]
The ICAM-1 Signaling Axis in Cancer Progression
ICAM-1 mediates its effects through interaction with its primary ligands, the integrins Lymphocyte Function-Associated Antigen-1 (LFA-1) and Macrophage-1 antigen (Mac-1), which are expressed on leukocytes.[3] In cancer, tumor cells can also express these ligands, leading to homotypic and heterotypic cell adhesion. Beyond its adhesive function, ICAM-1 engagement initiates intracellular signaling cascades that are pertinent to cancer progression. For instance, in triple-negative breast cancer, ICAM-1 can act as a binding adaptor for EGFR, activating the JAK1/STAT3 pathway to drive metastasis.[4] The upregulation of ICAM-1 is often driven by pro-inflammatory cytokines like TNF-α and IL-1β, frequently through the activation of the NF-κB signaling pathway.[5][6][7][8]
Tyroserleutide Hydrochloride (YSL): A Tripeptide with ICAM-1 Modulating Activity
Tyroserleutide (YSL) is a tripeptide composed of L-tyrosine, L-serine, and L-leucine.[9] It has been investigated for its anti-tumor properties, particularly in hepatocellular carcinoma (HCC).
Mechanism of Action
Preclinical studies have shown that YSL can inhibit the proliferation and induce the apoptosis of cancer cells.[10] One of its key anti-metastatic mechanisms is attributed to the downregulation of ICAM-1 expression at both the mRNA and protein levels.[9][11][12] By reducing ICAM-1 on the surface of tumor cells, YSL is thought to decrease their adhesive capabilities to the extracellular matrix and endothelium, thereby inhibiting invasion and metastasis.[9][11] Additionally, YSL has been shown to decrease the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during cancer cell invasion.[9][12] While the precise upstream mechanism by which YSL downregulates ICAM-1 is not fully elucidated, the known regulation of ICAM-1 by the NF-κB pathway suggests a potential area for further investigation.
Note on Retracted Publication: A key study, "Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9" (Che et al., 2018), which provided significant data on YSL's effect on ICAM-1, has been retracted due to concerns of image duplication.[13] While the findings from this paper are discussed in this guide for a comprehensive overview of the existing literature, they should be interpreted with significant caution.
Preclinical and Clinical Data
-
Preclinical Findings: In a mouse model of melanoma, YSL was shown to inhibit lung metastasis.[14] In vitro, YSL inhibited the proliferation of B16-F10 melanoma cells by 28.11%, reduced their adhesion to Matrigel by 29.15%, and inhibited invasion by 35.31%.[14] These effects were correlated with a marked inhibition of ICAM-1 expression.[14]
-
Clinical Trials: A Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced HCC found the treatment to be well-tolerated. The overall response rates were 25% in stage 1 and 7.2% in stage 2 of the study. The most common adverse reactions were abnormal liver function and hemogram.
Monoclonal Antibodies Targeting ICAM-1
Monoclonal antibodies (mAbs) represent a direct approach to block ICAM-1 function by binding to the molecule and preventing its interaction with ligands like LFA-1.
Bersanlimab (BI-505)
BI-505 is a human anti-ICAM-1 monoclonal antibody that has been evaluated in multiple myeloma.
-
Mechanism of Action: BI-505 binds specifically to ICAM-1, which is highly expressed on multiple myeloma cells, and is designed to induce cell death and engage the patient's immune cells to attack the myeloma cells.[15]
-
Preclinical and Clinical Data: Preclinical studies demonstrated potent anti-myeloma activity.[15] However, a Phase II clinical trial in patients with smoldering multiple myeloma (SMM) showed that while BI-505 was well-tolerated and had a benign safety profile, it did not demonstrate clinically relevant efficacy, with no patients achieving a response as per the protocol.[16][17][18] A prior Phase I study in relapsed/refractory multiple myeloma also found the antibody to be safe, with some patients achieving stable disease, but no objective responses were observed.[18][19]
ICAM-1-Targeted Antibody-Drug Conjugates (ADCs)
To enhance the therapeutic potency of ICAM-1 targeting, researchers have developed antibody-drug conjugates (ADCs). These consist of an anti-ICAM-1 antibody linked to a cytotoxic payload, enabling targeted delivery of the chemotherapy agent to ICAM-1-expressing tumor cells.
Preclinical Landscape of ICAM-1 ADCs
Multiple preclinical studies have demonstrated the potential of ICAM-1 ADCs across a range of cancers:
-
Multiple Myeloma: An ADC composed of a human anti-ICAM-1 mAb conjugated to the auristatin derivative MMAF showed potent anti-myeloma cytotoxicity in vitro and in vivo.[20] This ICAM-1 ADC was effective in cell lines and patient samples, including those from daratumumab-refractory patients.[20]
-
Pancreatic Cancer: An ADC combining an ICAM-1 antibody with the cytotoxic drug DM1 (mertansine) led to significant and lasting tumor regression in a mouse model of pancreatic cancer, while also inhibiting metastasis.[21]
-
Thyroid Cancer: Two ICAM-1 ADCs, I1-MMAE and I1-DXd, potently and selectively killed multiple human anaplastic and papillary thyroid carcinoma cell lines in vitro and demonstrated significant anti-tumor activity in vivo.[22]
-
Inflammatory Breast Cancer: ICAM-1-MMAE and ICAM-1-DXd also showed significant anti-tumor effects in in vitro and in vivo models of inflammatory breast cancer, a highly aggressive subtype.[23]
-
Broad Applicability: A novel ICAM-1 ADC with a topoisomerase I inhibitor payload demonstrated potent in vitro cytotoxicity (nanomolar to sub-nanomolar EC50) across a panel of hematologic and solid tumor cell lines and induced tumor regression in xenograft models of lung and liver cancers.[24]
Small Molecule Inhibitors of the ICAM-1/LFA-1 Interaction
Small molecules that allosterically inhibit the interaction between LFA-1 and ICAM-1 have also been developed, primarily for inflammatory diseases.
Lifitegrast and A-286982
-
Lifitegrast: This LFA-1 antagonist is approved for the treatment of dry eye disease.[3][10][25] It binds to LFA-1 and blocks its interaction with ICAM-1, thereby inhibiting T-cell mediated inflammation.[25] While its primary application is in ophthalmology, the principle of disrupting the LFA-1/ICAM-1 axis is relevant to oncology, although direct preclinical or clinical studies of lifitegrast in cancer are lacking in the current search results. A 7-year post-marketing analysis confirmed its favorable safety profile.
-
A-286982: This is a potent, allosteric inhibitor of the LFA-1/ICAM-1 interaction with IC50 values of 44 nM in a binding assay and 35 nM in a cellular adhesion assay.[26][27] It binds to an allosteric site on the LFA-1 I domain.[26] Its potential in oncology has not been extensively reported in the available literature.
Comparative Analysis of ICAM-1 Inhibitors
| Therapeutic Modality | Agent(s) | Mechanism of Action | Key Preclinical/Clinical Findings | Advantages | Disadvantages |
| Tripeptide | Tyroserleutide (YSL) | Downregulates ICAM-1, MMP-2, and MMP-9 expression; inhibits proliferation and induces apoptosis. | Preclinical: Inhibited melanoma cell proliferation (28%), adhesion (29%), and invasion (35%). Clinical (Phase I, HCC): Well-tolerated; 25% response rate in stage 1, 7.2% in stage 2. | Small molecule, potentially good tissue penetration. | Mechanism of ICAM-1 downregulation unclear; key supporting data has been retracted; limited clinical data. |
| Monoclonal Antibody | Bersanlimab (BI-505) | Blocks ICAM-1 interaction with its ligands. | Clinical (Phase II, SMM): Well-tolerated but no clinically relevant efficacy. | High specificity for ICAM-1. | Limited efficacy as a monotherapy. |
| Antibody-Drug Conjugate | Various (e.g., ICAM-1-MMAE, ICAM-1-DXd, ICAM-1-DM1) | Targeted delivery of cytotoxic payload to ICAM-1 expressing tumor cells. | Preclinical: Potent cytotoxicity (nM to sub-nM EC50s) and significant tumor regression in myeloma, pancreatic, thyroid, and breast cancer models.[20][21][22][24] | High potency and tumor-specific killing. | Potential for off-target toxicity of the payload; limited clinical data available. |
| Small Molecule Inhibitor | Lifitegrast, A-286982 | Allosterically inhibits the LFA-1/ICAM-1 interaction. | A-286982: Potent in vitro inhibition (IC50 ~35-44 nM). Lifitegrast: Approved for dry eye disease, demonstrating safety. | Oral bioavailability is a potential advantage. | Limited oncology-specific data; targets the LFA-1/ICAM-1 interaction, not necessarily ICAM-1 signaling within the tumor cell itself. |
Experimental Protocols for Evaluating ICAM-1 Inhibitors
Western Blot for ICAM-1 Expression
This protocol is for determining the protein level of ICAM-1 in cancer cells following treatment with an inhibitor.
Methodology:
-
Cell Lysis: Treat cancer cells with the ICAM-1 inhibitor or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 25 µg) onto an 8% Bis-Tris/MOPS PAGE gel and separate the proteins by electrophoresis.[27]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[27]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ICAM-1 (e.g., at a 1:250 or 1:800 dilution) overnight at 4°C.[12][27]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:1000 dilution) for 1 hour at room temperature.[27]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., GAPDH or β-actin).
Cell Adhesion Assay
This assay measures the ability of cancer cells to adhere to an extracellular matrix component, a process often mediated by ICAM-1.
Methodology:
-
Plate Coating: Use a 48-well plate pre-coated with an extracellular matrix protein like fibronectin.[28] BSA-coated wells serve as a negative control.[28]
-
Cell Preparation: Prepare a single-cell suspension of cancer cells (e.g., 0.1-1.0 x 10^6 cells/ml) in serum-free media. Pre-treat the cells with the ICAM-1 inhibitor or vehicle control.[28]
-
Seeding: Add 150 µL of the cell suspension to each well of the coated plate.[28]
-
Incubation: Incubate the plate for 30-90 minutes in a cell culture incubator to allow for cell adhesion.[28]
-
Washing: Carefully aspirate the media and wash the wells 4-5 times with PBS to remove non-adherent cells.[28]
-
Quantification:
Matrigel Invasion Assay (Transwell Assay)
This assay assesses the invasive potential of cancer cells through a basement membrane matrix, a key step in metastasis.
Methodology:
-
Insert Coating: Thaw Matrigel on ice and dilute it with a chilled coating buffer to a final concentration of 200-300 µg/mL.[2] Add 100 µL of the diluted Matrigel to the upper chamber of a transwell insert and incubate at 37°C for 2 hours to allow for gelation.[2]
-
Cell Preparation: Culture cancer cells and serum-starve them overnight. Pre-treat the cells with the ICAM-1 inhibitor or vehicle control. Harvest the cells and resuspend them in serum-free media.
-
Assay Setup:
-
Place the Matrigel-coated inserts into the wells of a 24-well plate containing media with a chemoattractant (e.g., 10% FBS).
-
Add the prepared cell suspension (e.g., 2.0 x 10^5 cells in 200 µL) to the upper chamber of the inserts.[16]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[16]
-
Removal of Non-Invasive Cells: Carefully remove the non-invaded cells from the upper surface of the insert membrane with a cotton swab.[2][16]
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with 4% paraformaldehyde and stain with crystal violet.[16]
-
Quantification:
-
Elute the crystal violet stain and measure the absorbance.
-
Alternatively, image multiple fields of the membrane and count the number of invaded cells.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
-
Signaling Pathways and Experimental Workflows
ICAM-1 Signaling in Tumor Metastasis
Caption: ICAM-1 signaling pathway in tumor metastasis and points of intervention.
Experimental Workflow for ICAM-1 Inhibitor Evaluation
Caption: Workflow for preclinical evaluation of ICAM-1 inhibitors.
Conclusion and Future Perspectives
The targeting of ICAM-1 in oncology presents a compelling therapeutic strategy, with various modalities demonstrating promise in preclinical models. Tyroserleutide hydrochloride offers a unique approach as a small peptide that appears to downregulate ICAM-1 expression, thereby affecting multiple stages of the metastatic cascade. However, the retraction of a key publication necessitates a cautious interpretation of its efficacy and a call for further, rigorous validation.
In contrast, ICAM-1-targeted ADCs have shown robust and potent anti-tumor activity in a variety of preclinical cancer models, suggesting that this may be a more direct and powerful approach to eliminate ICAM-1-expressing tumors. The limited clinical success of naked anti-ICAM-1 monoclonal antibodies highlights the need for enhanced potency, which ADCs can provide. Small molecule inhibitors of the LFA-1/ICAM-1 interaction, while established in other indications, require further investigation to define their role in cancer therapy.
Future research should focus on elucidating the precise molecular mechanism of tyroserleutide's action on ICAM-1 expression, conducting head-to-head preclinical studies of these different inhibitor classes, and advancing the most promising candidates, particularly ICAM-1 ADCs, into clinical trials. A deeper understanding of the tumor microenvironments where ICAM-1 is a key driver will be crucial for the successful clinical translation of these targeted therapies.
References
-
Wichert, S., Juliusson, G., Johansson, Å., et al. (2017). A single-arm, open-label, phase 2 clinical trial evaluating disease response following treatment with BI-505, a human anti-intercellular adhesion molecule-1 monoclonal antibody, in patients with smoldering multiple myeloma. PLoS One, 12(2), e0171205. [Link]
-
Wichert, S., Juliusson, G., Johansson, Å., et al. (2017). A single-arm, open-label, phase 2 clinical trial evaluating disease response following treatment with BI-505, a human anti-intercellular adhesion molecule-1 monoclonal antibody, in patients with smoldering multiple myeloma. R Discovery. [Link]
-
Hansson, M., Gimsing, P., Badros, A., et al. (2015). A Phase I Dose-Escalation Study of Antibody BI-505 in Relapsed/Refractory Multiple Myeloma. Clinical Cancer Research, 21(12), 2730-2738. [Link]
-
Che, X., Lu, R., Fu, Z., et al. (2018). Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9. Drug Design, Development and Therapy, 12, 3357-3368. [Link]
-
Wichert, S., Juliusson, G., Johansson, Å., et al. (2017). A single-arm, open-label, phase 2 clinical trial evaluating disease response following treatment with BI-505, a human anti-intercellular adhesion molecule-1 monoclonal antibody, in patients with smoldering multiple myeloma. PLOS ONE. [Link]
-
Park, J. H., Kim, H. K., Kim, K. S., et al. (2014). ICAM-1 as a molecular target for triple negative breast cancer. PNAS, 111(52), 18643-18648. [Link]
-
BioInvent. (2013). Preclinical data published in Cancer Cell highlight novel antibody BI-505 and potent anti-myeloma activity. BioInvent Press Release. [Link]
-
Arteta, B., Lasuen, N., Lopategi, A., et al. (2017). Role of liver ICAM-1 in metastasis (Review). Spandidos Publications. [Link]
-
A study of antibody conjugates for the treatment of inflammatory breast cancer. (2023). ASCO Meeting Abstract. [Link]
-
CytoSelect™ 48-Well Cell Adhesion Assay (Fibronectin-Coated, Fluorometric Format). Cell Biolabs. [Link]
-
Chen, Y. C., Chen, C. H., & Chen, W. C. (2024). Tumor-intrinsic role of ICAM-1 in driving metastatic progression of triple-negative breast cancer through direct interaction with EGFR. Journal of Biomedical Science, 31(1), 89. [Link]
-
Zhou, L., Zhang, Y., & Wang, Y. (2022). Roles of intercellular cell adhesion molecule-1 (ICAM-1) in colorectal cancer: expression, functions, prognosis, tumorigenesis, polymorphisms and therapeutic implications. Frontiers in Immunology, 13, 1042399. [Link]
-
Raab, M. S., O'Dwyer, M. E., & Anderson, K. C. (2020). Potent activity of an anti-ICAM1 antibody-drug conjugate against multiple myeloma. Blood Advances, 4(12), 2736-2740. [Link]
-
Wong, O. K., Jackson, D., Shi, L., et al. (2023). Abstract 6298: A novel topoisomerase I inhibitor based anti-ICAM-1 antibody drug conjugate for the treatment of hematologic malignancies and solid tumors. Cancer Research, 83(7_Supplement), 6298. [Link]
-
Novel antibody-drug candidate to treat pancreatic cancer developed. (2020). Drug Target Review. [Link]
-
Huang, J., Zhao, S., & Moses, M. A. (2023). ICAM1 antibody drug conjugates exert potent antitumor activity in papillary and anaplastic thyroid carcinoma. Molecular Therapy - Oncolytics, 28, 133-144. [Link]
-
Yao, Z., Che, X. C., Lu, R., et al. (2007). Inhibition by Tyroserleutide (YSL) on the Invasion and Adhesion of the Mouse Melanoma Cell. Yakugaku Zasshi, 127(1), 183-190. [Link]
-
Che, X., Lu, R., Fu, Z., et al. (2018). Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9. PubMed. [Link]
-
Yao, Z., Che, X. C., Lu, R., et al. (2007). Inhibition by tyroserleutide (YSL) on the invasion and adhesion of the mouse melanoma cell. Yakugaku Zasshi, 127(1), 183-190. [Link]
-
A 286982 | LFA-1/ICAM-1 interaction inhibitor | Cas# 280749-17-9. GlpBio. [Link]
-
Gadek, T. R., & Yednock, T. A. (2016). Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease. Clinical Ophthalmology, 10, 1015-1023. [Link]
-
Lifitegrast - Xiidra. (2020). Novartis. [Link]
-
Che, X., Lu, R., Fu, Z., et al. (2023). Therapeutic Effects of Tyroserleutide on Lung Metastasis of Human Hepatocellular Carcinoma SK-HEP-1 and Its Mechanism Affecting ICAM-1 and MMP-2 and -9 [Retraction]. Drug Design, Development and Therapy, 17, 651. [Link]
-
Sumagin, R., & Sarelius, I. H. (2015). ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis. Journal of Leukocyte Biology, 98(4), 527-537. [Link]
-
Barreiro, O., & Sánchez-Madrid, F. (2017). Role of LFA-1 and ICAM-1 in Cancer. MDPI. [Link]
-
Taniguchi, K., & Karin, M. (2018). Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. Seminars in Cancer Biology, 53, 1-2. [Link]
-
ICAM-1 Is Overexpressed by Cancers and Negatively Impacts Antibody-Based Therapies Including Antibody-Drug Conjugates. (2025). PubMed. [Link]
-
Donnenfeld, E. D., & Karpecki, P. M. (2019). Lifitegrast for the treatment of dry eye disease. Clinical Ophthalmology, 13, 1919-1928. [Link]
-
Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties. (2025). Comptes Rendus de l'Académie des Sciences. [Link]
-
Wang, Y., Chen, Y., & Zhang, L. (2024). NF-κB signaling pathway in tumor microenvironment. Frontiers in Immunology, 15, 1370213. [Link]
-
Lifitegrast Shows Long-Term Safety and Efficacy for Dry Eye Disease in 7-Year Analysis. (2025). AJMC. [Link]
-
Lifitegrast for the Treatment of Dry Eye Disease (OPUS). Sourceshed. [Link]
-
Xia, Y., Shen, S., & Verma, I. M. (2014). Role of the NFκB-signaling pathway in cancer. Oncogene, 33(29), 3747-3755. [Link]
-
Complementary CRISPR screen highlights the contrasting role of membrane-bound and soluble ICAM-1 in regulating antigen-specific tumor cell killing by cytotoxic T cells. (2023). eLife. [Link]
-
Liu, T., Zhang, L., & Joo, D. (2017). NF-κB in Cell Deaths, Therapeutic Resistance and Nanotherapy of Tumors. International Journal of Molecular Sciences, 18(10), 2084. [Link]
-
Potential Regulation of Breast Cancer Invasion by Thymidine Kinase 1. BYU ScholarsArchive. [Link]
-
Jia, L. G., & Fu, Y. X. (2016). NF-κB functions as a molecular link between tumor cells and Th1/Tc1 T cells in the tumor microenvironment to exert radiation-mediated tumor suppression. Oncotarget, 7(19), 28448-28461. [Link]
-
Inflammation Control and Tumor Growth Inhibition of Ovarian Cancer by Targeting Adhesion Molecules of E-Selectin. (2023). MDPI. [Link]
-
In vivo and in vitro modulation of intercellular adhesion molecule (ICAM)-1 expression by hypertonicity. (2000). PubMed. [Link]
-
Intercellular Adhesion Molecule 1: More than a Leukocyte Adhesion Molecule. (2023). MDPI. [Link]
-
Brief research report: ETS-1 blockade increases ICAM-1 expression in activated human retinal endothelial cells. (2024). Frontiers. [Link]
-
Inside-Out Regulation of ICAM-1 Dynamics in TNF-α-Activated Endothelium. (2010). PLOS One. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. dovepress.com [dovepress.com]
- 4. Tumor-intrinsic role of ICAM-1 in driving metastatic progression of triple-negative breast cancer through direct interaction with EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 8. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition by Tyroserleutide (YSL) on the Invasion and Adhesion of the Mouse Melanoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic Effects of Tyroserleutide on Lung Metastasis of Human Hepatocellular Carcinoma SK-HEP-1 and Its Mechanism Affecting ICAM-1 and MMP-2 and -9 [Retraction] - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition by tyroserleutide (YSL) on the invasion and adhesion of the mouse melanoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioinvent.com [bioinvent.com]
- 16. A single-arm, open-label, phase 2 clinical trial evaluating disease response following treatment with BI-505, a human anti-intercellular adhesion molecule-1 monoclonal antibody, in patients with smoldering multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. journals.plos.org [journals.plos.org]
- 19. A Phase I Dose-Escalation Study of Antibody BI-505 in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Potent activity of an anti-ICAM1 antibody-drug conjugate against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. ICAM1 antibody drug conjugates exert potent antitumor activity in papillary and anaplastic thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ascopubs.org [ascopubs.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. xiidra.ca [xiidra.ca]
- 26. medchemexpress.com [medchemexpress.com]
- 27. glpbio.cn [glpbio.cn]
- 28. researchgate.net [researchgate.net]
A Comparative In Vivo Evaluation of Tyroserleutide Hydrochloride's Anti-Metastatic Efficacy
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective anti-cancer therapeutics, the inhibition of metastasis remains a paramount challenge. Tyroserleutide hydrochloride, a tripeptide (Tyr-Ser-Leu), has emerged as a compound of interest with purported anti-neoplastic and anti-metastatic properties.[1][2][3] This guide provides a comprehensive framework for the in vivo validation of Tyroserleutide hydrochloride's anti-metastatic effects, offering a comparative analysis against established therapeutic agents and detailed experimental protocols to ensure scientific rigor and reproducibility.
Understanding the Therapeutic Rationale: The Mechanism of Tyroserleutide Hydrochloride
Tyroserleutide hydrochloride is believed to exert its anti-cancer effects through a multi-pronged mechanism, primarily by modulating key signaling pathways involved in cell adhesion, proliferation, and survival.[1][2][4][5][6] Its proposed mechanisms include the inhibition of Intercellular Adhesion Molecule-1 (ICAM-1), a critical factor in tumor cell invasion and adhesion, and the modulation of the PI3K/AKT pathway, which is frequently dysregulated in cancer and plays a central role in cell growth and survival.[7][8][9][10] Furthermore, it is suggested to influence the Ca2+/calmodulin pathway.[5] A study, although now retracted, indicated that Tyroserleutide could decrease the expression and activity of matrix metalloproteinases MMP-2 and MMP-9, enzymes pivotal for the degradation of the extracellular matrix, a crucial step in metastasis.[7][8][11]
Caption: Proposed anti-metastatic mechanism of Tyroserleutide hydrochloride.
Designing a Robust In Vivo Validation Study: A Comparative Approach
To rigorously assess the anti-metastatic potential of Tyroserleutide hydrochloride, a comparative in vivo study is essential. This involves selecting appropriate animal models that recapitulate human cancer metastasis and comparing the efficacy of Tyroserleutide hydrochloride against a standard-of-care anti-metastatic agent.
Selecting Clinically Relevant In Vivo Models
Two well-established and clinically relevant models are proposed:
-
B16-F10 Murine Melanoma Lung Metastasis Model: This aggressive syngeneic model is ideal for studying the later stages of metastasis, particularly extravasation and colonization in the lungs, following intravenous injection of tumor cells.[6][12][13][14][15]
-
MDA-MB-231 Human Breast Cancer Bone Metastasis Model: This xenograft model, utilizing human triple-negative breast cancer cells, effectively mimics the propensity of breast cancer to metastasize to the bone following intracardiac injection.[3][16][17][18]
Choosing Appropriate Comparator Drugs
The selection of comparator drugs is critical for contextualizing the efficacy of Tyroserleutide hydrochloride.
-
For the B16-F10 Melanoma Model: Dacarbazine remains a standard chemotherapy for metastatic melanoma and serves as a relevant comparator.[2][19][20][21]
-
For the MDA-MB-231 Breast Cancer Model: Paclitaxel , a taxane-based chemotherapeutic agent, is a widely used standard of care for metastatic breast cancer and provides a robust benchmark.[22]
Detailed Experimental Protocols
The following protocols are designed to provide a clear, step-by-step guide for conducting the in vivo validation studies.
Experimental Workflow Overview
Caption: General experimental workflow for in vivo anti-metastatic studies.
Protocol 1: B16-F10 Melanoma Lung Metastasis Model
Animals: 6-8 week old male C57BL/6 mice.
Cell Culture: B16-F10 murine melanoma cells cultured in DMEM with 10% FBS. For imaging, cells can be transduced to express luciferase.
Experimental Procedure:
-
Cell Preparation: Harvest B16-F10 cells at 80-90% confluency and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Tumor Cell Inoculation: Inject 1 x 10^5 cells (in 100 µL) into the lateral tail vein of each mouse.
-
Randomization and Treatment: On day 3 post-inoculation, randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., sterile saline, i.p.)
-
Tyroserleutide hydrochloride (e.g., 10, 20, 40 mg/kg, i.p. daily)
-
Dacarbazine (e.g., 80 mg/kg, i.p. on days 3, 7, 11)
-
-
Monitoring: Monitor body weight and clinical signs daily.
-
Endpoint and Metastasis Quantification: On day 14, euthanize mice.
-
Bioluminescence Imaging (if applicable): Inject luciferin and image the lungs ex vivo to quantify metastatic burden.
-
Histopathology: Inflate lungs with 10% neutral buffered formalin, embed in paraffin, section, and stain with H&E. Count metastatic nodules on the lung surface and in histological sections.
-
Protocol 2: MDA-MB-231 Breast Cancer Bone Metastasis Model
Animals: 4-6 week old female athymic nude mice.
Cell Culture: MDA-MB-231 human breast cancer cells cultured in DMEM with 10% FBS. Luciferase-expressing cells are recommended for imaging.
Experimental Procedure:
-
Cell Preparation: Harvest MDA-MB-231 cells at 80-90% confluency and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Tumor Cell Inoculation: Anesthetize mice and inject 1 x 10^5 cells (in 100 µL) into the left cardiac ventricle.
-
Randomization and Treatment: On day 7 post-inoculation, randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., sterile saline, i.p.)
-
Tyroserleutide hydrochloride (e.g., 10, 20, 40 mg/kg, i.p. daily)
-
Paclitaxel (e.g., 10 mg/kg, i.p. twice weekly)
-
-
Monitoring: Monitor body weight and clinical signs, including signs of hind limb paralysis, weekly. Perform bioluminescence imaging weekly to monitor the development of bone metastases.
-
Endpoint and Metastasis Quantification: At a predefined endpoint (e.g., 4-5 weeks post-inoculation or when control animals show significant tumor burden), euthanize mice.
-
Bioluminescence Imaging: Perform whole-body and ex vivo imaging of long bones and spine.
-
Radiography/Micro-CT: Analyze hind limbs for osteolytic lesions.
-
Histopathology: Decalcify bones, embed in paraffin, section, and stain with H&E to confirm the presence of metastatic tumor cells.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Hypothetical Comparative Efficacy in B16-F10 Lung Metastasis Model
| Treatment Group | Average Number of Lung Nodules (± SEM) | Lung Weight (mg ± SEM) |
| Vehicle Control | 150 ± 15 | 350 ± 25 |
| Tyroserleutide (20 mg/kg) | 75 ± 10 | 250 ± 20 |
| Dacarbazine (80 mg/kg) | 60 ± 8 | 230 ± 18 |
Table 2: Hypothetical Comparative Efficacy in MDA-MB-231 Bone Metastasis Model
| Treatment Group | Bioluminescence Signal (photons/s ± SEM) | Osteolytic Lesion Score (Arbitrary Units ± SEM) |
| Vehicle Control | 5 x 10^8 ± 1.2 x 10^8 | 3.5 ± 0.4 |
| Tyroserleutide (20 mg/kg) | 2.5 x 10^8 ± 0.8 x 10^8 | 1.8 ± 0.3 |
| Paclitaxel (10 mg/kg) | 1.8 x 10^8 ± 0.6 x 10^8 | 1.2 ± 0.2 |
Conclusion and Future Directions
This guide provides a framework for the rigorous in vivo evaluation of Tyroserleutide hydrochloride's anti-metastatic potential. While Tyroserleutide has shown promise in preclinical studies, it is important to note that a Phase III clinical trial for hepatocellular carcinoma was discontinued.[4][9][23] Therefore, further well-controlled preclinical studies, such as those outlined here, are crucial to fully understand its therapeutic potential and mechanism of action. Should Tyroserleutide hydrochloride demonstrate significant and reproducible anti-metastatic activity in these models, further investigation into its effects on specific signaling pathways and its potential in combination with other therapies would be warranted.
References
-
Cancer Care. (n.d.). Current Standards of Care for Metastatic Breast Cancer. Retrieved from [Link]
- Agarwala, S. S. (2009). Treatment of Metastatic Melanoma: An Overview. Journal of Surgical Oncology, 99(5), 320-324.
- Yoneda, T., Williams, P. J., & Hiraga, T. (2012). Models of Bone Metastasis. Journal of Visualized Experiments, (67), e4240.
- Che, X., Lu, R., Fu, Z., Sun, Y., Zhu, Z., Li, J., ... & Yao, Z. (2018). Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and-9. Drug Design, Development and Therapy, 12, 3357.
- DiPiro, P. J., & Goutsouliak, K. (2025).
-
AIM at Melanoma Foundation. (n.d.). FDA Approved Drugs. Retrieved from [Link]
- Mahipal, A., & Tella, S. H. (2022). The current landscape of therapies for hepatocellular carcinoma. Journal of Gastrointestinal Oncology, 13(5), 2416.
-
National Center for Biotechnology Information. (n.d.). Standard-of-Care Treatment for HER2+ Metastatic Breast Cancer and Emerging Therapeutic Options. Retrieved from [Link]
- American Society of Clinical Oncology. (2024). Systemic Treatment of Patients With Metastatic Breast Cancer: ASCO Resource–Stratified Guideline. JCO Global Oncology, 10.
-
Medscape. (2024). Hepatocellular Carcinoma (HCC) Treatment & Management. Retrieved from [Link]
-
Canadian Cancer Society. (n.d.). Treatments for metastatic melanoma skin cancer. Retrieved from [Link]
- Guiu, B., Fares, N., & Piron, L. (2022).
-
American Cancer Society. (2025). Treatment of Stage IV (Metastatic) Breast Cancer. Retrieved from [Link]
- Che, X., Lu, R., Fu, Z., Sun, Y., Zhu, Z., Li, J., ... & Yao, Z. (2018). Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and-9. Drug Design, Development and Therapy, 12, 3357-3368.
-
ResearchGate. (n.d.). Establishment of bone-metastatic cell sublines BM1 and BM2 from MDA-MB-231. Retrieved from [Link]
- Wang, L., Zhang, H., & Li, Y. (2018). Cancer stem cell property and gene signature in bone-metastatic Breast Cancer cells. Journal of Cancer, 9(19), 3547.
- Gordan, J. D., Kennedy, E. B., & Abou-Alfa, G. K. (2024). Systemic Therapy for Advanced Hepatocellular Carcinoma: ASCO Guideline Update. Journal of Clinical Oncology, 42(13), 1526-1544.
- da Silva, G. H., de Oliveira, T. G., & de Souza, A. A. (2023). Investigating Effects of IR-780 in Animal Models of B16-F10 Melanoma: New Approach in Lung Metastasis. International Journal of Molecular Sciences, 24(19), 14896.
- Lala, P. K., & Parhar, R. S. (1988). Cure of B16F10 Melanoma Lung Metastasis in Mice by Chronic Indomethacin Therapy Combined with Repeated Rounds of Interleukin 2: Characteristics of Killer Cells Generated in Situ1. Cancer Research, 48(5), 1072-1079.
- Hinz, N., & Wilson, J. M. (2019). Animal models of cancer metastasis to the bone. Frontiers in oncology, 9, 158.
-
National Cancer Institute. (2025). Drugs Approved for Melanoma. Retrieved from [Link]
-
Melanoma Research Alliance. (n.d.). Targeted Therapy for Melanoma, Cancer Treatments Explained. Retrieved from [Link]
- Mitroulis, I., Chen, L. S., & Chavakis, T. (2020). Endogenous DEL-1 restrains melanoma lung metastasis by limiting myeloid cell–associated lung inflammation. Science immunology, 5(53), eabc6137.
-
AdisInsight. (2022). Tyroserleutide - Shenzhen Kangzhe Pharmaceutical. Retrieved from [Link]
-
Cancer Research UK. (n.d.). Targeted and immunotherapy drugs for liver cancer. Retrieved from [Link]
- Pérez-Donoso, J. M., Monrás, J. P., & Bravo, D. (2018). Biomimetic quantum dot-labeled B16F10 murine melanoma cells as a tool for in vivo and in vitro tracking of cancer cells. International journal of nanomedicine, 13, 6523.
- Bobek, V., Kolostova, K., & Pinterova, D. (2010). A Clinically Relevant, Syngeneic Model of Spontaneous, Highly Metastatic B16 Mouse Melanoma. Anticancer Research, 30(12), 4799-4803.
- Martin, M. D., & Sledge Jr, G. W. (2016). Murine models of breast cancer bone metastasis. Journal of bone oncology, 5(2), 65-70.
- Che, X., Lu, R., Fu, Z., Sun, Y., Zhu, Z., Li, J., ... & Yao, Z. (2023). Therapeutic Effects of Tyroserleutide on Lung Metastasis of Human Hepatocellular Carcinoma SK-HEP-1 and Its Mechanism Affecting ICAM-1 and MMP-2 and-9 [Retraction]. Drug Design, Development and Therapy, 17, 639.
- Wang, L., Li, Y., & Zhang, H. (2012). Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells. Oncology letters, 4(5), 1013-1016.
-
ClinicalTrials.gov. (2011). Study of Tyroserleutide for Injection in Hepatocellular Carcinoma (HCC) Patients. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Uncovering Signaling Pathways That Regulate Invasion and Metastasis of Cancer Cells. Retrieved from [Link]
Sources
- 1. Standard-of-Care Treatment for HER2+ Metastatic Breast Cancer and Emerging Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatments for metastatic melanoma skin cancer | Canadian Cancer Society [cancer.ca]
- 3. Frontiers | Animal models of cancer metastasis to the bone [frontiersin.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Therapeutic Management of Advanced Hepatocellular Carcinoma: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tyroserleutide - Shenzhen Kangzhe Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 10. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Effects of Tyroserleutide on Lung Metastasis of Human Hepatocellular Carcinoma SK-HEP-1 and Its Mechanism Affecting ICAM-1 and MMP-2 and -9 [Retraction] - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Endogenous DEL-1 restrains melanoma lung metastasis by limiting myeloid cell–associated lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. Models of Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cancer stem cell property and gene signature in bone-metastatic Breast Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Treatment of Metastatic Melanoma: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aimatmelanoma.org [aimatmelanoma.org]
- 21. Drugs Approved for Melanoma - NCI [cancer.gov]
- 22. media.cancercare.org [media.cancercare.org]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Tyroserleutide Hydrochloride and Other Peptide-Based Anti-Cancer Agents: A Technical Guide for Researchers
In the evolving landscape of oncology, peptide-based therapeutics are emerging as a promising class of targeted agents, offering high specificity and favorable safety profiles compared to conventional chemotherapy. Among these, Tyroserleutide hydrochloride (YSL), a novel tripeptide, has garnered attention for its anti-cancer properties. This guide provides a comprehensive, head-to-head comparison of Tyroserleutide with other prominent peptide-based anti-cancer strategies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to Tyroserleutide Hydrochloride (YSL)
Tyroserleutide (Tyr-Ser-Leu) is a tripeptide composed of L-tyrosine, L-serine, and L-leucine.[1][2] Initially extracted from the spleen of pigs, it is now synthetically produced for research and clinical investigation.[2] It has demonstrated anti-tumor activity in various cancer models, particularly hepatocellular carcinoma (HCC) and melanoma.[1][3][4]
Mechanism of Action
The anti-cancer effects of Tyroserleutide are multi-faceted, involving the modulation of several key cellular pathways:
-
Inhibition of ICAM-1 Expression: Tyroserleutide has been shown to downregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[5][6][7] ICAM-1 plays a crucial role in tumor cell invasion, adhesion, and metastasis. By inhibiting ICAM-1, Tyroserleutide may reduce the metastatic potential of cancer cells.[7]
-
Modulation of PI3K/Akt Pathway: Evidence suggests that Tyroserleutide may influence the Ca2+/calmodulin pathway, leading to the inhibition of Phosphatidylinositol 3-kinase (PI3K).[5][6] The PI3K/Akt pathway is a critical signaling cascade that promotes cell proliferation, survival, and growth; its inhibition can lead to anti-tumor effects.[8]
-
Induction of Apoptosis: Tyroserleutide has been observed to induce apoptosis (programmed cell death) in cancer cells.[2][9][10] This is a key mechanism for eliminating malignant cells.
-
Cell Cycle Arrest: The tripeptide can interrupt the cell cycle of tumor cells at the G0/G1 phase, preventing their proliferation.[9][10] This effect is associated with the upregulation of cell cycle inhibitors p21 and p27, and the downregulation of Proliferating Cell Nuclear Antigen (PCNA).[9][10]
Comparative Analysis with Other Peptide-Based Anti-Cancer Agents
For a comprehensive understanding of Tyroserleutide's position in the field of oncology, it is essential to compare it with other peptide-based therapeutic strategies. Here, we contrast Tyroserleutide with a peptide-drug conjugate, Zoptarelin doxorubicin.
Zoptarelin Doxorubicin: A Peptide-Drug Conjugate
Zoptarelin doxorubicin is an example of a peptide-drug conjugate (PDC). It consists of a synthetic peptide agonist for the luteinizing hormone-releasing hormone (LHRH) receptor linked to the chemotherapeutic agent doxorubicin.[11][12]
-
Mechanism of Action: The primary mechanism of Zoptarelin doxorubicin is targeted drug delivery.[11] The peptide component selectively binds to LHRH receptors, which are overexpressed on the surface of several cancer types, including ovarian, endometrial, prostate, and breast cancers.[11] Upon binding, the conjugate is internalized by the cancer cell, releasing doxorubicin directly at the site of action. Doxorubicin then exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell death.[12][13][14] This targeted approach aims to increase the concentration of the cytotoxic agent in tumor cells while minimizing systemic exposure and associated side effects, such as cardiotoxicity, commonly seen with doxorubicin.[11]
Head-to-Head Comparison
| Feature | Tyroserleutide Hydrochloride (YSL) | Zoptarelin Doxorubicin |
| Agent Type | Tripeptide | Peptide-Drug Conjugate |
| Peptide Function | Direct Anti-Cancer Activity | Targeting Moiety |
| Primary Mechanism | Multi-target signaling modulation (ICAM-1, PI3K), apoptosis induction, cell cycle arrest | Targeted delivery of a cytotoxic agent (doxorubicin) |
| Target Cancers (Studied) | Hepatocellular Carcinoma, Melanoma | Ovarian, Endometrial, Prostate, Breast Cancer |
| Therapeutic Approach | Modulating intrinsic cancer cell pathways | Direct cytotoxicity via a conjugated drug |
Experimental Data and Efficacy
Tyroserleutide Hydrochloride (YSL)
-
In Vitro Studies:
-
Hepatocellular Carcinoma (HCC): YSL has been shown to significantly inhibit the proliferation of various human HCC cell lines, including BEL-7402, SMMC-7721, Hep3B, HepG2, and SK-HEP-1, in a dose- and time-dependent manner.[4][15] It also inhibits the adhesion and invasion of SK-HEP-1 cells.[16] For instance, YSL at 0.2 and 0.4 mg/mL inhibited the invasion of SK-HEP-1 cells by 19.33% and 33.70%, respectively.[16]
-
Melanoma: In B16-F10 mouse melanoma cells, YSL inhibited proliferation with a 28.11% inhibition rate and significantly decreased adhesion to Matrigel (29.15% inhibition).[1]
-
-
In Vivo Studies:
-
HCC: In a nude mouse model with transplanted human HCC BEL-7402 cells, YSL at a dose of 160 µg/kg/day resulted in a 64.17% tumor growth inhibition rate.[16] In an experimental lung metastasis model using SK-HEP-1 cells, YSL significantly inhibited the formation of lung metastases.[16]
-
Melanoma: In a lung metastasis model with B16-F10 cells, YSL at 160 and 320 µg/kg/day inhibited lung metastasis by 55.6% and 62.1%, respectively.[1]
-
-
Clinical Trials:
-
A Phase I clinical trial in patients with advanced HCC demonstrated that continuous infusion of YSL was well-tolerated, with doses of 6 and 12 mg/day showing better treatment responses.[17]
-
A Phase III clinical trial for liver cancer in combination with chemotherapy was initiated but has since been discontinued.[18]
-
Zoptarelin Doxorubicin
-
Clinical Trials: Zoptarelin doxorubicin has undergone clinical evaluation in patients with advanced, recurrent, or metastatic endometrial and ovarian cancers. While it has shown some anti-tumor activity, it did not meet the primary endpoints in some pivotal trials, and its development has faced challenges.
Signaling Pathways and Experimental Workflows
Tyroserleutide Signaling Pathway
Caption: Proposed signaling pathway of Tyroserleutide (YSL).
Zoptarelin Doxorubicin Mechanism of Action Workflow
Caption: Workflow of Zoptarelin Doxorubicin's targeted delivery.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Seed cancer cells (e.g., BEL-7402, SK-HEP-1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the peptide agent (e.g., Tyroserleutide) for 24, 48, or 72 hours. Include a vehicle control.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: For MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the peptide agent at the desired concentration and time point.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.[3][11][19]
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[3][11][19]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[3][11][19]
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
In Vivo Tumor Xenograft Study
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or a mixture with Matrigel).[5][20][21]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.[5][20][21]
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13] Administer the peptide agent (e.g., Tyroserleutide via intraperitoneal injection) at the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).
Conclusion
Tyroserleutide hydrochloride represents an intriguing tripeptide anti-cancer agent with a unique, multi-targeted mechanism of action that distinguishes it from other peptide-based strategies like peptide-drug conjugates. Its ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis provides a strong rationale for its further investigation. While clinical development has faced hurdles, the preclinical data for Tyroserleutide in hepatocellular carcinoma and melanoma are compelling.
For researchers in drug development, Tyroserleutide serves as a valuable case study in the exploration of small peptides as direct anti-cancer therapeutics. The comparative analysis with Zoptarelin doxorubicin highlights the diverse applications of peptides in oncology, from direct signaling modulators to targeted delivery vehicles. Future research should focus on elucidating the precise molecular targets of Tyroserleutide, optimizing its therapeutic index, and exploring its potential in combination with other anti-cancer agents.
References
-
Zoptarelin doxorubicin - Wikipedia. [Link]
-
Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed. [Link]
-
Definition of zoptarelin doxorubicin - NCI Drug Dictionary - National Cancer Institute. [Link]
-
The Annexin V Apoptosis Assay. [Link]
-
Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma sK- heP-1 and its mechanism affecting. [Link]
-
Inhibition by Tyroserleutide (YSL) on the Invasion and Adhesion of the Mouse Melanoma Cell - PMC. [Link]
-
The effect of tripeptide tyroserleutide (YSL) on animal models of hepatocarcinoma - Ovid. [Link]
-
Evaluation of the therapeutic efficacy of tripeptide tyroserleutide (YSL) for human hepatocarcinoma by in vivo hollow fiber assay - PubMed. [Link]
-
Analysis of PI3K pathway components in human cancers - ResearchGate. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K Batra* Bi. [Link]
-
Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma - PubMed. [Link]
-
Tyroserleutide - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]
-
Bioactive peptides for anticancer therapies - PMC. [Link]
-
Protocol for ICAM1 Antibody (Cat. No. HS-532 003) Western Blot (WB) ECL Detection - SYSY. [Link]
-
Definition of tyroserleutide - NCI Drug Dictionary. [Link]
-
Assaying cell cycle status using flow cytometry - PMC - NIH. [Link]
-
Targeting the PI3K signaling pathway in cancer - PMC - NIH. [Link]
-
Flow Cytometry Protocol. [Link]
-
Tyroserleutide | C18H27N3O6 | CID 10045387 - PubChem - NIH. [Link]
-
Analysis of PI3K pathway components in human cancers - Arab American University. [Link]
-
Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed. [Link]
-
Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and - PMC. [Link]
-
Evaluation of the therapeutic efficacy of tripeptide tyroserleutide (YSL) for human hepatocarcinoma by in vivo hollow fiber assay - PubMed. [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne. [Link]
-
Natural Cyclopeptides as Anticancer Agents in the Last 20 Years - MDPI. [Link]
-
An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. [Link]
-
Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and - PMC. [Link]
-
Anticancer Peptides Market Clinical Trials Insight 2030 - Kuick Research. [Link]
-
What is the mechanism of Doxorubicin Hydrochloride? - Patsnap Synapse. [Link]
-
In Vitro Models Revolutionizing Cancer Drug Discovery | Technology Networks. [Link]
-
NCT01489566 | Study of Tyroserleutide for Injection in Hepatocellular Carcinoma (HCC) Patients | ClinicalTrials.gov. [Link]
-
Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma - PubMed. [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. [Link]
-
Identification of Intercellular Cell Adhesion Molecule 1 (ICAM-1) as a Hypoglycosylation Marker in Congenital Disorders of Glycosylation Cells - PMC. [Link]
-
ICAM-1–activated Src and eNOS signaling increase endothelial cell surface PECAM-1 adhesivity and neutrophil transmigration - ASH Publications. [Link]
-
Tyroserleutide - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]
-
Discovery of antitumor agents with peptides from marine sources - JSciMed Central. [Link]
-
Exploring the potential of anticancer peptides as therapeutic agents for cancer treatment - PMC. [Link]
-
Anticancer peptides as novel immunomodulatory therapeutic candidates for cancer treatment - PMC. [Link]
-
Biological Activity of Natural and Synthetic Peptides as Anticancer Agents - PMC. [Link]
-
Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC. [Link]
-
Anticancer Peptides Market Size Clinical Trials Approval FDA Approved Drugs Insight. [Link]
Sources
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Molecular Pathways: Targeting the PI3K Pathway in Cancer—BET Inhibitors to the Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. sysy.com [sysy.com]
- 7. veteriner.fusabil.org [veteriner.fusabil.org]
- 8. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of PI3K pathway components in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the therapeutic efficacy of tripeptide tyroserleutide (YSL) for human hepatocarcinoma by in vivo hollow fiber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. kumc.edu [kumc.edu]
- 20. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 21. yeasenbio.com [yeasenbio.com]
Publish Comparison Guide: Cross-Validation of Tyroserleutide Hydrochloride (YSL) Mechanism of Action
Executive Summary
Tyroserleutide (YSL) is a bioactive tripeptide (Tyr-Ser-Leu) demonstrating significant potential as an antitumor agent with a high safety profile.[1] Unlike non-selective cytotoxic agents like 5-Fluorouracil (5-FU), YSL exhibits a dual mechanism of action dependent on the histological origin of the tumor.
This guide validates the mechanism of action (MoA) of YSL across Hepatocellular Carcinoma (HCC) and Non-Small Cell Lung Cancer (NSCLC) cell lines. It serves as a technical resource for researchers to distinguish YSL's cytostatic and anti-metastatic properties from the broad cytotoxicity of standard chemotherapeutics.
Part 1: Mechanistic Validation in Hepatocellular Carcinoma (BEL-7402)
Primary Cell Line: BEL-7402 (Human Hepatocellular Carcinoma) Secondary Cell Lines: SMMC-7721, SK-HEP-1
In HCC models, YSL primarily functions as a pro-apoptotic agent via the Calcium-Mitochondrial Axis . It does not rely solely on DNA intercalation but rather disrupts cellular homeostasis.
The Calcium Overload Mechanism
Experimental data indicates that YSL triggers a rapid influx of Calcium (
-
Step 1: YSL treatment (10-100 µg/mL) induces a rapid rise in intracellular
. -
Step 2: Sustained high calcium levels lead to the collapse of the Mitochondrial Transmembrane Potential (
). -
Step 3: Mitochondrial swelling and dysfunction trigger the release of cytochrome c and activation of the intrinsic apoptotic cascade.
-
Step 4: Cell cycle arrest occurs at the
phase, characterized by the upregulation of p21 and p27 and the downregulation of PCNA (Proliferating Cell Nuclear Antigen).
Pathway Visualization (HCC)
The following diagram illustrates the validated signaling cascade in BEL-7402 cells.
Caption: YSL-induced Calcium-Mitochondrial apoptotic pathway in BEL-7402 cells.
Part 2: Mechanistic Validation in Lung Cancer (A549)
Primary Cell Line: A549 (Human Non-Small Cell Lung Cancer) Secondary Cell Lines: 95D, NCI-H1299
In lung cancer models, YSL acts primarily as an anti-metastatic agent rather than a pure cytotoxic agent. It targets the machinery required for cell adhesion and invasion.
The Integrin-FAK Invasion Axis
YSL interferes with the interaction between the cell surface and the extracellular matrix (ECM).
-
Integrin Modulation: YSL downregulates the expression of Integrin
and . -
FAK Inhibition: This downregulation prevents the phosphorylation of Focal Adhesion Kinase (FAK) at critical residues (Tyr397, Tyr576/577).
-
MMP Suppression: The inhibition of the FAK signaling pathway leads to a transcriptional decrease in MMP-2 and MMP-9 (Matrix Metalloproteinases), enzymes essential for degrading the ECM during metastasis.
-
Result: Significant reduction in cell adhesion to Matrigel and invasion through transwell chambers.
Pathway Visualization (NSCLC)
Caption: YSL inhibition of the Integrin-FAK-MMP metastatic axis in A549 cells.
Part 3: Comparative Performance Guide
YSL vs. 5-Fluorouracil (5-FU)
Researchers must select the appropriate agent based on the desired endpoint: Cytotoxicity vs. Antimetastatic Control .
| Feature | Tyroserleutide (YSL) | 5-Fluorouracil (5-FU) |
| Primary Mechanism | Calcium overload (HCC); Integrin/FAK inhibition (Lung). | Thymidylate Synthase inhibition; DNA/RNA damage.[2] |
| Cellular Effect | Cytostatic, Pro-apoptotic, Anti-adhesive.[1] | Highly Cytotoxic (S-phase specific). |
| IC50 / Efficacy | BEL-7402: ~20-40% inhibition (100 µg/mL).A549: ~30% invasion inhibition (0.4 mg/mL). | A549: IC50 ~83 µg/mL (High toxicity).BEL-7402: High cytotoxicity but high resistance. |
| Toxicity Profile | Low. Native tripeptide, minimal systemic toxicity. | High. Myelosuppression, GI toxicity, Hand-Foot Syndrome. |
| Best Application | Adjuvant therapy to prevent metastasis; maintenance. | Primary debulking chemotherapy. |
Key Insight: YSL is superior in safety and specificity for preventing secondary metastasis (via MMP/ICAM-1 inhibition), whereas 5-FU is more effective for rapid tumor mass reduction but carries severe side effects.
Part 4: Experimental Protocols
To replicate these findings, follow these self-validating protocols.
Validation of Anti-Proliferation (MTT Assay)
Objective: Determine the inhibitory rate of YSL on BEL-7402.[3]
-
Seeding: Plate BEL-7402 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add YSL at gradient concentrations (0.1, 1, 10, 100 µg/mL). Use RPMI-1640 as Negative Control; 5-FU (10 µg/mL) as Positive Control.
-
Incubation: Culture for 48h and 72h at 37°C, 5%
. -
Detection: Add 20 µL MTT (5 mg/mL). Incubate 4h. Dissolve formazan with DMSO (150 µL).
-
Readout: Measure Absorbance (OD) at 490 nm.
-
Validation Check: Control wells must show OD > 0.5. 5-FU wells must show >50% inhibition.
-
Validation of Invasion Inhibition (Transwell Assay)
Objective: Measure YSL effect on A549 metastatic potential.
-
Preparation: Coat upper Transwell chambers (8 µm pore) with Matrigel (1:8 dilution).
-
Seeding: Resuspend A549 cells (
/mL) in serum-free medium containing YSL (0.2 or 0.4 mg/mL). -
Chemoattractant: Add medium + 10% FBS to the lower chamber.
-
Incubation: 24h at 37°C.
-
Quantification: Wipe non-invading cells from top. Fix and stain invading cells (Crystal Violet). Count 5 random fields.
-
Validation Check: YSL treated cells should show visually fewer stained cells compared to untreated control.
-
Experimental Workflow Diagram
Caption: Standardized workflow for cross-validating YSL efficacy.
References
-
Experimental study of the inhibition of human hepatocarcinoma Bel7402 cells by the tripeptide tyroserleutide (YSL). Cancer Chemotherapy and Pharmacology. [Link][1]
-
Tyroserleutide tripeptide affects calcium homeostasis of human hepatocarcinoma BEL-7402 cells. Acta Pharmacologica Sinica. [Link]
-
Therapeutic effects of tyroservatide on metastasis of lung cancer and its mechanism affecting integrin–focal adhesion kinase signal transduction. Drug Design, Development and Therapy. [Link]
-
Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells. Experimental and Therapeutic Medicine. [Link]
-
Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential. Molecules. [Link]
Sources
- 1. Artificial Tyroserleutide Transporters for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 3. Experimental study of the inhibition of human hepatocarcinoma Bel7402 cells by the tripeptide tyroserleutide(YSL) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Tyroserleutide Hydrochloride Across Oncology Models: A Technical Guide
As a Senior Application Scientist who has spent years optimizing peptide-based therapeutics and evaluating their translational viability, I often encounter the challenge of balancing molecular specificity with systemic efficacy.1[1], a synthetic tripeptide (L-tyrosine-L-serine-L-leucine) originally isolated from porcine spleen degradation products, represents a fascinating paradigm shift. Unlike traditional small molecules that often suffer from off-target toxicity, or large biologics hindered by poor tissue penetration, YSL offers a low-molecular-weight, non-immunogenic alternative with potent anti-tumor properties.
In this guide, we will objectively deconstruct YSL’s mechanistic architecture, compare its efficacy across different cancer types, benchmark it against standard-of-care alternatives, and provide self-validating experimental protocols for your own laboratory workflows.
Mechanistic Architecture of Tyroserleutide
To effectively utilize YSL in preclinical models, one must understand its multi-modal signaling interference. YSL does not rely on a single catastrophic cytotoxic event; rather, it orchestrates a systemic collapse of tumor viability through four distinct axes:
-
PI3K/AKT Pathway Suppression: YSL upregulates the tumor suppressor gene PTEN, which subsequently inhibits the phosphorylation and activation of the PI3K/AKT survival pathway[2].
-
Direct Mitochondrial Depolarization: Fluorescent tracing confirms that YSL colocalizes directly with the mitochondria of cancer cells. It induces a collapse of the mitochondrial membrane potential (Δψ), leading to mitochondrial swelling and intrinsic apoptosis[3].
-
Anti-Metastatic Downregulation: YSL significantly decreases the mRNA and protein expression of Matrix Metalloproteinases (MMP-2 and MMP-9) and Intercellular Adhesion Molecule 1 (ICAM-1/CD54), crippling the tumor's ability to invade and adhere to new tissues[4].
-
Macrophage Activation: In the tumor microenvironment, YSL stimulates the monocyte-macrophage system, enhancing the secretion of cytotoxic effectors such as IL-1β, TNF-α, and Nitric Oxide (NO)[5].
Figure 1: Multi-modal signaling pathways and cellular targets of Tyroserleutide (YSL) in oncology.
Comparative Efficacy Across Cancer Types
When designing targeted panels, it is crucial to recognize that YSL’s efficacy is highly context-dependent. The table below synthesizes quantitative experimental data across three distinct oncology models.
| Cancer Type | Cell Line Model | Primary Mechanistic Driver | Quantitative Efficacy Metrics | Delivery & Formulation Notes |
| Hepatocellular Carcinoma (HCC) | BEL-7402, SK-HEP-1 | PI3K/AKT inhibition; ICAM-1 & MMP-2/9 downregulation | In vivo: 64.17% tumor inhibition (160 µg/kg/day)[4].Metastasis: 28.12% lung metastasis inhibition[4]. | Native peptide shows high efficacy. Currently evaluated in Phase III clinical trials[6]. |
| Melanoma | B16-F10 | Macrophage-mediated cytotoxicity (IL-1β, TNF-α, NO) | In vitro: 28.11% proliferation inhibition at 100 μg/mL[6]. | Often utilized as an immunomodulatory baseline in co-culture assays[5]. |
| Breast Cancer | MCF-7 | Synergistic cellular uptake & apoptosis | In vitro: 16.1-fold enhancement in anticancer potency at 4 μM[7]. | Requires artificial peptide transporters (e.g., 5F-C12) due to zwitterionic aggregation limiting membrane permeability[7]. |
Benchmarking YSL Against Standard Alternatives
To justify the inclusion of YSL in a drug development pipeline, we must benchmark it against standard-of-care and broad-spectrum alternatives.
| Feature | Tyroserleutide (YSL) | Sorafenib (Standard HCC Targeted Therapy) | Paclitaxel (Broad-Spectrum Chemotherapy) |
| Molecular Class | Synthetic Tripeptide (381.42 Da) | Small Molecule Multi-Kinase Inhibitor | Diterpenoid / Microtubule Stabilizer |
| Primary Target | Mitochondria, PI3K/AKT, MMP-2/9 | VEGFR, PDGFR, Raf kinases | Tubulin (blocks mitotic spindle breakdown) |
| Efficacy Profile | High specificity for HCC; potent anti-metastatic properties; activates macrophages. | Delays tumor progression; standard first-line treatment for advanced HCC. | High cytotoxicity across various solid tumors. |
| Toxicity & Limitations | Low membrane permeability in some tissues; requires advanced delivery (e.g., PLGA NPs) for oral administration[8]. | High systemic toxicity (hand-foot syndrome, hypertension); rapid resistance development. | Severe dose-limiting toxicities (myelosuppression, peripheral neuropathy). |
Self-Validating Experimental Protocols
Trustworthiness in assay design requires internal self-validation. We don't just measure endpoint viability; we establish a causal chain. Below are two field-proven protocols designed to validate YSL's mechanisms.
Protocol A: Validating Direct Mitochondrial Depolarization (TMRM Assay)
Causality Rationale: To prove YSL directly targets mitochondria[3], we must isolate the mitochondria from cytosolic interference. We use TMRM, a cationic fluorescent dye that accumulates in healthy, polarized mitochondria (quenching its signal). When YSL collapses the membrane potential (Δψ), TMRM leaks out, unquenching the fluorescence.
Step-by-Step Methodology:
-
Mitochondrial Isolation: Homogenize BEL-7402 cells in an isolation buffer (250 mM sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4). Centrifuge at 600 × g for 10 mins to remove nuclei, then centrifuge the supernatant at 10,000 × g for 15 mins to pellet the mitochondria.
-
Dye Loading: Resuspend the isolated mitochondria in an assay buffer containing 1 μM TMRM. Incubate in the dark for 10 minutes at 25°C to achieve steady-state fluorescence quenching.
-
Baseline Establishment: Transfer to a fluorometer cuvette. Record baseline fluorescence (Excitation: 546 nm, Emission: 590 nm) for 5 minutes to ensure system stability.
-
Self-Validating Treatment Arms:
-
Negative Control: Add vehicle buffer. The signal must remain flat.
-
Test Group: Add YSL (100 μg/mL). Monitor the continuous increase in fluorescence over 60 minutes.
-
Positive Control: Add 1 μM FCCP (a known uncoupler). The signal must spike immediately to maximum unquenched levels, validating the dye's responsiveness.
-
-
Analysis: Calculate the ΔF/F0 ratio. The slope of the fluorescence increase directly correlates with the kinetics of YSL-induced Δψ collapse.
Protocol B: In Vitro Macrophage Co-Culture Cytotoxicity Assay
Causality Rationale: To quantify YSL's immunomodulatory enhancement, we must prove that cytokine spikes (IL-1β, TNF-α) precede or correlate with target cell death[5].
Step-by-Step Methodology:
-
Effector Preparation: Seed RAW264.7 murine macrophages (1×10⁶ cells/well) in 24-well plates. Allow 4 hours for adherence.
-
Activation Phase: Treat the macrophages with varying concentrations of YSL (0.1, 1.0, 10, and 100 μg/mL). Use LPS (10 μg/mL) as a positive control and standard media as a negative control. Incubate for 24 hours at 37°C.
-
Cytokine Validation (Crucial Step): Harvest the supernatant. Run quantitative ELISAs for IL-1β and TNF-α, and a Griess assay for NO concentration. This validates that the macrophages are actively secreting effectors before encountering the tumor cells.
-
Co-Culture: Add target tumor cells (e.g., BEL-7402 or B16-F10) to the activated macrophages at a 10:1 effector-to-target ratio in fresh media.
-
Viability Readout: After 72 hours of co-culture, wash the wells gently with PBS to remove non-adherent cells. Perform a standard MTT assay on the remaining adherent target cells. Calculate the specific lysis percentage relative to the negative control.
References
- Source: nih.
- Source: ncats.
- Source: nih.
- Source: medchemexpress.
- Source: nih.
- Source: tandfonline.
- Source: nih.
- Source: cancer.
Sources
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tripeptide tyroserleutide enhances the antitumor effects of macrophages and stimulates macrophage secretion of IL-1β, TNF-α, and NO in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TYROSERLEUTIDE [drugs.ncats.io]
- 7. Artificial Tyroserleutide Transporters for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Senior Scientist's Guide to the Independent Validation of Tyroserleutide Hydrochloride's Antitumor Efficacy
For drug development researchers and scientists, the journey from a promising compound to a validated therapeutic is paved with rigorous, unbiased validation. This guide provides a comprehensive framework for independently assessing the tumor suppression capabilities of Tyroserleutide hydrochloride (also known as YSL). This synthetic tripeptide (L-tyrosyl-L-seryl-L-leucine) has shown potential as an antineoplastic agent, particularly in hepatocellular carcinoma (HCC).[1][2] This document moves beyond mere protocol listing to explain the causality behind experimental choices, enabling researchers to build a robust, self-validating data package for Tyroserleutide or any novel anticancer compound.
Understanding the Compound: Tyroserleutide Hydrochloride
Tyroserleutide is a tripeptide initially isolated from porcine spleen degradation products that has demonstrated antitumor and immunomodulatory effects.[3][4] Its primary proposed mechanism of action centers on the inhibition of the PI3K/AKT signaling pathway, a critical cascade for cell proliferation and survival that is frequently dysregulated in cancer.[3][5][6]
Key reported mechanisms include:
-
PI3K/AKT Pathway Inhibition: Tyroserleutide may inhibit phosphatidylinositol 3-kinase (PI3K), leading to downstream suppression of AKT and PDK1 activity.[3][5]
-
Upregulation of Tumor Suppressors: It has been shown to upregulate the expression of PTEN, a critical tumor suppressor gene that antagonizes the PI3K/AKT pathway.[3] It also reportedly increases the expression of cell cycle inhibitors p21 and p27.[3][7]
-
Induction of Apoptosis: By inhibiting the PI3K/AKT pathway and modulating p53, Tyroserleutide can induce mitochondrial damage and programmed cell death (apoptosis).[3][7]
-
Anti-Metastatic Effects: Studies suggest it can inhibit the expression and activity of matrix metalloproteinases (MMP-2, MMP-9) and intercellular adhesion molecule-1 (ICAM-1), which are crucial for tumor cell invasion and metastasis.[1][5]
Phase I clinical trials for advanced HCC have suggested that the compound is well-tolerated, and while a Phase III trial was mentioned, its status has been reported as discontinued for liver cancer.[8][9] This underscores the critical need for independent, rigorous validation to understand its full potential and limitations.
The Comparative Landscape: Benchmarking Against Established Therapies
To contextualize Tyroserleutide's efficacy, its performance must be compared against relevant alternatives. For its primary indication, hepatocellular carcinoma (HCC), the logical comparators are the established first- and second-line systemic therapies, which are predominantly multi-targeted Tyrosine Kinase Inhibitors (TKIs).
| Compound | Class | Primary Mechanism of Action | Development Stage (for HCC) |
| Tyroserleutide HCl | Oligopeptide | PI3K/AKT Pathway Inhibitor, Apoptosis Stimulant[8] | Phase III (Discontinued)[8] |
| Sorafenib | Multi-targeted TKI | Inhibits Raf-1, B-Raf, VEGFR-1/2/3, PDGFR-β, and c-KIT[10] | Approved (Standard of Care) |
| Lenvatinib | Multi-targeted TKI | Inhibits VEGFR-1/2/3, FGFR-1/2/3/4, PDGFR-α, RET, and c-KIT[10] | Approved (Standard of Care) |
| Regorafenib | Multi-targeted TKI | Inhibits VEGFR-1/2/3, TIE2, PDGFR-β, FGFR-1, and Raf[10] | Approved (Second-line) |
This comparison highlights a key strategic difference: Tyroserleutide targets a core intracellular survival pathway (PI3K/AKT), whereas TKIs primarily block receptor-level signaling involved in angiogenesis and proliferation.[10] A validation plan should therefore be designed to interrogate both direct tumor cell killing and effects on the tumor microenvironment.
A Framework for Independent Validation
This section outlines a logical, multi-phase workflow for validating Tyroserleutide's antitumor claims. The causality behind each step is explained to ensure a scientifically sound investigation.
Caption: A three-phase workflow for the independent validation of an antitumor compound.
Objective: To confirm direct cytotoxic/cytostatic effects on cancer cells and validate the proposed mechanism of action.
Protocol 1: Dose-Response and Cell Viability Assay
-
Rationale: This initial screen determines the concentration range at which Tyroserleutide affects cell viability and establishes the IC50 (half-maximal inhibitory concentration). The CellTiter-Glo® Luminescent Cell Viability Assay is superior to colorimetric assays (e.g., MTT) as it measures ATP levels, providing a more direct proxy for metabolically active cells and is less prone to artifacts from metabolic changes.
-
Methodology:
-
Cell Plating: Seed hepatocellular carcinoma cells (e.g., HepG2, BEL-7402[7]) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.
-
Treatment: Prepare a 10-point serial dilution of Tyroserleutide hydrochloride (e.g., from 10 mM to 1 nM) and a vehicle control (e.g., sterile water or PBS). Add to wells and incubate for 72 hours. Include a TKI like Sorafenib as a positive control.
-
Lysis & Signal Generation: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add reagent to each well, mix on an orbital shaker for 2 minutes to induce lysis, and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Normalize data to the vehicle control and plot a dose-response curve using non-linear regression to calculate the IC50 value.
-
Protocol 2: Western Blot for PI3K/AKT Pathway Modulation
-
Rationale: This experiment directly tests the central hypothesis: does Tyroserleutide inhibit the PI3K/AKT pathway? We measure the phosphorylation status of AKT (a proxy for its activity) and the total protein levels of PTEN. A decrease in phosphorylated AKT (p-AKT) and an increase in PTEN would support the proposed mechanism.[3]
-
Methodology:
-
Treatment & Lysis: Culture HCC cells in 6-well plates and treat with Tyroserleutide at 1x and 5x its determined IC50 for 24 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.[1]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, PTEN, and a loading control (e.g., GAPDH or β-Actin).
-
Secondary Antibody & Imaging: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band density using software like ImageJ. Normalize p-AKT to total AKT and PTEN to the loading control.
-
Objective: To determine if the in vitro effects translate to tumor growth inhibition in a living organism.
Protocol 3: Human Xenograft Tumor Model
-
Rationale: This is the gold-standard preclinical model for evaluating the efficacy of an anticancer agent on human tumors. Immunocompromised mice (e.g., BALB/c nude) are used to prevent rejection of the implanted human cancer cells.
-
Methodology:
-
Cell Implantation: Subcutaneously inject 2-5 million HCC cells (e.g., SK-HEP-1[1]) mixed with Matrigel into the flank of 6-8 week old female BALB/c nude mice.
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, Tyroserleutide, Sorafenib).
-
Treatment Administration: Administer Tyroserleutide via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, based on prior studies.[4][9] Dosing should be based on allometric scaling from in vitro data or published in vivo studies.
-
Monitoring: Measure tumor volume with calipers and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach the maximum allowed size. Calculate Tumor Growth Inhibition (TGI).
-
Ex Vivo Analysis: At the end of the study, excise tumors and perform immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (TUNEL assay) to confirm the in vivo mechanism of action.
-
Data Presentation for In Vivo Studies
| Group | N | Mean Tumor Volume (Day 21, mm³) ± SEM | % TGI | Mean Body Weight Change (%) ± SEM |
| Vehicle | 8 | 1540 ± 185 | - | -2.5 ± 1.5 |
| Tyroserleutide (X mg/kg) | 8 | 785 ± 110 | 49 | -3.1 ± 2.0 |
| Sorafenib (Y mg/kg) | 8 | 693 ± 98 | 55 | -8.5 ± 2.5 |
Visualizing the Mechanism: The PI3K/AKT Signaling Pathway
Understanding the pathway Tyroserleutide targets is crucial for interpreting results and designing mechanistic experiments.
Caption: Proposed mechanism of Tyroserleutide in the PI3K/AKT signaling pathway.
Conclusion: Building a Trustworthy Data Package
Independent validation is the cornerstone of drug development. For a compound like Tyroserleutide hydrochloride, which acts on the well-defined but complex PI3K/AKT pathway, a multi-pronged approach is non-negotiable. By systematically progressing from in vitro cell health and mechanistic assays to robust in vivo tumor models, researchers can generate a comprehensive and unbiased assessment of its therapeutic potential. Each experiment should be designed not only to ask "if" the compound works, but "how" and "why," using orthogonal methods and appropriate benchmarks to build a data package that meets the highest standards of scientific integrity.
References
-
AdisInsight. (2022, March 9). Tyroserleutide - Shenzhen Kangzhe Pharmaceutical. Retrieved from [Link]
-
Che X, Lu R, Fu Z, et al. (2018). Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9. Drug Des Devel Ther., 12, 3357-3368. Retrieved from [Link]
-
Xiao ZY, Jia JB, Chen L, Zou W, Chen XP. (2012). Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma. Med Oncol., 29(3), 1850-8. Retrieved from [Link]
-
Zhu Z, Yao Z, Lu R, et al. (2009). Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma. Hepatol Res., 39(8), 814-22. Retrieved from [Link]
-
NCATS Inxight Drugs. (n.d.). TYROSERLEUTIDE. Retrieved from [Link]
-
PubChem. (n.d.). Tyroserleutide. Retrieved from [Link]
-
HMP Education. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TYROSERLEUTIDE [drugs.ncats.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Tyroserleutide | C18H27N3O6 | CID 10045387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyroserleutide - Shenzhen Kangzhe Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 9. Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
A Methodological Guide to Assessing the Therapeutic Window of Tyroserleutide Hydrochloride in Combination Therapy
For researchers, scientists, and drug development professionals, the evaluation of a novel therapeutic agent's potential is a multifaceted endeavor. This guide provides an in-depth, technical framework for assessing the therapeutic window of Tyroserleutide hydrochloride (YSL) when used in combination with other anti-cancer agents. While clinical development of Tyroserleutide for liver cancer has been discontinued, its unique mechanism of action warrants further investigation into its potential synergistic effects and therapeutic index in various combination regimens.[1] This document will not present a rigid set of pre-defined results, but rather will equip the reader with the scientific rationale and experimental designs necessary to conduct a thorough and self-validating assessment of Tyroserleutide's therapeutic window in a combination setting.
Understanding Tyroserleutide Hydrochloride: A Multifaceted Anti-Neoplastic Peptide
Tyroserleutide is a tripeptide composed of tyrosine, serine, and leucine with potential antineoplastic activity.[2][3] Its mechanism of action is not fully elucidated but is understood to be multi-pronged, making it an interesting candidate for combination therapies. Key reported mechanisms include:
-
Inhibition of Intercellular Adhesion Molecule-1 (ICAM-1): By downregulating ICAM-1, a key molecule in tumor cell invasion, adhesion, and metastasis, Tyroserleutide may impede cancer progression.[2][3][4]
-
Modulation of the Ca2+/Calmodulin Pathway and PI3K Inhibition: This agent may influence intracellular signaling pathways crucial for cell proliferation, such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is often upregulated in cancer.[2][3]
-
Induction of Apoptosis and Cell Cycle Arrest: Studies have shown that Tyroserleutide can induce programmed cell death (apoptosis) and interrupt the cell cycle in cancer cells, specifically at the G0/G1 phase.[5][6]
This multifaceted mechanism suggests that Tyroserleutide could be combined with a variety of cytotoxic and targeted agents to enhance efficacy and potentially mitigate toxicity, thereby widening the therapeutic window.
The Therapeutic Window in Combination Therapy: A Conceptual Framework
The therapeutic window, or therapeutic index, represents the range of doses at which a drug is effective without being excessively toxic.[7] In the context of combination therapy, the goal is to identify a dosing regimen where the combined effect of the drugs is synergistic or additive in terms of efficacy against the target cells, while the toxicity to normal tissues is ideally only additive or even sub-additive.
The following diagram illustrates the conceptual relationship between efficacy, toxicity, and the therapeutic window for a single agent versus a combination therapy.
Caption: Conceptual diagram of the therapeutic window in monotherapy versus combination therapy.
A Tiered Approach to Assessing the Therapeutic Window of Tyroserleutide Combinations
A systematic, tiered approach is crucial for evaluating the therapeutic window of Tyroserleutide in combination with other drugs. This approach progresses from in vitro to in vivo models, gathering increasingly complex and physiologically relevant data at each stage.
Tier 1: In Vitro Assessment of Synergy and Cytotoxicity
The initial step involves characterizing the interaction between Tyroserleutide and a potential partner drug in relevant cancer cell lines.
Experimental Workflow:
Caption: In vitro workflow for assessing drug combination effects.
Detailed Protocol: Combination Index (CI) and Isobologram Analysis
-
Cell Culture: Culture human hepatocellular carcinoma cell lines (e.g., SK-HEP-1, BEL-7402) and a non-cancerous hepatocyte cell line (e.g., THLE-2) in appropriate media.[4][5]
-
Dose-Response Determination: Determine the half-maximal inhibitory concentration (IC50) for Tyroserleutide and the partner drug (e.g., doxorubicin, a standard chemotherapy for HCC) individually in all cell lines.[5]
-
Combination Studies: Design a dose-response matrix with varying concentrations of Tyroserleutide and the partner drug, typically in a constant ratio (e.g., based on the ratio of their IC50 values).
-
Cell Viability Assay: After a predetermined incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., MTS).
-
Data Analysis:
-
Combination Index (CI): Calculate the CI using the Chou-Talalay method.[8] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Isobologram Analysis: Construct isobolograms to visually represent the nature of the drug interaction.[8][9][10][11][12] Data points falling below the line of additivity suggest synergy.
-
Data Presentation: Hypothetical In Vitro Synergy Data
| Cell Line | Drug Combination | IC50 (Single Agent) | Combination Index (CI) at ED50 | Interpretation | In Vitro Therapeutic Index (IC50 Normal / IC50 Cancer) |
| SK-HEP-1 (HCC) | YSL + Doxorubicin | YSL: 10 µM, Dox: 1 µM | 0.6 | Synergy | YSL: 5, Dox: 2 |
| THLE-2 (Normal) | YSL + Doxorubicin | YSL: 50 µM, Dox: 2 µM | 0.9 | Additive | - |
Rationale for Experimental Choices:
-
The use of both cancer and normal cell lines is critical for calculating an in vitro therapeutic index, which is the ratio of the IC50 in normal cells to the IC50 in cancer cells.[13][14][15] A higher therapeutic index suggests greater selectivity for cancer cells.
-
CI and isobologram analyses are well-established methods for quantifying drug interactions and provide a robust framework for determining synergy.[16]
-
Response surface modeling can provide a more comprehensive view of the drug interaction across all dose combinations.[17][18][19][20][21]
Tier 2: In Vivo Assessment of Efficacy and Toxicity in Preclinical Models
Promising in vitro results should be validated in in vivo models to assess the therapeutic window in a more complex biological system.[22][23]
Experimental Workflow:
Caption: In vivo workflow for assessing combination therapy.
Detailed Protocol: Xenograft Model Study
-
Animal Model: Implant human hepatocellular carcinoma cells (e.g., SK-HEP-1) subcutaneously into immunocompromised mice (e.g., nude mice).[5]
-
Treatment Groups: Once tumors reach a palpable size, randomize mice into the following groups:
-
Vehicle control
-
Tyroserleutide (at a predetermined dose)
-
Partner drug (e.g., doxorubicin, at a predetermined dose)
-
Tyroserleutide + Partner drug
-
-
Dosing and Monitoring: Administer drugs via an appropriate route (e.g., intravenous, intraperitoneal) and schedule.[5][24] Monitor tumor volume using calipers and body weight twice weekly. Observe mice for any clinical signs of toxicity.
-
Endpoint Analysis:
-
Efficacy: Calculate tumor growth inhibition (TGI) for each treatment group.
-
Toxicity: Assess toxicity by monitoring body weight loss, and at the end of the study, perform complete blood counts and histopathological analysis of major organs (e.g., liver, kidney, heart).
-
Survival: In a separate cohort, monitor survival until a predetermined endpoint.
-
Data Presentation: Hypothetical In Vivo Efficacy and Toxicity Data
| Treatment Group | Tumor Growth Inhibition (%) | Maximum Body Weight Loss (%) | Key Histopathological Findings |
| Vehicle | 0 | < 2 | None |
| Tyroserleutide | 35 | < 5 | None |
| Doxorubicin | 50 | 15 | Mild cardiotoxicity |
| YSL + Doxorubicin | 75 | 8 | Minimal cardiotoxicity |
Rationale for Experimental Choices:
-
In vivo models provide crucial information on the pharmacokinetics and pharmacodynamics of the drug combination that cannot be obtained from in vitro studies.[23][25][26][27]
-
The four-arm study design (vehicle, drug A, drug B, combination) is the standard for assessing synergy in vivo.[26][27]
-
Monitoring both efficacy (TGI, survival) and toxicity (body weight, histopathology) is essential for defining the therapeutic window. A successful combination will demonstrate enhanced efficacy with acceptable or reduced toxicity compared to the single agents.[5]
Advanced Considerations and Future Directions
-
Schedule Dependence: The timing and order of drug administration can significantly impact the therapeutic window.[25][28] Further studies should explore different dosing schedules (e.g., sequential vs. concurrent administration).
-
Biomarker Discovery: Identifying biomarkers that predict response to the combination therapy can help in patient stratification and personalized medicine.
-
Alternative Combination Partners: Based on its mechanism of action, Tyroserleutide could be investigated in combination with other targeted therapies (e.g., other kinase inhibitors) or immunotherapies.
Conclusion
Assessing the therapeutic window of Tyroserleutide hydrochloride in combination therapy requires a rigorous, multi-tiered experimental approach. By systematically evaluating synergy and toxicity in both in vitro and in vivo models, researchers can gain a comprehensive understanding of the potential benefits and risks of a given combination. The methodologies outlined in this guide provide a robust framework for generating the necessary data to make informed decisions about the future development of Tyroserleutide-based combination therapies.
References
-
Belda-Iniesta, C., et al. (2006). Synergy analysis with extended isobolography and its conceptual basis for the evaluation of antimicrobial effects of combined physical and chemical treatments. PubMed. Available at: [Link]
-
Patsnap. (2025). Tyroserleutide - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]
-
Tanaka, E., et al. (2010). A model-based approach for assessing in vivo combination therapy interactions. PMC. Available at: [Link]
-
Carter, W. H., et al. (1992). Communicating Synergism in Drug Combination Studies. SpringerLink. Available at: [Link]
-
Foucquier, J., & Guedj, M. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology. Available at: [Link]
-
AdisInsight. (2022). Tyroserleutide - Shenzhen Kangzhe Pharmaceutical. AdisInsight. Available at: [Link]
-
National Cancer Institute. (n.d.). Definition of tyroserleutide. NCI Drug Dictionary. Available at: [Link]
-
Oncolines B.V. (2024). SynergyFinder™ Drug Combination Studies. Oncolines B.V.. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Tyroserleutide. PubChem. Available at: [Link]
-
Palmer, A. C., & Sorger, P. K. (2024). A model-based framework for assessing schedule dependence of therapeutic window for three-drug combinations. ScienceOpen. Available at: [Link]
-
Li, Y., et al. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. AACR Journals. Available at: [Link]
-
Lee, J. J., & Kong, M. (2012). Using response surface models to analyze drug combinations. PMC. Available at: [Link]
-
Wang, H., et al. (2013). Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9. PMC. Available at: [Link]
-
Niles, A. L., et al. (2008). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. PMC. Available at: [Link]
-
Odds, F. C. (2003). Isobolographic Analysis of Pharmacodynamic Interactions between Antifungal Agents and Ciprofloxacin against Candida albicans and Aspergillus fumigatus. ASM Journals. Available at: [Link]
-
Liu, Q., et al. (2025). Evaluation of Drug Combination Effect Using a Bliss Independence Dose–Response Surface Model. ResearchGate. Available at: [Link]
-
Creative Animodel. (2023). Exploring the Future of Drug Combinations: A Deep Dive into In Vivo Synergy Research in Mouse Tumor Models. Blog. Available at: [Link]
-
ClinicalTrials.gov. (2011). Study of Tyroserleutide for Injection in Hepatocellular Carcinoma (HCC) Patients. ClinicalTrials.gov. Available at: [Link]
-
Chen, X. P., et al. (2011). Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma. PubMed. Available at: [Link]
-
Zhu, Z. F., et al. (2008). Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of in vitro therapeutic indices. ResearchGate. Available at: [Link]
-
Cichonska, A., et al. (2025). Scaling up drug combination surface prediction. Briefings in Bioinformatics. Available at: [Link]
-
Zhu, Z. F., et al. (2008). Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation. BMC Cancer. Available at: [Link]
-
Tallarida, R. J. (2012). Quantitative Methods for Assessing Drug Synergism. PMC. Available at: [Link]
-
Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology. Available at: [Link]
-
Wang, H., et al. (2009). Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma. PubMed. Available at: [Link]
-
Mayorga, C., et al. (2017). The Value of In Vitro Tests to Diminish Drug Challenges. MDPI. Available at: [Link]
-
Cichonska, A., et al. (2024). Predicting drug combination response surfaces. bioRxiv. Available at: [Link]
-
Cichonska, A., et al. (n.d.). Predicting drug combination response surfaces. Helda. Available at: [Link]
-
IT Medical Team. (2024). Therapeutic Window: Balancing Efficacy and Safety in Drug Dosing. IT Medical Team. Available at: [Link]
-
ResearchGate. (n.d.). Concept of the in vitro therapeutic index. ResearchGate. Available at: [Link]
-
Tozer, T. N., & Rowland, M. (2016). Therapeutic Window. Basicmedical Key. Available at: [Link]
-
Pfizer. (n.d.). Find a Clinical Trial. Pfizer Clinical Trials. Available at: [Link]
-
Gao, C., et al. (2020). Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency-Guided First-in-Human Studies. PMC. Available at: [Link]
-
Tovey, M. G. (2012). The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients. PMC. Available at: [Link]
-
Alto Predict. (2023). Roadmap to Precision Medicine: Role of Human In Vitro Translational Assays. Alto Predict. Available at: [Link]
-
CancerNetwork. (2020). Triplet Combination Chemotherapy and Targeted Therapy Regimens. CancerNetwork. Available at: [Link]
-
van der Aart, J., et al. (2023). Translatability of preclinical to early clinical tolerable and pharmacologically active dose ranges for central nervous system active drugs. PMC. Available at: [Link]
-
Gao, C., et al. (2025). Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency-Guided First-in-Human Studies. ResearchGate. Available at: [Link]
-
Arrowhead Pharmaceuticals. (n.d.). Clinical Trials, Science & Innovation. Arrowhead Pharmaceuticals. Available at: [Link]
-
ClinicalTrials.gov. (n.d.). Efficacy of Ustekinumab Therapy in Patients With Symptomatic Stricturing Crohn's Disease. ClinicalTrials.gov. Available at: [Link]
-
ResearchGate. (2025). Effective extracellular payload release and immunomodulatory interactions govern the therapeutic effect of trastuzumab deruxtecan (T-DXd). ResearchGate. Available at: [Link]
-
PubMed. (2025). Effective extracellular payload release and immunomodulatory interactions govern the therapeutic effect of trastuzumab deruxtecan (T-DXd). PubMed. Available at: [Link]
-
VJHemOnc. (2022). Key clinical trials investigating immunotherapy in HER2+ and HR+ breast cancer. YouTube. Available at: [Link]
Sources
- 1. Tyroserleutide - Shenzhen Kangzhe Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 2. Facebook [cancer.gov]
- 3. Tyroserleutide | C18H27N3O6 | CID 10045387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Window | Basicmedical Key [basicmedicalkey.com]
- 8. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 9. Synergy analysis with extended isobolography and its conceptual basis for the evaluation of antimicrobial effects of combined physical and chemical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 11. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using response surface models to analyze drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Making sure you're not a bot! [helda.helsinki.fi]
- 22. In Vivo Combination | Kyinno Bio [kyinno.com]
- 23. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. blog.crownbio.com [blog.crownbio.com]
- 28. A model-based framework for assessing schedule dependence of therapeutic window for three-drug combinations – ScienceOpen [scienceopen.com]
Safety Operating Guide
Tyroserleutide hydrochloride proper disposal procedures
As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it includes the responsible management and disposal of all laboratory materials. Tyroserleutide hydrochloride, a synthetic peptide utilized in research, requires careful handling throughout its lifecycle, including its final disposal. Adherence to proper disposal protocols is not merely a regulatory compliance issue; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a comprehensive framework for the safe and compliant disposal of tyroserleutide hydrochloride. The procedures outlined below are synthesized from regulatory standards and field-proven best practices for handling potent, biologically active peptides.
Hazard Identification and Core Safety Principles
Before handling any chemical, a thorough understanding of its potential hazards is paramount. The Safety Data Sheet (SDS) for tyroserleutide salts serves as the primary source for this information. Tyroserleutide is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. This aquatic toxicity is a critical factor driving the stringent disposal requirements.
Core Safety Principle: The primary goal is to prevent the release of biologically active tyroserleutide into the environment. The guiding rule, mandated by the Environmental Protection Agency (EPA), is the strict prohibition of "sewering" (disposing of down the drain) any pharmaceutical waste[2][3][4]. This is due to the potential for water contamination and the inability of many municipal water treatment systems to remove such compounds[2].
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | P273: Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | P391: Collect spillage.[1] |
Table 1: Summary of GHS Hazard Classifications for Tyroserleutide Salts.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The causality is simple: creating a physical barrier prevents the compound from coming into contact with your body.
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes or airborne powder[1][5].
-
Hand Protection: Wear protective gloves (e.g., nitrile) suitable for handling chemicals[1][5].
-
Body Protection: A lab coat or impervious clothing is required to protect the skin[1][5].
-
Respiratory Protection: When handling the lyophilized powder outside of a certified chemical fume hood, a suitable respirator should be used to avoid inhalation[1][5].
Disposal Workflow: A Step-by-Step Guide
The proper disposal route for tyroserleutide hydrochloride depends on its form (solid, solution, or contaminated material). The following decision workflow and protocol ensure that all waste streams are handled correctly.
Caption: Disposal decision workflow for tyroserleutide hydrochloride waste.
Experimental Protocol: Waste Segregation and Disposal
-
Identify Waste Stream: Using the diagram above, determine if the waste is pure solid, a solution, or contaminated solid waste.
-
Select Appropriate Waste Container:
-
For Unused/Expired Solid: Keep the peptide in its original, sealed vial if possible. If not, place it in a new, sealable container. Label clearly as "Hazardous Waste: Tyroserleutide Hydrochloride".
-
For Solutions: Use a designated, leak-proof hazardous waste container for liquids. Do not mix with incompatible waste streams. Label with the full chemical name and approximate concentration.
-
For Contaminated Labware: Use a dedicated hazardous waste container (e.g., a lined box or drum) for solid waste. This includes items like pipette tips, serological pipettes, gloves, and empty vials.
-
-
Package for Disposal: Ensure all containers are tightly sealed to prevent leaks or spills.
-
Arrange for Pickup: Store the sealed waste containers in a designated satellite accumulation area. Follow your institution's procedures to arrange for pickup by a licensed hazardous waste disposal service.
-
Method of Destruction: The recommended disposal method for biologically active peptides is high-temperature incineration by an approved waste disposal plant[6][7]. This ensures the complete destruction of the molecule, mitigating its biological and environmental risks. All disposal must be conducted in accordance with prevailing country, federal, state, and local regulations[1].
Spill Management and Decontamination
Accidents happen, but a prepared response minimizes risk. In the event of a spill, the primary objectives are to contain the material, protect personnel, and decontaminate the area.
Spill Response Protocol
-
Evacuate and Secure: Alert personnel in the immediate area. If the spill involves a significant amount of powder, evacuate the lab and prevent re-entry.
-
Don Appropriate PPE: Before cleanup, at a minimum, don a lab coat, gloves, and safety goggles. For large spills of powder, respiratory protection is essential[5].
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an absorbent material (e.g., diatomite or universal binders) to prevent the powder from becoming airborne[1]. Use appropriate tools to carefully collect the material and place it into a sealed container for hazardous waste disposal[5].
-
For Liquid Spills: Absorb the solution with a liquid-binding material[1].
-
-
Decontaminate the Area: Clean the spill surface thoroughly. A multi-step decontamination process is recommended for peptides to ensure complete inactivation and removal.
-
Step 1: Enzymatic Detergent: Scrub the area with a potent enzymatic detergent designed for peptide decontamination[8]. These detergents contain enzymes that specifically break down the peptide bonds.
-
Step 2: Alcohol Scrub: Decontaminate surfaces and equipment by scrubbing with alcohol[1].
-
Step 3: Bleach Solution: For a final, thorough decontamination, use a solution of sodium hypochlorite (bleach) at approximately 6% and then rinse the area thoroughly with water[8].
-
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, towels, contaminated PPE) must be placed in the hazardous solid waste container for proper disposal[1].
By implementing these procedures, researchers can ensure that the disposal of tyroserleutide hydrochloride is managed safely, responsibly, and in full compliance with environmental regulations, thereby protecting both laboratory personnel and the broader ecosystem.
References
- Title: Peptide decontamination guidelines Source: SB-PEPTIDE URL
- Title: Tyroserleutide TFA|MSDS - DC Chemicals Source: DC Chemicals URL
- Title: SAFETY DATA SHEET Source: Thermo Fisher Scientific URL
- Title: Update on pharmaceutical waste disposal regulations - Ovid Source: Ovid URL
- Title: Navigating the Disposal of Peptide-Based Research Compounds: The Case of Dumorelin - Benchchem Source: Benchchem URL
- Title: Waste Management Requirements for Pharmaceutical Waste - MCF Environmental Services Source: MCF Environmental Services URL
- Title: Safety data sheet - Pharmacopoeia Source: Pharmacopoeia URL
- Title: MSDS - Safety Data Sheet Source: Cayman Chemical URL
- Title: EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP Source: ASHP URL
- Title: trans-Triprolidine hydrochloride Source: Santa Cruz Biotechnology URL
Sources
- 1. Tyroserleutide TFA|MSDS [dcchemicals.com]
- 2. ovid.com [ovid.com]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. ashp.org [ashp.org]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Tyroserleutide Hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Tyroserleutide hydrochloride. The following procedures are based on a combination of Safety Data Sheet (SDS) recommendations for a similar salt (Tyroserleutide TFA), general best practices for handling peptide compounds, and a commitment to fostering a culture of safety in the laboratory. While this document is comprehensive, it is intended to supplement, not replace, a thorough risk assessment and adherence to your institution's specific safety protocols.
Understanding the Risks: A Proactive Approach to Safety
This guide is structured around the hierarchy of controls, a fundamental concept in occupational safety that prioritizes the most effective measures for risk reduction.
The Hierarchy of Laboratory Safety Controls
Engineering controls are the most effective as they physically isolate the hazard from the user. Administrative controls are the next most effective and involve changing the way people work. Personal Protective Equipment (PPE) is the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is considered, the laboratory environment itself should be engineered to minimize exposure.
-
Chemical Fume Hood: All handling of lyophilized Tyroserleutide hydrochloride powder, including weighing and reconstitution, must be conducted in a certified chemical fume hood.[4] This provides adequate ventilation and containment of any airborne particles.
-
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where Tyroserleutide hydrochloride is handled.[2]
Administrative Controls: Safe Work Practices
Your laboratory's standard operating procedures (SOPs) are a critical component of your safety program.
-
Designated Work Areas: Establish a designated area for handling Tyroserleutide hydrochloride to prevent cross-contamination.[3]
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before beginning any work.
-
Waste Disposal: All Tyroserleutide hydrochloride waste must be collected in designated, clearly labeled containers and disposed of according to institutional and local regulations for chemical waste.[2][4] Never dispose of this compound down the drain or in regular trash.[4]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are primary, the correct use of PPE is essential to protect against residual risks.
Recommended PPE for Handling Tyroserleutide Hydrochloride
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Lyophilized Powder | Safety Goggles | Nitrile Gloves | Laboratory Coat | Required: N95 or higher-rated respirator/dust mask |
| Handling in Solution (Low Concentration) | Safety Glasses | Nitrile Gloves | Laboratory Coat | Not generally required, but subject to risk assessment |
| Potential for Splash | Face Shield | Nitrile Gloves | Laboratory Coat | Not generally required, but subject to risk assessment |
Note: A risk assessment of your specific experimental procedures should always be conducted to determine if additional PPE is necessary.[5]
Step-by-Step Guide to PPE Usage
The following protocols are designed to be self-validating, ensuring a consistent and high level of safety.
1. Donning PPE: A Deliberate Sequence
Caption: The proper sequence for putting on Personal Protective Equipment.
-
Rationale: This sequence ensures that the most contaminated items (gloves) are put on last. The laboratory coat protects your personal clothing, the respirator protects your respiratory system from inhaling the powder, the goggles protect your eyes, and the gloves are the final barrier for your hands.
2. Doffing PPE: A Contamination-Aware Process
Caption: The safe sequence for removing Personal Protective Equipment.
-
Rationale: This sequence is designed to remove the most contaminated items first, minimizing the risk of cross-contamination. Gloves are removed first as they are in direct contact with the chemical. Goggles, the lab coat, and the respirator are removed in a manner that avoids touching the potentially contaminated exterior. Hand washing is the final and critical step to remove any residual contamination.
3. Disposal of Contaminated PPE
-
All disposable PPE, including gloves and masks, should be placed in a designated chemical waste container immediately after removal.[4][6]
-
Non-disposable items, such as laboratory coats, should be laundered by a professional service that is equipped to handle chemically contaminated clothing. Do not take contaminated lab coats home.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove any contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.[2]
Conclusion
A robust safety culture is built on a foundation of knowledge, preparation, and consistent adherence to best practices. By understanding the potential hazards of Tyroserleutide hydrochloride and diligently applying the engineering controls, administrative procedures, and personal protective equipment guidelines outlined in this document, you can significantly mitigate the risks associated with its handling. Always prioritize safety in your research to protect yourself, your colleagues, and the integrity of your work.
References
- Purepeptix. (2025, December 8). Safe Handling & Lab PPE for Peptides | Compliance Research Guide.
- Benchchem. Personal protective equipment for handling Hsp70-derived octapeptide.
- Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- DC Chemicals. (2024, January 1). Tyroserleutide TFA|MSDS.
- Maxed Out Compounds. (2025, September 5). How to Handle Research Compounds Safely.
- sb-PEPTIDE. Peptide handling & storage guidelines - How to store a peptide?.
- MilliporeSigma. (2025, November 6).
- Pharmacopoeia. (2013, July 4).
- SAFETY D
- TCI Chemicals.
- PubMed. (2011, October 11).
- AK Scientific, Inc. L-Tyrosinol hydrochloride.
- Fisher Scientific.
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
- Sigma-Aldrich. (2025, September 28).
- Taylor & Francis. (2021, July 2).
- Covestro. (2012, August 22).
- NIH. Tyroserleutide | C18H27N3O6 | CID 10045387 - PubChem.
- Sigma-Aldrich. (2025, October 15).
- Spectrum Chemical. (2018, December 28).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
